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  • Product: 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide
  • CAS: 210918-25-5

Core Science & Biosynthesis

Foundational

4-(aminomethyl)-N,N-dimethylbenzenesulfonamide synthesis protocol

An In-depth Technical Guide to the Synthesis of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide Authored by a Senior Application Scientist This guide provides a detailed exploration of the synthetic methodologies for prep...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the synthetic methodologies for preparing 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide, a key building block in contemporary drug discovery and chemical biology. The protocols described herein are designed for researchers, chemists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations that ensure a robust and reproducible synthesis.

Strategic Overview: A Retrosynthetic Approach

The synthesis of the target molecule, 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide, is most logically approached by disconnecting the molecule into key precursors. The most efficient strategy involves a two-step sequence starting from a commercially available substituted benzenesulfonyl chloride. This pathway prioritizes the early and stable formation of the sulfonamide bond, followed by the transformation of a nitrile group into the desired aminomethyl functionality. This approach is generally favored due to the high reactivity of sulfonyl chlorides and the well-established reliability of nitrile reduction methods.

The chosen retrosynthetic analysis is as follows:

G Target 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide Intermediate 4-Cyano-N,N-dimethylbenzenesulfonamide Target->Intermediate Nitrile Reduction Precursor1 4-Cyanobenzenesulfonyl chloride Intermediate->Precursor1 Sulfonamide Formation Precursor2 Dimethylamine Intermediate->Precursor2 Sulfonamide Formation

Caption: Retrosynthetic analysis of the target compound.

Synthesis Pathway and Core Protocols

The forward synthesis is executed in two principal stages: (I) Formation of the N,N-dimethylsulfonamide from 4-cyanobenzenesulfonyl chloride, and (II) Reduction of the cyano group to the primary amine.

Step I: Synthesis of 4-Cyano-N,N-dimethylbenzenesulfonamide

The initial step involves a nucleophilic substitution reaction where dimethylamine attacks the electrophilic sulfur atom of 4-cyanobenzenesulfonyl chloride. This reaction is typically fast and high-yielding, forming the stable sulfonamide bond. The use of a base, such as triethylamine or an excess of dimethylamine itself, is crucial to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

  • To a round-bottom flask charged with 4-cyanobenzenesulfonyl chloride (1.0 eq) and dichloromethane (DCM, 5-10 mL/mmol) under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Slowly add a solution of dimethylamine (2.0 M in THF, 1.5 eq) dropwise via a syringe, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-cyano-N,N-dimethylbenzenesulfonamide, which can often be used in the next step without further purification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
4-Cyanobenzenesulfonyl chlorideC₇H₄ClNO₂S201.63Starting Material
DimethylamineC₂H₇N45.08Nucleophile
TriethylamineC₆H₁₅N101.19Base
4-Cyano-N,N-dimethylbenzenesulfonamideC₉H₁₀N₂O₂S210.25Intermediate
Step II: Reduction of 4-Cyano-N,N-dimethylbenzenesulfonamide to the Final Product

The conversion of the aromatic nitrile to a benzylamine is a critical transformation. Two robust and widely accepted methods are presented: reduction with Lithium Aluminum Hydride (LAH) and catalytic hydrogenation. The choice between these methods often depends on the available equipment, scale, and safety considerations.

LAH is a potent reducing agent that efficiently transforms nitriles into primary amines.[1][2][3] The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) to the nitrile carbon.[3][4] This method requires stringent anhydrous conditions as LAH reacts violently with water.[5]

Caption: Mechanism of LAH reduction of a nitrile.

Experimental Protocol (LAH Reduction):

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere, prepare a suspension of Lithium Aluminum Hydride (2.0 eq) in anhydrous tetrahydrofuran (THF, 10-15 mL/mmol).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve 4-cyano-N,N-dimethylbenzenesulfonamide (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension. A gentle evolution of gas may be observed.

  • After the addition, remove the ice bath and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Cool the reaction back to 0 °C and carefully quench the excess LAH by the sequential, dropwise addition of:

    • Water (X mL, where X = grams of LAH used)

    • 15% aqueous NaOH (X mL)

    • Water (3X mL)

  • Stir the resulting granular white precipitate vigorously for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure. If necessary, purify the resulting crude product by column chromatography or crystallization to obtain pure 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide.

Catalytic hydrogenation is an alternative that avoids pyrophoric reagents, making it more amenable to larger-scale synthesis.[5] Common catalysts include Raney® Nickel and Palladium on Carbon (Pd/C).[6] The reaction is performed under a positive pressure of hydrogen gas.

G Start Dissolve Nitrile in Solvent (e.g., MeOH) Add_Catalyst Add Catalyst (e.g., Raney Ni or Pd/C) Start->Add_Catalyst Hydrogenation Pressurize with H₂ Gas in Reactor Add_Catalyst->Hydrogenation Reaction Stir at RT or with Gentle Heating Hydrogenation->Reaction Filter Filter to Remove Catalyst Reaction->Filter Concentrate Concentrate Filtrate Under Reduced Pressure Filter->Concentrate End Purified Product Concentrate->End

Caption: Workflow for catalytic hydrogenation of the nitrile.

Experimental Protocol (Catalytic Hydrogenation):

  • To a hydrogenation vessel, add 4-cyano-N,N-dimethylbenzenesulfonamide (1.0 eq) and a suitable solvent such as methanol or ethanol (15-20 mL/mmol).

  • Carefully add the hydrogenation catalyst (e.g., Raney® Nickel, ~10% w/w, or 10% Pd/C, ~5 mol%) under an inert atmosphere. Note: Catalysts can be pyrophoric.

  • Seal the vessel and connect it to a hydrogen source. Purge the vessel several times with hydrogen gas.

  • Pressurize the vessel to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring.

  • Maintain the reaction at room temperature or with gentle heating (40-50 °C) until hydrogen uptake ceases.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to afford the desired product.

Product Characterization and Data

The final product, 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide, is typically a solid. Its hydrochloride salt is also commonly prepared for improved stability and handling.[7][8]

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical Form
4-(aminomethyl)-N,N-dimethylbenzenesulfonamideC₉H₁₄N₂O₂S214.28Solid
4-(aminomethyl)-N,N-dimethylbenzenesulfonamide HClC₉H₁₅ClN₂O₂S250.75Solid

Characterization is typically performed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared Spectroscopy (IR): To identify key functional groups (e.g., N-H stretch of the amine, S=O stretch of the sulfonamide).

Safety and Handling

  • Sulfonyl Chlorides: Are moisture-sensitive and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Lithium Aluminum Hydride (LAH): Extremely reactive with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere. The quenching procedure must be performed slowly and with extreme caution at 0 °C.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. Use appropriate high-pressure equipment and ensure the system is free of leaks. Catalysts like Raney® Nickel and Pd/C can be pyrophoric upon exposure to air, especially after the reaction. Do not allow the filter cake to dry out.

References

  • Nitriles to Amines: LiAlH4 Reduction. JoVE. [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]

  • Reduction of nitriles. Chemguide. [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. [Link]

  • Conversion of nitriles to 1° amines using LiAlH4. Chemistry LibreTexts. [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]

  • CN113717080A - Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride.
  • Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]

  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications. [Link]

  • The results of the hydrogenation of benzonitrile under different conditions. ResearchGate. [Link]

  • Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and N‐benzylidenebenzylamine (2 aa). ResearchGate. [Link]

  • PROCESS FOR PREPARING 4-[[(BENZOYL)AMINO]SULPHONYL]BENZOYL CHLORIDES AND PREPARATION OF ACYLSULPHAMOYLBENZAMIDES. European Patent Office. [Link]

  • Sulfanilyl chloride, N-acetyl-. Organic Syntheses. [Link]

Sources

Exploratory

physicochemical properties of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide

An In-Depth Technical Guide to the Physicochemical Properties of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive analysis o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core (CAS No: 210918-25-5). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, outlines self-validating analytical protocols, and grounds its claims in authoritative references. We will explore the compound's chemical identity, structural verification, ionization behavior (pKa), lipophilicity (logP), solubility, and chromatographic purity. Each section is structured to provide not only the "what" but the "why," reflecting field-proven insights into how these properties govern the compound's behavior and potential as a research tool or therapeutic scaffold.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, first rising to prominence with the discovery of prontosil, the first commercially viable antibacterial agent.[1] This moiety's utility extends far beyond antimicrobial applications, appearing in diuretics, anticonvulsants, and targeted cancer therapies.[2][3] The compound 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide is a member of this versatile class, featuring a primary aminomethyl group that offers a key site for derivatization or interaction with biological targets, and a dimethylated sulfonamide that influences its solubility and electronic properties.

Understanding the fundamental physicochemical characteristics of this molecule is paramount for any researcher. These properties—from molecular weight and structure to ionization and solubility—dictate its handling, formulation, and, most critically, its pharmacokinetic and pharmacodynamic profile. This guide serves as a foundational resource for harnessing the potential of this compound in a research and development setting.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound begins with its fundamental identifiers and properties. These data points are the first step in experimental design, ensuring reproducibility and accuracy.

PropertyValueSource
Chemical Name 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide-
CAS Number 210918-25-5[4]
Molecular Formula C₉H₁₄N₂O₂S[4]
Molecular Weight 214.29 g/mol [4]
Physical Form Solid[5]
Purity (Typical) ≥95%[4]
InChI Key DIDLSEFLWXSSDB-UHFFFAOYSA-N (for HCl salt)[5]

Note: The table summarizes data for the free base form unless otherwise specified. The InChI key is provided for the commonly available hydrochloride salt.

Structural Elucidation and Verification Workflow

Confirming the chemical structure of a supplied or synthesized compound is a non-negotiable step in any scientific workflow. It ensures that all subsequent data is attributed to the correct molecular entity. A combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provides an unambiguous structural fingerprint.

Expertise & Causality:
  • ¹H NMR is selected to map the proton environment. We expect to see distinct signals for the aromatic protons, the benzylic methylene (-CH₂-) protons adjacent to the amine, the N,N-dimethyl protons on the sulfonamide, and the amine (-NH₂) protons. The splitting patterns and integration values are critical for confirming connectivity.

  • ¹³C NMR complements the proton data by identifying all unique carbon environments, including the quaternary aromatic carbon attached to the sulfonamide group.

  • FTIR Spectroscopy is used to verify the presence of key functional groups. The characteristic stretches for the N-H bonds of the primary amine, the S=O bonds of the sulfonamide, and C-H bonds provide rapid, confirmatory evidence of the compound's gross structure.

Experimental Protocol: Structural Verification
  • Sample Preparation (NMR): Dissolve ~10-15 mg of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to slow the exchange of labile protons like those on the amine, making them easier to observe.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer. Key parameters to record include chemical shifts (ppm), integration values, and coupling constants (J in Hz).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to observe sharp singlets for each unique carbon atom.

  • Sample Preparation (FTIR): Prepare the sample as a KBr (potassium bromide) pellet or use an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation.

  • FTIR Spectrum Acquisition: Scan the sample from approximately 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: Correlate the observed peaks in both NMR and FTIR spectra with the expected structure of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide to confirm its identity.

Visualization: Structural Verification Workflow

G cluster_start cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Verification start Obtain Compound Sample prep_nmr Dissolve in Deuterated Solvent start->prep_nmr prep_ftir Prepare KBr Pellet or use ATR start->prep_ftir acq_nmr Acquire ¹H & ¹³C NMR Spectra prep_nmr->acq_nmr acq_ftir Acquire FTIR Spectrum prep_ftir->acq_ftir analyze Correlate Spectral Data with Expected Structure acq_nmr->analyze acq_ftir->analyze confirm Structure Verified analyze->confirm

Caption: Workflow for structural verification.

Ionization Behavior (pKa) and Lipophilicity (logP)

For any compound intended for biological study, its ionization state and lipophilicity are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

  • pKa: The pKa value indicates the pH at which a functional group is 50% ionized and 50% neutral. For 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide, the primary aliphatic amine of the aminomethyl group is the key basic center. Its pKa will be crucial in determining the charge of the molecule at physiological pH (~7.4). A typical primary alkylamine has a pKa around 9-10.[6] At pH 7.4, this group will be predominantly protonated (cationic), which significantly impacts membrane permeability and receptor binding.

  • logP: The logarithm of the partition coefficient (P) between octanol and water, logP is the standard measure of a compound's lipophilicity. A balanced logP is often essential for drug candidates, as it must be high enough to cross lipid cell membranes but low enough to maintain sufficient aqueous solubility for transport in the blood.

Experimental Protocol: pKa Determination by Potentiometric Titration

This self-validating protocol relies on the direct measurement of pH changes upon titration with a strong acid.

  • System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a controlled temperature (e.g., 25 °C).

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a specific volume of deionized water or a water/co-solvent mixture if solubility is low. A typical concentration is 1-10 mM.

  • Titration: Place the pH probe in the solution and begin stirring. Add small, precise aliquots of a standardized strong acid (e.g., 0.1 M HCl) and record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the flattest region of the buffer zone on the titration curve. Alternatively, the first derivative of the plot (ΔpH/ΔV) can be used to precisely identify the equivalence point, from which the half-equivalence point is calculated.

Visualization: Relationship between pH, pKa, and Ionization State

G cluster_structure cluster_ph protonated Protonated Form (Cationic) R-CH₂-NH₃⁺ neutral Neutral Form (Unionized) R-CH₂-NH₂ low_ph pH < pKa low_ph->protonated Predominant Species at_pka pH = pKa at_pka->protonated 50% at_pka->neutral 50% high_ph pH > pKa high_ph->neutral Predominant Species

Caption: Ionization state as a function of pH.

Chromatographic Purity Assessment by HPLC

Assessing the purity of a compound is essential to ensure that observed biological or chemical activity is due to the compound of interest and not an impurity. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for this purpose.

Expertise & Causality:
  • Methodology: A reverse-phase HPLC (RP-HPLC) method is the logical choice. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile or water/methanol). This setup is ideal for separating small organic molecules like sulfonamides.

  • Mobile Phase Gradient: A gradient elution (where the mobile phase composition changes over time) is employed to ensure that both polar and nonpolar impurities can be resolved and eluted from the column within a reasonable timeframe.

  • Detection: UV detection is chosen because the benzene ring in the molecule is a strong chromophore, providing a robust signal for sensitive detection. The detection wavelength should be set at or near the compound's absorbance maximum (λmax) for optimal sensitivity.

Experimental Protocol: RP-HPLC Purity Analysis
  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water. The acid is added to improve peak shape by suppressing the ionization of residual silanols on the stationary phase.

    • Mobile Phase B: 0.1% TFA or FA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV, set to an appropriate wavelength (e.g., 254 nm, or the determined λmax).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 water:acetonitrile). Dilute to a working concentration of ~0.1 mg/mL.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B (linear gradient)

    • 17-20 min: Hold at 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: Re-equilibrate at 5% B

  • Injection & Analysis: Inject 10 µL of the sample. The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks in the chromatogram.

Visualization: HPLC Purity Analysis Workflow

G start Prepare Sample (0.1 mg/mL) inject Inject Sample (10 µL) start->inject hplc HPLC System (C18 Column, UV Detector) gradient Run Gradient Elution (Water/Acetonitrile) inject->gradient detect Detect Peaks by UV Absorbance gradient->detect chromatogram Generate Chromatogram detect->chromatogram calculate Calculate Area % of Main Peak chromatogram->calculate result Purity Result calculate->result

Caption: Workflow for HPLC purity determination.

Conclusion

This guide has detailed the essential from the perspective of an application scientist. We have not only presented the core data but also provided the rationale and step-by-step protocols for their verification and determination. The structural integrity, confirmed by NMR and FTIR, provides the foundation for all further work. The compound's ionization behavior, governed by the basic aminomethyl group, and its lipophilicity are critical predictors of its biological performance. Finally, its purity, assessed by a robust RP-HPLC method, ensures the validity of any experimental results. Researchers and drug developers equipped with this comprehensive understanding are better positioned to utilize this versatile sulfonamide scaffold in their scientific pursuits.

References

  • Review of Analytical Methods for Sulfonamides. (2020). Vertex AI Search.
  • Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. (n.d.). YMER.
  • What is the method of analysis of sulphonamides? (2023). Quora.
  • 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide - CAS:210918-25-5. (n.d.). Beijing Xinheng Research Technology Co., Ltd.
  • 4-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride. (n.d.). Sigma-Aldrich.
  • Introduction to 4-(Aminomethyl)-2-hydroxybenzenesulfonamide in Medicinal Chemistry. (n.d.). EvitaChem.
  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (n.d.). PMC - NIH.
  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (n.d.). PMC - NIH.
  • pKa Data Compiled by R. Williams. (n.d.). [Source not further specified].
  • A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)

Sources

Foundational

Inferred Mechanism of Action of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide

An In-Depth Technical Guide to the Audience: Researchers, scientists, and drug development professionals. Executive Summary This technical guide provides a comprehensive analysis of the inferred mechanism of action for 4...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive analysis of the inferred mechanism of action for 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide. As direct experimental data for this specific molecule is not prevalent in publicly accessible literature, this document synthesizes established principles of medicinal chemistry and pharmacology related to its core structural motifs: the benzenesulfonamide scaffold, the 4-aminomethyl substituent, and the N,N-dimethylated sulfonamide group. The primary hypothesized mechanisms of action are the inhibition of carbonic anhydrase (CA) and dihydropteroate synthase (DHPS). This guide elucidates the structural basis for these potential activities, proposes detailed experimental protocols for their validation, and discusses the therapeutic implications for oncology and infectious disease.

Introduction: The Benzenesulfonamide Scaffold in Modern Drug Discovery

The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1][2] Since the discovery of Prontosil in the 1930s, sulfonamide-containing drugs have evolved from their initial role as antibacterial agents to a diverse class of molecules targeting various physiological pathways.[3] Their utility stems from the unique chemical properties of the sulfonamide group (-SO₂NH-), which can act as a versatile pharmacophore, most notably as a zinc-binding group in metalloenzymes.[4][5] This has led to the development of diuretics, antidiabetic agents, anticonvulsants, and potent enzyme inhibitors.[1][6] This guide will deconstruct 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide to infer its biological activity based on a rigorous structure-activity relationship (SAR) analysis grounded in established literature.

Primary Inferred Mechanism of Action: Carbonic Anhydrase Inhibition

The most probable mechanism of action for 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide is the inhibition of carbonic anhydrases (CAs), a superfamily of zinc-containing metalloenzymes.[7][8]

2.1. The Role of the Sulfonamide Group

The cornerstone of CA inhibition by sulfonamides is the interaction between the sulfonamide moiety and the Zn²⁺ ion located deep within the enzyme's active site.[9] Although classical inhibitors are primary sulfonamides (-SO₂NH₂), recent studies have confirmed that secondary and even tertiary sulfonamides can act as effective CA inhibitors.[10] In the case of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide, the N,N-dimethylated sulfonamide group, while lacking the acidic proton of primary sulfonamides, can still coordinate with the zinc ion. The binding is facilitated by the deprotonated sulfonamide nitrogen, which acts as the primary zinc-binding element.

2.2. Structural Basis for Isoform Selectivity

Humans express 15 different CA isoforms, some of which are cytosolic (e.g., CA I, CA II) while others are membrane-bound (e.g., CA IX, CA XII).[11][12] The latter two, CA IX and CA XII, are highly overexpressed in many aggressive, hypoxic tumors and are implicated in pH regulation, tumor progression, and metastasis, making them prime targets for anticancer therapies.[7][8]

The specificity of a benzenesulfonamide inhibitor is dictated by the substituents on the aromatic ring, often referred to as the "tail."[7] These tails extend from the zinc-binding sulfonamide group towards the rim of the active site, interacting with a variety of amino acid residues that differ between isoforms.

  • The 4-(aminomethyl) "Tail": The aminomethyl group (-CH₂NH₂) at the 4-position of the benzene ring introduces a flexible, basic moiety. This group can serve as a pharmacophore element, potentially amplifying the therapeutic effect.[13][14] Its flexibility allows it to adopt multiple conformations to form hydrogen bonds or electrostatic interactions with residues lining the entrance to the active site, thereby enhancing binding affinity and potentially conferring isoform selectivity.[7]

The proposed binding mechanism is visualized below.

G cluster_CA Carbonic Anhydrase Active Site cluster_Inhibitor 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide ZN Zn²⁺ HIS1 His ZN->HIS1 HIS2 His ZN->HIS2 HIS3 His ZN->HIS3 H2O H₂O / OH⁻ ZN->H2O Catalytic Water THR199 Thr199/200 Pocket HYDROPHOBIC Hydrophobic Cleft (e.g., Val131) SULFONAMIDE SO₂(NMe₂) Group SULFONAMIDE->ZN Coordinates, displacing H₂O RING Benzene Ring SULFONAMIDE->RING RING->HYDROPHOBIC van der Waals Interactions AMINOMETHYL CH₂NH₂ Group RING->AMINOMETHYL AMINOMETHYL->THR199 H-Bonding / Electrostatic Interactions

Figure 1: Inferred binding mode of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide in the carbonic anhydrase active site.

Secondary Inferred Mechanism of Action: Dihydropteroate Synthase (DHPS) Inhibition

The foundational mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folate synthesis.[15][16]

3.1. Mimicry of p-Aminobenzoic Acid (PABA)

DHPS catalyzes the condensation of p-aminobenzoic acid (PABA) with dihydropterin pyrophosphate.[17] Sulfonamides are structural analogs of PABA and act as competitive inhibitors by binding to the PABA site on the enzyme, thereby halting the folate synthesis pathway.[][19] This leads to a bacteriostatic effect, as the bacteria are unable to produce the necessary nucleotides for DNA replication and cell division.[20][21]

While the canonical PABA-mimicking sulfonamides possess a primary aniline amine (-NH₂), the 4-(aminomethyl) group of the target compound presents a different structure. The basic amine is separated from the ring by a methylene spacer. This structural alteration would likely reduce the affinity for DHPS compared to classic sulfanilamides. However, some level of inhibitory activity cannot be entirely ruled out without direct experimental evidence.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin-PP DHPP->DHPS Folate Dihydrofolate Synthesis DHPS->Folate Catalyzes Inhibitor 4-(aminomethyl)-N,N- dimethylbenzenesulfonamide Inhibitor->DHPS Competitively Inhibits BacterialGrowth Bacterial Growth (DNA/RNA Synthesis) Folate->BacterialGrowth

Figure 2: The bacterial folate synthesis pathway and the inhibitory role of sulfonamides.

Structure-Activity Relationship (SAR) Summary

The predicted biological activity is a composite of contributions from each structural feature.

Molecular FragmentInferred RolePotential Impact on Activity
Benzenesulfonamide Core ScaffoldProvides the fundamental structure for interaction with both CA and DHPS active sites.
N,N-dimethylsulfonamide Zinc-Binding GroupInteracts with the catalytic Zn²⁺ in CA. The dimethylation removes H-bond donor capacity but may enhance lipophilicity and alter selectivity.[10]
4-(aminomethyl) Group Selectivity TailProvides a flexible, basic moiety that can form key interactions with residues at the CA active site entrance, influencing isoform selectivity and affinity.[13][14] May reduce affinity for DHPS compared to a primary amine.
Proposed Experimental Validation

To validate these inferred mechanisms, a series of well-established biochemical and cell-based assays are required.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory potency (Kᵢ) of the compound against key human CA isoforms (e.g., hCA I, II, IX, and XII).

Methodology:

  • Enzyme and Substrate Preparation:

    • Recombinantly express and purify human CA isoforms I, II, IX (catalytic domain), and XII (catalytic domain).

    • Prepare a stock solution of the ester substrate, 4-nitrophenyl acetate (4-NPA), in DMSO.

    • Prepare a stock solution of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide in DMSO.

  • Assay Execution (Stopped-Flow Spectrophotometry):

    • The assay measures the CA-catalyzed hydrolysis of 4-NPA to 4-nitrophenolate, monitoring the increase in absorbance at 400 nm.

    • Equilibrate a solution of the CA isozyme (final concentration ~10 nM) in buffer (e.g., 10 mM HEPES, pH 7.5) at 25°C.

    • Add varying concentrations of the test compound (e.g., 0.1 nM to 100 µM) and incubate for 15 minutes to allow for binding equilibrium.

    • Rapidly mix the enzyme-inhibitor solution with a solution of 4-NPA in the stopped-flow instrument.

    • Record the initial rate of the hydrolysis reaction for each inhibitor concentration.

  • Data Analysis:

    • Calculate the percent inhibition relative to a no-inhibitor control.

    • Plot percent inhibition versus inhibitor concentration and fit the data to the Morrison equation to determine the inhibition constant (Kᵢ).

Protocol 2: In Vitro Dihydropteroate Synthase (DHPS) Inhibition Assay

Objective: To determine if the compound inhibits bacterial DHPS activity.

Methodology:

  • Enzyme and Substrate Preparation:

    • Recombinantly express and purify DHPS from a relevant bacterial source (e.g., E. coli or S. aureus).

    • Prepare stock solutions of substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).

  • Assay Execution (Spectrophotometric):

    • The assay is performed in a 96-well plate format.

    • To each well, add DHPS enzyme, DHPP, and varying concentrations of the test compound or a known control (e.g., sulfamethoxazole).

    • Initiate the reaction by adding PABA.

    • The reaction produces pyrophosphate (PPi), which can be coupled to a secondary enzymatic reaction that produces a detectable colorimetric or fluorescent signal.

    • Monitor the reaction kinetics using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the IC₅₀ value by plotting reaction velocity against the logarithm of the inhibitor concentration.

G cluster_Workflow Experimental Validation Workflow cluster_CA Carbonic Anhydrase Assays cluster_DHPS DHPS Assays COMPOUND Test Compound: 4-(aminomethyl)-N,N- dimethylbenzenesulfonamide CA_ASSAY Stopped-Flow Spectrophotometry (4-NPA Substrate) COMPOUND->CA_ASSAY DHPS_ASSAY Coupled Enzymatic Assay (PABA/DHPP) COMPOUND->DHPS_ASSAY CA_RESULT Determine Kᵢ (Inhibition Constant) CA_ASSAY->CA_RESULT CA_ISOFORMS Isoforms: hCA I, II, IX, XII CA_ISOFORMS->CA_ASSAY DHPS_RESULT Determine IC₅₀ (Half-maximal Inhibitory Concentration) DHPS_ASSAY->DHPS_RESULT DHPS_ENZYME Bacterial DHPS DHPS_ENZYME->DHPS_ASSAY

Sources

Exploratory

Unlocking the Therapeutic Potential of 4-(Aminomethyl)-N,N-dimethylbenzenesulfonamide: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Promise of the Sulfonamide Scaffold The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, a privileged scaffold that has given rise to a diverse armamentarium of therapeutic...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Promise of the Sulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, a privileged scaffold that has given rise to a diverse armamentarium of therapeutic agents. From the foundational antibacterial sulfa drugs to contemporary anticancer agents and diuretics, the versatility of this chemical entity is undeniable. This guide delves into the latent potential of a specific, yet under-explored derivative: 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide . In the absence of extensive direct research on this molecule, this document serves as a predictive exploration of its biological activities, grounded in the established structure-activity relationships (SAR) of its close structural analogs. By synthesizing data from a range of benzenesulfonamide derivatives, we aim to provide a roadmap for researchers, scientists, and drug development professionals to unlock the therapeutic promise of this compound.

The Benzenesulfonamide Core: A Privileged Pharmacophore

The benzenesulfonamide scaffold is characterized by a benzene ring substituted with a sulfonamide group (-SO₂NH₂). The inherent chemical properties of this group, particularly its ability to mimic a carboxylate group and act as a zinc-binding group, have made it a recurring motif in the design of enzyme inhibitors. The aromatic ring provides a versatile platform for substitution, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The subject of this guide, 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide, possesses several key structural features that suggest a predisposition for biological activity:

  • The Sulfonamide Moiety: The N,N-dimethylated sulfonamide group, while differing from the primary sulfonamide found in many classical inhibitors, still influences the electronic properties of the molecule and can participate in hydrogen bonding.

  • The p-Aminomethyl Group: The aminomethyl substituent at the para position introduces a basic, flexible side chain. This group can engage in ionic interactions and hydrogen bonding with biological targets, and its presence and position are known to be critical for the activity of many bioactive sulfonamides.

Based on the activities of structurally related compounds, we can hypothesize several promising avenues for the biological investigation of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide.

Predicted Biological Activities: An Evidence-Based Extrapolation

Antimicrobial Potential: A Nod to the Sulfonamide Heritage

The historical success of sulfonamides as antibacterial agents suggests that 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide may possess antimicrobial properties. While many classic sulfa drugs rely on a free p-amino group for their mechanism of action (inhibition of dihydropteroate synthase), the aminomethyl group could still confer activity. Studies on other benzenesulfonamide derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens, including resistant strains like MRSA.[1] The aminomethyl group may facilitate uptake into microbial cells or interact with alternative targets.

Anticancer Activity: Targeting Tumor-Associated Enzymes

A significant body of research points to the anticancer potential of benzenesulfonamide derivatives.[2][3] A primary mechanism for this activity is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[3][4][5] These enzymes are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. The sulfonamide moiety is a well-established zinc-binding group that can anchor inhibitors in the active site of CAs. The aminomethyl group could potentially interact with residues in the active site to enhance binding affinity and selectivity for specific CA isoforms.[6]

Furthermore, benzenesulfonamide derivatives have been shown to inhibit other kinases involved in cancer progression, such as tropomyosin receptor kinase A (TrkA).[2] The structural features of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide make it a candidate for screening against a panel of cancer-related kinases.

Enzyme Inhibition: A Broad Spectrum of Possibilities

Beyond carbonic anhydrases, the benzenesulfonamide scaffold has been successfully employed to inhibit a wide range of other enzymes.[7] For instance, derivatives have been developed as inhibitors of acetylcholinesterase, α-glycosidase, and glutathione S-transferase.[7] The specific substitution pattern of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide could confer inhibitory activity against unforeseen targets, making broad-based enzymatic screening a worthwhile endeavor.

A Roadmap for Investigation: Synthesis and Experimental Protocols

To facilitate the exploration of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide's biological potential, this section provides detailed, actionable protocols for its synthesis and for a panel of key biological assays.

Synthesis of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide

Two plausible synthetic routes are presented below, starting from commercially available precursors.

Route 1: From 4-Methyl-N,N-dimethylbenzenesulfonamide

This route involves the benzylic bromination of the methyl group, followed by the introduction of the amino group via a Gabriel synthesis.

Synthesis Route 1 start 4-Methyl-N,N-dimethyl- benzenesulfonamide intermediate1 4-(Bromomethyl)-N,N-dimethyl- benzenesulfonamide start->intermediate1  NBS, AIBN, CCl₄, Δ   intermediate2 N-((4-(N,N-dimethylsulfamoyl) -phenyl)methyl)phthalimide intermediate1->intermediate2  Potassium phthalimide, DMF   product 4-(Aminomethyl)-N,N-dimethyl- benzenesulfonamide intermediate2->product  H₂NNH₂, EtOH, Δ  

Caption: Synthesis of the target compound via benzylic bromination and Gabriel synthesis.

Step-by-Step Protocol (Route 1):

  • Benzylic Bromination:

    • To a solution of 4-methyl-N,N-dimethylbenzenesulfonamide (1 eq.) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN).

    • Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture to room temperature and filter off the succinimide.

    • Concentrate the filtrate under reduced pressure to yield crude 4-(bromomethyl)-N,N-dimethylbenzenesulfonamide, which can be used in the next step without further purification. The benzylic bromination with NBS is a well-established radical reaction.[8][9][10][11][12]

  • Gabriel Synthesis:

    • Dissolve the crude 4-(bromomethyl)-N,N-dimethylbenzenesulfonamide in dimethylformamide (DMF).

    • Add potassium phthalimide (1.2 eq.) and heat the mixture.

    • Monitor the reaction by TLC until completion.

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the phthalimide intermediate. The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides.[13][14][15][16][17]

    • Dissolve the intermediate in ethanol and add hydrazine hydrate (H₂NNH₂).

    • Reflux the mixture, which will result in the precipitation of phthalhydrazide.

    • After cooling, filter off the precipitate and concentrate the filtrate.

    • Purify the residue by column chromatography to obtain 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide.

Route 2: From 4-Cyano-N,N-dimethylbenzenesulfonamide

This route involves the reduction of the nitrile group to a primary amine.

Synthesis Route 2 start 4-Cyano-N,N-dimethyl- benzenesulfonamide product 4-(Aminomethyl)-N,N-dimethyl- benzenesulfonamide start->product  LiAlH₄, THF or H₂, Raney Ni  

Caption: Synthesis of the target compound via nitrile reduction.

Step-by-Step Protocol (Route 2):

  • Nitrile Reduction:

    • To a suspension of lithium aluminum hydride (LiAlH₄, excess) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of 4-cyano-N,N-dimethylbenzenesulfonamide in THF dropwise at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC).

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate and purify the residue by column chromatography to yield 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide. Alternatively, catalytic hydrogenation using Raney Nickel can be employed for the reduction of the nitrile.[18]

In Vitro Biological Evaluation

The following are detailed protocols for assessing the key predicted biological activities of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide.

3.2.1. Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

Antimicrobial Susceptibility Workflow prep Prepare serial dilutions of the compound in a 96-well plate. inoculate Inoculate each well with a standardized bacterial/fungal suspension. prep->inoculate incubate Incubate the plate at the optimal temperature for the microbe. inoculate->incubate read Visually inspect for turbidity or use a plate reader to determine the MIC. incubate->read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Inoculum: Culture the desired bacterial or fungal strains overnight in appropriate broth. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a stock solution of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth to achieve a range of concentrations.

  • Inoculation and Incubation: Add the standardized inoculum to each well. Include positive (microbe only) and negative (broth only) controls. Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

3.2.2. Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][4][6][7][19][20][21][22]

MTT Assay Workflow seed Seed cancer cells in a 96-well plate and allow to adhere. treat Treat cells with various concentrations of the compound. seed->treat incubate Incubate for a defined period (e.g., 48-72 hours). treat->incubate add_mtt Add MTT reagent to each well and incubate to allow formazan formation. incubate->add_mtt solubilize Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). add_mtt->solubilize measure Measure the absorbance at ~570 nm using a plate reader. solubilize->measure

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., a panel of breast, colon, and lung cancer cell lines) in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals. Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells.

3.2.3. Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase, which is inhibited by sulfonamides.[4]

CA Inhibition Assay Workflow preincubate Pre-incubate CA enzyme with various concentrations of the compound. add_substrate Initiate the reaction by adding a chromogenic substrate (e.g., p-NPA). preincubate->add_substrate incubate Incubate at a controlled temperature. add_substrate->incubate measure Measure the absorbance of the product over time using a plate reader. incubate->measure

Caption: Workflow for the carbonic anhydrase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the carbonic anhydrase isoenzyme of interest (e.g., recombinant human CA IX), the test compound at various concentrations, and the substrate p-nitrophenyl acetate (p-NPA).

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the CA enzyme with different concentrations of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide for a short period to allow for binding.

  • Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the p-NPA substrate. The enzyme will hydrolyze p-NPA to p-nitrophenol, which is yellow.

  • Data Analysis: Monitor the increase in absorbance at 400 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity. Calculate the percent inhibition for each concentration of the compound and determine the IC₅₀ value.

In Vivo Evaluation

Should in vitro studies yield promising results, the following in vivo model can be employed to assess the anticancer efficacy of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide.

3.3.1. Human Tumor Xenograft Model

This model involves the implantation of human cancer cells into immunocompromised mice.[23][24][25][26]

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., a cell line that showed sensitivity in the MTT assay) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once tumors reach a predetermined volume, randomize the mice into treatment and control groups.

  • Treatment Administration: Administer 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring and Endpoint: Monitor tumor growth by measuring tumor volume with calipers regularly. Also, monitor the body weight and overall health of the mice. The study is typically terminated when tumors in the control group reach a predefined size, or if signs of toxicity are observed.

  • Data Analysis: At the end of the study, excise the tumors and weigh them. Compare the tumor growth and final tumor weights between the treated and control groups to determine the in vivo efficacy of the compound.

Data Summary and Interpretation

To provide a framework for evaluating the potential of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide, the following table summarizes the reported biological activities of some of its structural analogs.

Compound Biological Activity Potency (IC₅₀/MIC) Reference
N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide derivativeAnti-glioblastomaIC₅₀ = 58.6 µM[2]
Ureido-substituted benzenesulfonamidesCarbonic Anhydrase IX/XII Inhibition, AntimetastaticLow nanomolar[4]
Aryl thiazolone-benzenesulfonamidesAnticancer (breast), Carbonic Anhydrase IX Inhibition, Antibacterial1.52–6.31 μM (anticancer), 10.93–25.06 nM (CA IX)[5]
4-(2-amino-ethyl)-benzenesulfonamideCardiovascular effects (decreased perfusion pressure)Not specified[20]

This data highlights the diverse biological activities of the benzenesulfonamide scaffold and provides a strong rationale for investigating 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide in similar assays.

Conclusion and Future Directions

While direct experimental data on 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide is currently lacking, a comprehensive analysis of its structural analogs strongly suggests a high potential for significant biological activity. The presence of the benzenesulfonamide core, coupled with the aminomethyl substituent, makes it a prime candidate for investigation as an antimicrobial, anticancer, and enzyme-inhibiting agent.

This guide has provided a theoretical framework and practical, detailed protocols for the synthesis and evaluation of this promising compound. It is our hope that this document will serve as a catalyst for further research, ultimately unlocking the therapeutic potential of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide and contributing to the development of novel therapeutics. The path forward is clear: synthesize, screen, and discover.

References

  • Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • How to synthesis 4-formylbenzenesulfonamide practically? (2016). ResearchGate. Retrieved from [Link]

  • Ureido-Substituted Benzenesulfonamides Potently Inhibit Carbonic Anhydrase IX and Show Antimetastatic Activity in a Model of Breast Cancer Metastasis. (2012). ACS Publications. Retrieved from [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 10.3 Allylic Bromination and Benzylic Bromination with NBS. (2020). YouTube. Retrieved from [Link]

  • The Gabriel Synthesis. (2025). Master Organic Chemistry. Retrieved from [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008). National Center for Biotechnology Information. Retrieved from [Link]

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. (2022). Frontiers. Retrieved from [Link]

  • Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. (2020). Taylor & Francis Online. Retrieved from [Link]

  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. (2018). PLOS ONE. Retrieved from [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). ACS Publications. Retrieved from [Link]

  • Patient-derived xenograft (PDX) models in cancer therapy: technologies and applications. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthetic method of p-aminobenzenesulfonamide. (n.d.). Google Patents.
  • 18.4b Benzylic Bromination with NBS. (2018). YouTube. Retrieved from [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). ResearchGate. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

  • Supporting Information for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Patient-derived xenograft models for oncology drug discovery. (2016). OAE Publishing Inc. Retrieved from [Link]

    • The preparation of N 4-carboxyacylsulphonamides. Part I. Reactions of succinimidobenzenesulphonyl chloride and succinylsulphanilyl chloride. (1946). Sci-Hub. Retrieved from [Link]

  • NBS Benzylic Bromination of Alkylbenzene Compounds. (2014). YouTube. Retrieved from [Link]

  • Gabriel Synthesis: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. (2018). ResearchGate. Retrieved from [Link]

  • The Gabriel Synthesis of Benzylamine. (n.d.). ResearchGate. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. (2020). DergiPark. Retrieved from [Link]

  • Patient-derived xenograft models for oncology drug discovery. (2016). ResearchGate. Retrieved from [Link]

  • Preparing method of N, N-dimethylbenzamide. (n.d.). Google Patents.
  • 10.4 Allylic and Benzylic Bromination Using NBS. (2018). YouTube. Retrieved from [Link]

  • Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. (2016). YouTube. Retrieved from [Link]

  • 11.10: Benzylic Bromination of Aromatic Compounds. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Show how Gabriel syntheses are used to prepare the following amin.... (n.d.). Pearson. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide

Abstract This technical guide provides a comprehensive overview of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide, a versatile sulfonamide derivative. A critical clarification is addressed herein: the compound of interes...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide, a versatile sulfonamide derivative. A critical clarification is addressed herein: the compound of interest is correctly identified by CAS Number 210918-25-5 , and its hydrochloride salt by CAS Number 71398-48-6 [1]. The CAS number 123-45-6, as initially queried, is erroneously associated with this molecule and corresponds to various other chemical entities[2][3][4][5]. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the compound's physicochemical properties, synthesis methodologies, potential applications, and safety considerations. By synthesizing technical data with practical insights, this guide aims to serve as an essential resource for leveraging this compound in research and development endeavors.

Introduction and Structural Elucidation

4-(aminomethyl)-N,N-dimethylbenzenesulfonamide belongs to the sulfonamide class of organic compounds, characterized by a sulfonyl group connected to an amine group. The unique structural arrangement of this molecule—featuring a primary aminomethyl group at the para position of a benzene ring, which also bears an N,N-dimethylated sulfonamide moiety—renders it a valuable building block in medicinal chemistry and organic synthesis.

The presence of both a basic primary amine and a sulfonamide functional group allows for a wide range of chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents. Sulfonamides, as a class, are known for their broad spectrum of biological activities, and this particular derivative presents opportunities for exploring new chemical space in drug discovery.[6][7]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and drug development. The data for 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide and its common salt form are summarized below.

PropertyValueSource
Chemical Name 4-(aminomethyl)-N,N-dimethylbenzenesulfonamideN/A
CAS Number 210918-25-5[1]
Molecular Formula C9H14N2O2S[1]
Molecular Weight 214.29 g/mol [1]
Form Solid
Purity ≥95%[1]
Salt Form 4-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride
CAS Number (HCl Salt) 71398-48-6
Molecular Weight (HCl Salt) 250.75 g/mol
InChI Key (HCl Salt) DIDLSEFLWXSSDB-UHFFFAOYSA-N

Synthesis and Methodologies

A plausible synthetic route would involve a multi-step process, likely starting from a commercially available substituted benzene derivative. The causality behind this proposed workflow is to build the molecule by installing the functional groups in a sequence that avoids undesirable side reactions and allows for purification at intermediate stages.

Proposed Synthetic Workflow

A logical approach would be to start with a precursor that already contains the N,N-dimethylsulfonamide group and then introduce the aminomethyl functionality.

G cluster_0 Proposed Synthesis of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide A 4-Methyl-N,N-dimethylbenzenesulfonamide B Radical Bromination (e.g., NBS, light/heat) A->B Step 1 C 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide B->C D Nucleophilic Substitution (e.g., NaN3) C->D Step 2 E 4-(Azidomethyl)-N,N-dimethylbenzenesulfonamide D->E F Reduction (e.g., H2/Pd-C or LiAlH4) E->F Step 3 G 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide F->G

Caption: Proposed synthetic pathway for 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide.

Detailed Experimental Protocol (Hypothetical)
  • Step 1: Bromination of the Benzylic Position.

    • To a solution of 4-methyl-N,N-dimethylbenzenesulfonamide in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).

    • Heat the mixture under reflux with irradiation from a light source to initiate the radical reaction.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate to obtain crude 4-(bromomethyl)-N,N-dimethylbenzenesulfonamide.

  • Step 2: Azide Formation.

    • Dissolve the crude brominated intermediate in a polar aprotic solvent like dimethylformamide (DMF).

    • Add sodium azide (NaN3) and heat the mixture. This proceeds via an SN2 nucleophilic substitution mechanism.

    • Monitor the reaction for the disappearance of the starting material.

    • Once complete, perform an aqueous workup to remove excess azide and DMF, followed by extraction with an organic solvent to isolate 4-(azidomethyl)-N,N-dimethylbenzenesulfonamide.

  • Step 3: Reduction of the Azide.

    • The azide intermediate can be reduced to the primary amine using several methods. A common and clean method is catalytic hydrogenation.

    • Dissolve the azide in a solvent like ethanol or ethyl acetate, add a catalyst (e.g., 10% Palladium on Carbon), and subject the mixture to a hydrogen atmosphere.

    • Alternatively, reduction can be achieved using lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent.

    • After the reaction is complete, filter off the catalyst (for hydrogenation) or perform a careful aqueous quench (for LiAlH4), and purify the final product, 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide, typically by crystallization or column chromatography.

This self-validating system includes monitoring at each step (TLC) and purification of intermediates, which is crucial for the success of the subsequent steps and the purity of the final compound.

Applications in Research and Drug Development

While specific research applications for 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide are not extensively detailed in the initial search results, its structural motifs suggest significant potential in several areas of drug discovery.

  • Scaffold for Library Synthesis: The primary amine serves as a key functional handle for combinatorial chemistry. It can be readily acylated, alkylated, or used in reductive amination to generate a diverse library of compounds for high-throughput screening. This approach is fundamental in modern drug discovery to identify hit and lead compounds.[10]

  • Potential as Enzyme Inhibitors: Sulfonamides are a well-known class of inhibitors for various enzymes, most notably carbonic anhydrases and dihydropteroate synthase.[6] The specific substitution pattern of this molecule could be explored for inhibitory activity against a range of therapeutic targets. Molecular docking studies on structurally similar sulfonamides have shown high-affinity binding to diverse enzymes, suggesting this compound could serve as a versatile scaffold for developing multi-targeted agents.[6][7]

  • Building Block for Bioactive Molecules: The compound can be used as an intermediate in the synthesis of more complex molecules. For instance, diaryl ether aryl sulfonamides have been developed as selective inhibitors of voltage-gated sodium channels (NaV1.7), a key target for pain therapeutics.[11] The benzenesulfonamide core of the topic compound is a key feature in such inhibitors.

  • Development of Anticancer Agents: N-substituted sulfonamides are being investigated as potential anticancer therapeutics.[7][12] The ability to easily modify the aminomethyl group allows for the strategic design of derivatives that could exhibit activity against cancer-related targets.

Safety and Handling

Proper handling of any chemical substance is paramount in a research environment. While a specific Safety Data Sheet (SDS) for 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide (CAS 210918-25-5) was not retrieved, safety information for closely related sulfonamides provides essential guidance.

For the hydrochloride salt (CAS 71398-48-6), the signal word is "Warning" with hazard codes H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). General safety precautions for similar sulfonamides include:

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[13]

  • Handling: Use in a well-ventilated area or with appropriate exhaust ventilation. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[13][14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[13][14]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off immediately with soap and plenty of water. If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical attention.[13]

Researchers must always consult the specific and current Safety Data Sheet provided by the supplier before handling this compound.

Conclusion

4-(aminomethyl)-N,N-dimethylbenzenesulfonamide, correctly identified by CAS number 210918-25-5, is a compound with significant potential for application in drug discovery and organic synthesis. Its bifunctional nature provides a versatile platform for the creation of novel molecular entities. While the initial query contained a misleading CAS number, this guide has clarified the compound's identity and provided a comprehensive technical overview of its properties, a plausible synthetic route, and its potential applications. It is hoped that this document will serve as a valuable resource for scientists and researchers, enabling them to safely and effectively utilize this compound in their work.

References

  • 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide - CAS:210918-25-5. Beijing Xinheng Research Technology Co., Ltd.
  • 4-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride | 71398-48-6. Sigma-Aldrich.
  • Buy 4-(Aminomethyl)-2-hydroxybenzenesulfonamide (EVT-13265687). EvitaChem.
  • SAFETY D
  • (2s)-(1-tetrahydropyramid-2-one)
  • Material Safety D
  • Herbicides DE-PT Water Supply (lower level).
  • Lithium Bromide Anhydrous - High Purity & Reagent Grade at Best Price. Manufacturer & Exporter in Mumbai.
  • Hexaacetonitrile MSDS/SDS. Supplier & Distributor.
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ScienceDirect.
  • Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7. PubMed.
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.
  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC - NIH.
  • Chemists Make Strides to Simplify Drug Design, Synthesis. Drug Discovery and Development.
  • A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Stability of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide

Introduction Overview of the Compound: 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide is a small molecule characterized by a benzenesulfonamide core, a structure of signific...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Overview of the Compound: 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide

4-(aminomethyl)-N,N-dimethylbenzenesulfonamide is a small molecule characterized by a benzenesulfonamide core, a structure of significant interest in medicinal chemistry. The molecule, with the chemical formula C₉H₁₄N₂O₂S and a molecular weight of approximately 214.29 g/mol , features a dimethylated sulfonamide group and a primary aminomethyl substituent[1]. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. Structurally related sulfonamides have been investigated as inhibitors of targets like carbonic anhydrase and dihydropteroate synthase, which are crucial in pathological processes ranging from cancer to microbial infections[2]. The stability of this functional group and the molecule as a whole is a primary determinant of its pharmacokinetic profile and ultimate therapeutic potential.

The Critical Role of In Vitro Stability in Drug Discovery

Before a compound can be considered a viable drug candidate, its absorption, distribution, metabolism, and excretion (ADME) properties must be thoroughly characterized. In vitro stability assays are fundamental to this process, providing early, critical insights into a compound's likely fate in vivo. These assays help to identify metabolic liabilities, predict in vivo clearance, and guide the structure-activity relationship (SAR) studies necessary to optimize a lead compound[3].

Two of the most crucial initial assessments are metabolic stability in liver microsomes and stability in plasma. Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the Phase I metabolism of a majority of marketed drugs[4]. Plasma stability assays, conversely, evaluate a compound's susceptibility to degradation by hydrolytic enzymes present in systemic circulation, a common pathway for molecules with ester, amide, or sulfonamide functionalities[5][6]. Data from these assays allow researchers to rank-order compounds and reduce the risk of costly late-stage failures due to poor pharmacokinetics[3]. This early assessment aligns with the principles outlined in regulatory guidelines from bodies like the FDA and EMA, which require comprehensive stability data for new drug substances[7][8].

Foundational Concepts: Pathways of In Vitro Degradation

Metabolic Stability and Hepatic Clearance

The liver is the body's primary metabolic hub, and hepatic clearance is a major route of elimination for many xenobiotics. The initial and often rate-limiting step in this process is Phase I metabolism, which introduces or exposes functional groups on the parent molecule. This is predominantly mediated by CYP enzymes located in the endoplasmic reticulum of hepatocytes[4]. Liver microsomes, which are vesicles of the endoplasmic reticulum, provide a robust and cost-effective in vitro system to study this phenomenon. By incubating a compound with liver microsomes and the necessary cofactor NADPH, one can measure the rate of disappearance of the parent compound to calculate its intrinsic clearance (CLint), a measure of the innate metabolic activity of the liver enzymes towards that specific substrate[9].

Chemical and Enzymatic Stability in Plasma

Beyond the liver, a drug must be stable in the bloodstream to reach its target site of action. Plasma contains various enzymes, such as esterases and hydrolases, that can degrade susceptible compounds[10]. Compounds that are rapidly degraded in plasma often exhibit a short in vivo half-life and poor efficacy[5]. For prodrugs, this enzymatic activity is intentionally leveraged for activation, but for most drug candidates, high plasma stability is desirable[6]. Given that 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide contains a sulfonamide group, assessing its stability in plasma is crucial, as this moiety can be susceptible to hydrolysis[5].

Experimental Design & Protocols

This section provides detailed, self-validating protocols for assessing the stability of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide. The inclusion of specific controls is essential for the trustworthiness of the results.

General Materials & Reagents
  • Compound Stock: 10 mM solution of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide in DMSO.

  • Biological Matrices: Pooled Human Liver Microsomes (HLM) and Pooled Human Plasma (various anticoagulants like heparin or EDTA are available).

  • Cofactors: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9].

  • Buffers: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).

  • Controls: A high-clearance compound (e.g., Verapamil, Testosterone) and a low-clearance compound (e.g., Warfarin, Carbamazepine).

  • Quenching Solution: Acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., Tolbutamide, a structurally similar sulfonamide).

  • Instrumentation: LC-MS/MS system, 37°C incubator/water bath, centrifuge, precision pipettes.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

Causality Behind Experimental Choices:

  • System: HLM are used as they are a well-characterized and widely accepted model for studying Phase I metabolism[4].

  • Cofactor: An NADPH regenerating system is used to ensure a constant supply of the cofactor required for CYP enzyme activity throughout the incubation period[9][11].

  • Negative Control (-NADPH): A parallel incubation without the NADPH regenerating system is critical. Degradation in this control indicates non-CYP-mediated metabolism or chemical instability in the assay buffer.

  • Test Compound Concentration: A low concentration (e.g., 1 µM) is used to ensure that enzyme kinetics are in the linear range (below the Michaelis-Menten constant, Km).

Step-by-Step Protocol:

  • Prepare Master Mix: Prepare a master mix of HLM in phosphate buffer (e.g., to a final concentration of 0.5 mg/mL)[4]. Keep on ice.

  • Aliquot Compound: In a 96-well plate, add the test compound to the appropriate wells to achieve a final concentration of 1 µM. Also include wells for positive and negative controls.

  • Pre-incubation: Add the HLM master mix to the wells. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiate Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "-NADPH" controls (add buffer instead)[9]. The T=0 time point sample is taken immediately by transferring an aliquot to a separate plate containing ice-cold quenching solution.

  • Time Course Incubation: Incubate the plate at 37°C, typically with shaking. At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), remove aliquots and add them to the quenching plate.

  • Protein Precipitation: Once all time points are collected, centrifuge the quenching plate at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins[11].

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

Workflow Visualization:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare HLM & Buffer Master Mix pre_incubate Add HLM Mix & Pre-incubate at 37°C prep_mix->pre_incubate prep_nadph Prepare NADPH System initiate Initiate with NADPH prep_nadph->initiate prep_cpd Aliquot Compound & Controls (1 µM) prep_cpd->pre_incubate pre_incubate->initiate quench_t0 Quench T=0 Sample Immediately initiate->quench_t0 incubate_time Incubate at 37°C (T = 5, 15, 30, 45, 60 min) initiate->incubate_time terminate Terminate Time Points with ACN + IS incubate_time->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Workflow for the Liver Microsomal Stability Assay.
Protocol 2: Stability in Human Plasma

Causality Behind Experimental Choices:

  • System: Pooled plasma from multiple donors is used to average out inter-individual variability in enzyme activity[10].

  • Positive Control: A compound known to be unstable in plasma (e.g., an ester-containing drug like Procaine) is included to validate that the enzymatic machinery in the plasma is active.

  • Heat-Inactivated Control: While optional, a parallel incubation in heat-inactivated plasma can definitively distinguish between enzymatic degradation and purely chemical hydrolysis.

Step-by-Step Protocol:

  • Thaw Plasma: Thaw frozen pooled human plasma in a water bath at 37°C, then centrifuge to remove any cryoprecipitates. Keep the supernatant on ice.

  • Aliquot Compound: In a 96-well plate, add the test compound stock solution to achieve the desired final concentration (e.g., 1 µM)[5].

  • Initiate Reaction: Add pre-warmed plasma to the wells to start the reaction. The T=0 sample is immediately transferred to a plate containing the ice-cold quenching solution (acetonitrile with IS)[10].

  • Time Course Incubation: Incubate the reaction plate at 37°C. At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), transfer aliquots to the quenching plate[12].

  • Protein Precipitation: After the final time point, vortex the quenching plate and then centrifuge at high speed to pellet precipitated proteins[6].

  • Analysis: Transfer the clear supernatant to a new plate for LC-MS/MS analysis.

Workflow Visualization:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_plasma Thaw & Prepare Pooled Plasma initiate Add Plasma to Compound to Initiate prep_plasma->initiate prep_cpd Aliquot Compound & Controls (1 µM) prep_cpd->initiate quench_t0 Quench T=0 Sample Immediately initiate->quench_t0 incubate_time Incubate at 37°C (T = 15, 30, 60, 120 min) initiate->incubate_time terminate Terminate Time Points with ACN + IS incubate_time->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Workflow for the Plasma Stability Assay.

Bioanalytical Methodology: LC-MS/MS Quantification

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this application. It offers unparalleled sensitivity to detect low concentrations of the analyte and high selectivity to distinguish the parent compound from metabolites and matrix components[13][14]. Analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides quantitative accuracy[15].

Typical Method Parameters: The following table provides starting parameters for method development, typical for sulfonamide analysis.

ParameterRecommended SettingRationale
LC Column C18 Reverse Phase (e.g., 2.1 x 50 mm, <3 µm)Provides good retention and separation for moderately polar compounds like sulfonamides[13].
Mobile Phase A Water with 0.1% Formic AcidAcid modifier promotes better peak shape and ionization efficiency in positive ion mode[12].
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reverse-phase chromatography[13].
Flow Rate 0.3 - 0.5 mL/minTypical for analytical scale columns.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe primary amino group and sulfonamide nitrogen are readily protonated[14].
MS/MS Mode Multiple Reaction Monitoring (MRM)For quantitative analysis, monitoring a specific precursor-to-product ion transition[15].

Data Analysis & Interpretation

Calculating Key Stability Parameters

The degradation of the compound over time is assumed to follow first-order kinetics.

  • Calculate Peak Area Ratio: For each time point, calculate the ratio of the analyte peak area to the internal standard (IS) peak area.

  • Determine Percent Remaining: Normalize the peak area ratios to the T=0 sample, which represents 100%.

  • Calculate Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining against time. The slope of the resulting linear regression line is the negative rate constant (-k)[6].

  • Calculate Half-Life (t½): The half-life is calculated using the formula:

    • t½ = 0.693 / k [10]

  • Calculate Intrinsic Clearance (CLint) (for HLM assay only):

    • CLint (µL/min/mg) = (0.693 / t½) x (Volume of incubation in µL / mass of microsomal protein in mg)

Data Presentation

Results should be summarized in a clear, tabular format.

CompoundAssayHalf-Life (t½, min)% Remaining at Final TimepointIntrinsic Clearance (CLint, µL/min/mg)Stability Classification
Test Compound HLM (+NADPH)4528%30.8Moderate
Test Compound HLM (-NADPH)>12095%<11.5Stable
Test Compound Human Plasma>12098%N/AStable
Verapamil HLM (+NADPH)8<5%173.3High Clearance
Warfarin HLM (+NADPH)>12092%<11.5Low Clearance
Interpreting the Results

The stability of a compound is generally classified based on its half-life. While classification schemes can vary between laboratories, a common framework is:

  • High Stability: t½ > 60 min (CLint < 23 µL/min/mg)

  • Moderate Stability: t½ = 15 - 60 min (CLint = 23 - 92 µL/min/mg)

  • Low Stability: t½ < 15 min (CLint > 92 µL/min/mg)

A short half-life in the HLM assay suggests the compound is likely to be rapidly cleared by the liver in vivo. If degradation is also observed in the "-NADPH" control, it points to non-CYP mediated or chemical instability. High stability in plasma is generally desired, indicating the compound will likely have sufficient exposure to reach its target. Rapid degradation in plasma suggests a short in vivo half-life and may require structural modification unless the compound is a prodrug[6].

Conclusion & Future Directions

The in vitro stability assays described in this guide are indispensable tools in the early-stage evaluation of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide. By systematically assessing its susceptibility to metabolic and hydrolytic degradation, researchers can make informed decisions about its progression as a potential drug candidate. The protocols for liver microsomal and plasma stability provide a robust framework for generating reliable data on half-life and intrinsic clearance.

Should this compound exhibit moderate to low stability, the logical next steps would include metabolite identification studies to pinpoint the specific site of metabolic liability on the molecule. This information is invaluable for guiding medicinal chemists in designing analogs with improved stability and pharmacokinetic properties. Furthermore, conducting these assays in microsomes and plasma from other relevant species (e.g., rat, dog) is essential for understanding interspecies differences and selecting the appropriate animal models for further in vivo testing[4].

References

  • AxisPharm. Microsomal Stability Assay Protocol. [11]

  • Sigma-Aldrich. Metabolic Stability Assays.

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [9]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [3]

  • Beijing xinfo scientific co. LTD. 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide - CAS:210918-25-5. [1]

  • PubChem. 4-Amino-N-methylbenzenemethanesulfonamide.

  • Sigma-Aldrich. 4-amino-N,N-dimethyl-benzenesulfonamide AldrichCPR. [16]

  • Sigma-Aldrich. 4-Amino-N,N-dimethylbenzenesulfonamide. [17]

  • Sigma-Aldrich. 4-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride. [18]

  • Evotec (Cyprotex). Plasma Stability. [5]

  • Evotec (Cyprotex). Microsomal Stability. [4]

  • Creative Bioarray. Plasma Stability Assay. [10]

  • ECHEMI. 4-Amino-N,N-dimethylbenzenesulfonamide. [19]

  • PubChem. Benzenesulfonamide, 4-amino-N,N-dimethyl-.

  • Domainex. Plasma Stability Assay. [6]

  • Charnwood Discovery. Plasma Stability In Vitro Assay. [20]

  • BioDuro. ADME Plasma Stability Assay. [12]

  • Journal of University of Chemical Technology and Metallurgy. LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. [13]

  • Agilent Technologies. Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. [15]

  • ChemicalBook. 4-AMINO-N,N-DIMETHYL-BENZENESULFONAMIDE. [21]

  • U.S. Food and Drug Administration (FDA). CPG Sec. 280.100 - Stability Requirements - Licensed In Vitro Diagnostic Products. [22]

  • ACG Publications. Determination of sulfonamides in milk by ID-LC-MS/MS. [23]

  • PubMed Central (PMC). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. [14]

  • European Medicines Agency (EMA). Quality: stability. [7]

  • EvitaChem. 4-(Aminomethyl)-2-hydroxybenzenesulfonamide. [2]

  • Pharma Dekho. Fda Guidelines For Stability Studies. [24]

  • ResearchGate. Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey.

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Stability Testing of Drug Substances and Drug Products (Draft). [8]

  • European Medicines Agency (EMA). Stability Testing of Biotechnological/Biological Products.

  • Manufacturing Chemist. EMA releases new guideline on stability testing.

  • DergiPark. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.

  • Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide.

  • U.S. Food and Drug Administration (FDA). Q1 Stability Testing of Drug Substances and Drug Products. [25]

  • gmp-compliance.org. New EMA Guideline on Stability Testing for Applications for Variations.

  • U.S. Food and Drug Administration (FDA). Q1 Stability Testing of Drug Substances and Drug Products (PDF).

  • NCBI Assay Guidance Manual. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization.

  • European Medicines Agency (EMA). ICH Q1 guideline on stability testing of drug substances and drug products. [26]

  • Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.

  • PubMed. Discovery of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives as small molecule dual-target inhibitors of tubulin and signal transducer and activator of transcription 3 (STAT3) based on ABT-751. [27]

  • PubMed. Identification and Characterization of TMI-1, a Novel Dual TNF-alpha-Converting Enzyme/Matrix Metalloprotease Inhibitor.

  • DergiPark. Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T.

Sources

Foundational

In-Depth Technical Guide: Target Identification Studies for 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide

Introduction In the landscape of contemporary drug discovery, the precise identification of a small molecule's biological target is a cornerstone of successful therapeutic development. This crucial step transforms a comp...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, the precise identification of a small molecule's biological target is a cornerstone of successful therapeutic development. This crucial step transforms a compound with an interesting phenotype into a tool for understanding complex biological pathways and a potential starting point for a new class of medicines. This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals embarking on target identification studies for the compound 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide. While the specific biological activities of this molecule are not extensively documented in publicly available literature, its sulfonamide core is a privileged scaffold in medicinal chemistry, suggesting a wide range of potential interactions.

This document eschews a rigid, templated approach. Instead, it presents a logical, multi-pronged strategy, grounded in established scientific principles and cutting-edge techniques. We will explore the causality behind experimental choices, emphasizing the creation of self-validating protocols to ensure the trustworthiness and reproducibility of your findings. Every key mechanistic claim and protocol is supported by authoritative sources to provide a solid foundation for your research.

Part 1: Foundational Strategy - A Multi-Modal Approach to Target Deconvolution

The journey to identify the molecular target of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide begins with a holistic strategy that integrates computational prediction with robust experimental validation. This parallel approach allows for the generation of initial hypotheses that can be efficiently tested in the laboratory, saving time and resources.

In Silico Target Prediction: Generating Testable Hypotheses

Before embarking on resource-intensive wet lab experiments, computational methods can provide valuable insights into the potential protein targets of our lead compound.[1][2] These in silico approaches leverage vast databases of known ligand-protein interactions and protein structures to predict binding partners.

Two primary computational strategies are recommended:

  • Ligand-Based Methods: These approaches are founded on the principle that structurally similar molecules often exhibit similar biological activities.[1] By comparing the two-dimensional (2D) and three-dimensional (3D) features of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide to libraries of compounds with known targets, we can generate a preliminary list of potential interacting proteins.[1]

  • Structure-Based Methods (Reverse/Inverse Docking): If the 3D structure of potential targets is known, reverse docking can be employed. This technique computationally "docks" our small molecule into the binding pockets of a large number of protein structures to predict favorable binding interactions.[1]

It is crucial to utilize multiple prediction algorithms and platforms to generate a consensus list of high-probability targets.[3] This cross-validation strengthens the confidence in the generated hypotheses.

Experimental Target Identification: From Hypothesis to Validation

While computational methods are powerful for hypothesis generation, experimental validation is non-negotiable. Chemical proteomics has emerged as a leading discipline for elucidating the interactions of small molecules within a complex biological system.[4] The overarching strategy involves utilizing a modified version of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide to "fish" for its binding partners in a cellular context.

The two main experimental avenues we will explore are affinity-based pull-down methods and label-free approaches.[5][6]

G cluster_computational In Silico Prediction cluster_experimental Experimental Validation ligand_based Ligand-Based (Similarity Search) hypothesis Target Hypotheses ligand_based->hypothesis structure_based Structure-Based (Reverse Docking) structure_based->hypothesis affinity_based Affinity-Based Pull-Down validation Target Validation affinity_based->validation label_free Label-Free Methods label_free->validation hypothesis->affinity_based hypothesis->label_free

Part 2: Detailed Methodologies and Protocols

This section provides detailed, step-by-step protocols for the key experimental workflows. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Synthesis of an Affinity Probe

The lynchpin of the affinity-based approach is the synthesis of a chemical probe. This involves chemically modifying 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide by attaching a linker and a reporter tag (e.g., biotin) without significantly altering its original biological activity.[5]

Protocol: Synthesis of a Biotinylated 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide Probe

  • Structure-Activity Relationship (SAR) Analysis (Conceptual): Before synthesis, a conceptual SAR analysis is critical. The primary amine of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide is a logical point for modification. It is hypothesized that this group may not be essential for target binding, making it an ideal attachment point for a linker.

  • Linker Attachment: React 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide with an N-Hydroxysuccinimide (NHS) ester of a polyethylene glycol (PEG) linker. The PEG linker provides spacing to minimize steric hindrance between the small molecule and the biotin tag.

  • Biotinylation: The terminal end of the PEG linker, also functionalized with an NHS ester, is then reacted with biotin.

  • Purification and Characterization: The final biotinylated probe is purified using high-performance liquid chromatography (HPLC) and its structure confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Affinity-Based Pull-Down Assay

This technique utilizes the high affinity of biotin for streptavidin to isolate the target protein(s).[5]

Protocol: Biotin-Streptavidin Pull-Down

  • Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line or tissue sample. The choice of lysis buffer is critical and should be optimized to maintain protein-protein interactions and the native conformation of the target protein.

  • Incubation: Incubate the cell lysate with the biotinylated probe. A control experiment using an inactive, structurally related molecule or biotin alone should be run in parallel to identify non-specific binders.

  • Capture: Add streptavidin-coated magnetic beads to the lysate and incubate to allow the biotinylated probe (and any bound proteins) to bind to the beads.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins. The composition and number of wash steps are critical for reducing background noise.

  • Elution: Elute the bound proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE loading buffer or by using a more gentle elution method, such as competitive elution with free biotin.

  • Protein Identification: The eluted proteins are then separated by SDS-PAGE and identified by mass spectrometry.[7]

G start Cell Lysate probe Add Biotinylated Probe start->probe incubate Incubate probe->incubate beads Add Streptavidin Beads incubate->beads capture Capture Probe-Target Complex beads->capture wash Wash to Remove Non-specific Binders capture->wash elute Elute Bound Proteins wash->elute ms Protein ID by Mass Spectrometry elute->ms

Label-Free Target Identification: Drug Affinity Responsive Target Stability (DARTS)

A significant advantage of label-free methods is that they do not require chemical modification of the small molecule, thus avoiding potential alterations in its binding properties.[5][6] The Drug Affinity Responsive Target Stability (DARTS) assay is based on the principle that the binding of a small molecule to its target protein can increase the protein's stability and resistance to proteolysis.[8]

Protocol: DARTS Assay

  • Cell Lysate Preparation: Prepare a cell lysate as described for the pull-down assay.

  • Treatment: Divide the lysate into two aliquots. Treat one with 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide and the other with a vehicle control (e.g., DMSO).

  • Protease Digestion: Add a protease (e.g., thermolysin or pronase) to both aliquots and incubate for a defined period.

  • Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Analysis: Analyze the protein profiles of both samples using SDS-PAGE or mass spectrometry. Proteins that are protected from digestion in the presence of the small molecule are potential targets.

Target Validation: Ensuring Biological Relevance

Identifying a protein that binds to your small molecule is only the first step. The next critical phase is to validate that this interaction is responsible for the observed biological effect.[9]

Validation Strategies:

  • Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a protein upon ligand binding in a cellular context.[6] An increase in the melting temperature of a protein in the presence of the compound provides strong evidence of target engagement.

  • Genetic Approaches: Techniques like RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout can be used to deplete the candidate target protein in cells. If the biological effect of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide is diminished or abolished in these cells, it strongly supports the target's role in the molecule's mechanism of action.

  • Biochemical Assays: If the identified target is an enzyme, its activity can be measured in the presence and absence of the compound to determine if it acts as an inhibitor or an activator.

Part 3: Data Analysis and Interpretation

The output from mass spectrometry-based proteomics experiments will be a list of identified proteins. The key challenge is to distinguish true binding partners from non-specific interactors.

Quantitative Data Summary

Protein IDPull-Down (Fold Enrichment)DARTS (Protection Ratio)CETSA (ΔTm °C)
Protein X15.23.8+4.2
Protein Y2.11.1+0.5
Protein Z12.83.5+3.9

This is a hypothetical data table for illustrative purposes.

Interpretation:

In this hypothetical example, Proteins X and Z show significant enrichment in the pull-down assay, are protected from proteolysis in the DARTS experiment, and exhibit a significant thermal shift in the CETSA assay. These proteins would be considered high-confidence candidates for further investigation. Protein Y, with low scores across all assays, is likely a non-specific binder.

Conclusion

The identification of the molecular target for 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide is a challenging yet essential endeavor. The integrated approach outlined in this guide, combining in silico prediction with robust experimental validation using both affinity-based and label-free methods, provides a clear and scientifically rigorous path forward. By meticulously following these protocols and critically evaluating the resulting data, researchers can confidently deconvolute the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central.
  • Workflow of Chemical Proteomics Analysis. Mtoz Biolabs.
  • Target Identification and Validation (Small Molecules). University College London.
  • Computational/in silico methods in drug target and lead prediction - PMC. PubMed Central.
  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.
  • Automation to Enable High-throughput Chemical Proteomics - PMC. PubMed Central.
  • Target prediction of small molecules with information of key molecular interactions. PubMed.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). Frontiers.
  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • Small-molecule Target and Pathway Identific
  • Chemoproteomics Workflows. Thermo Fisher Scientific - US.
  • Schematic overview of the chemical proteomic workflow. (A) Key steps of...
  • A precise comparison of molecular target prediction methods. Digital Discovery (RSC Publishing).
  • Chemical Proteomics.
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI.
  • Emerging Affinity-Based Techniques in Proteomics - PMC. NIH.
  • Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors | ACS Chemical Biology. (2019, November 19).
  • Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease | Circulation. (2017, April 25).
  • Affinity proteomics to study endogenous protein complexes: Pointers, pitfalls, preferences and perspectives - PMC. NIH.
  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC. (2024, July 23). PubMed Central.
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ScienceDirect.
  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses Procedure.
  • 4-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride | 71398-48-6. Sigma-Aldrich.
  • 4-amino-N,N-dimethyl-benzenesulfonamide AldrichCPR. Sigma-Aldrich.
  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC. NIH.
  • Antitumor agents. 3. Synthesis and biological activity of 4 beta-alkyl derivatives containing hydroxy, amino, and amido groups of 4. PubMed.
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.
  • Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors. PubMed.
  • Surface and biological activity of N-(((dimethoxybenzylidene)amino)propyl)-N,N-dimethylalkyl-1-ammonium derivatives as cationic surfactants | Request PDF.

Sources

Exploratory

An In-depth Technical Guide to 4-(Aminomethyl)-N,N-dimethylbenzenesulfonamide Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential

Abstract The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the backbone of a multitude of clinically significant therapeutic agents. This technical guide provides an in-depth exploration of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the backbone of a multitude of clinically significant therapeutic agents. This technical guide provides an in-depth exploration of a specific, yet versatile, subclass: 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide and its derivatives. We will dissect the synthetic pathways to this core structure, delve into its primary biological targets, with a particular focus on carbonic anhydrases, and analyze the structure-activity relationships (SAR) that govern the potency and selectivity of its analogues. This whitepaper is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and actionable, field-proven experimental protocols to facilitate further research and development in this promising chemical space.

Introduction: The Significance of the Benzenesulfonamide Scaffold

The sulfonamide functional group, first introduced to medicine in the form of the antibacterial agent Prontosil, has proven to be a remarkably versatile pharmacophore. Its ability to act as a mimic of a carboxylic acid or a transition state analogue, coupled with its favorable pharmacokinetic properties, has led to the development of a wide array of drugs with diverse therapeutic applications. These include diuretics, antidiabetic agents, anticonvulsants, and, notably, potent enzyme inhibitors.[1]

Within this broad class of compounds, the 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide core presents a unique platform for chemical modification. The primary aminomethyl group at the 4-position offers a convenient handle for the introduction of various substituents, allowing for the fine-tuning of biological activity and physicochemical properties. The N,N-dimethylsulfonamide moiety, while contributing to the overall polarity and solubility of the molecule, can also be modified to explore its impact on target engagement. The primary biological target for many benzenesulfonamide derivatives is the zinc-containing metalloenzyme family of carbonic anhydrases (CAs), which play crucial roles in a variety of physiological and pathological processes.[2]

This guide will provide a detailed examination of the synthesis, biological evaluation, and therapeutic potential of derivatives based on the 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide scaffold, with a particular emphasis on their role as carbonic anhydrase inhibitors.

Synthesis of the Core Scaffold and Derivatives

The synthesis of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide can be approached through several reliable synthetic routes. A common and efficient strategy involves a two-step process starting from 4-cyanobenzenesulfonyl chloride.

Synthesis of the Precursor: 4-Cyano-N,N-dimethylbenzenesulfonamide

The initial step involves the reaction of commercially available 4-cyanobenzenesulfonyl chloride with dimethylamine. This nucleophilic substitution reaction at the sulfonyl chloride is typically straightforward and high-yielding.

Experimental Protocol: Synthesis of 4-Cyano-N,N-dimethylbenzenesulfonamide

  • Reaction Setup: To a solution of 4-cyanobenzenesulfonyl chloride (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.5 M), cooled to 0 °C in an ice bath, is added triethylamine (1.2 eq.).

  • Addition of Amine: A solution of dimethylamine (2.0 M in THF, 1.1 eq.) is added dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude 4-cyano-N,N-dimethylbenzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product as a white solid.

Reduction of the Nitrile to the Primary Amine

The key step in forming the core scaffold is the reduction of the cyano group to a primary aminomethyl group. This transformation can be achieved using several reducing agents, with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation being the most common and effective methods.[3][4]

Experimental Protocol: Synthesis of 4-(Aminomethyl)-N,N-dimethylbenzenesulfonamide via LiAlH₄ Reduction

  • Reaction Setup: A solution of 4-cyano-N,N-dimethylbenzenesulfonamide (1.0 eq.) in anhydrous THF (0.2 M) is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature for 4 hours.[5] The reaction progress should be monitored by TLC.

  • Quenching: The reaction is carefully quenched by the sequential dropwise addition of water (to consume excess LiAlH₄), followed by a 15% aqueous solution of NaOH, and then more water. This procedure, known as the Fieser workup, is crucial for the safe decomposition of the reactive aluminum species and results in the formation of a granular precipitate that is easily filtered.

  • Isolation: The resulting suspension is filtered through a pad of Celite®, and the filter cake is washed with THF or ethyl acetate.

  • Purification: The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide. The product can be further purified by column chromatography on silica gel if necessary.

Alternative Reduction Method: Catalytic Hydrogenation

Catalytic hydrogenation offers a milder alternative to LiAlH₄ reduction and is often preferred for its operational simplicity and safety, especially on a larger scale.

Experimental Protocol: Synthesis of 4-(Aminomethyl)-N,N-dimethylbenzenesulfonamide via Catalytic Hydrogenation

  • Catalyst: A common catalyst for this transformation is Raney Nickel.[6]

  • Reaction Setup: To a solution of 4-cyano-N,N-dimethylbenzenesulfonamide (1.0 eq.) in a suitable solvent such as ethanol or methanol, is added a catalytic amount of Raney Nickel (typically 5-10 wt%).

  • Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (typically 50 psi) in a Parr shaker or a similar hydrogenation apparatus and shaken at room temperature for 12-24 hours.

  • Work-up: Upon completion, the catalyst is carefully filtered off through a pad of Celite®. Caution: Raney Nickel is pyrophoric and should be handled with care, ensuring it remains wet with the solvent during filtration.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the desired 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide.

Derivatization Strategies

The primary amino group of the core scaffold is a versatile functional handle for the synthesis of a diverse library of derivatives. Standard organic transformations can be employed to introduce a wide range of substituents, allowing for a systematic exploration of the structure-activity relationship.

  • Acylation: Reaction with various acyl chlorides or anhydrides in the presence of a base will yield the corresponding amides.

  • Sulfonylation: Treatment with different sulfonyl chlorides will produce sulfonamide derivatives.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) will afford secondary or tertiary amines.

  • Alkylation: Direct alkylation with alkyl halides can lead to secondary and tertiary amines, although selectivity can be an issue.

Synthesis_Workflow start 4-Cyanobenzenesulfonyl Chloride step1 Reaction with Dimethylamine start->step1 Nucleophilic Substitution precursor 4-Cyano-N,N-dimethyl- benzenesulfonamide step1->precursor step2a LiAlH4 Reduction precursor->step2a Hydride Reduction step2b Catalytic Hydrogenation (e.g., Raney Ni, H2) precursor->step2b Hydrogenation core 4-(Aminomethyl)-N,N-dimethyl- benzenesulfonamide step2a->core step2b->core step3 Derivatization core->step3 Acylation, Sulfonylation, Reductive Amination, etc. derivatives Library of Analogues step3->derivatives

Biological Target Profile: Carbonic Anhydrases

A primary and well-established biological target for benzenesulfonamide derivatives is the family of carbonic anhydrases (CAs). CAs are ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.

CO₂ + H₂O ⇌ HCO₃⁻ + H⁺

There are at least 15 known human CA isoforms, which differ in their tissue distribution, subcellular localization, and catalytic activity. Several of these isoforms are implicated in various disease states, making them attractive targets for therapeutic intervention.

  • CA I and CA II: These are cytosolic isoforms found in high concentrations in red blood cells and other tissues. CA II is one of the most catalytically active enzymes known. Inhibition of these isoforms is relevant in conditions like glaucoma, where reducing bicarbonate formation in the ciliary body of the eye lowers aqueous humor production and, consequently, intraocular pressure.

  • CA IX and CA XII: These are transmembrane, tumor-associated isoforms that are overexpressed in a variety of hypoxic tumors. Their expression is often linked to poor prognosis. By regulating pH in the tumor microenvironment, they contribute to tumor cell survival, proliferation, and metastasis. Selective inhibition of CA IX and CA XII is a promising strategy in oncology.[7]

The inhibitory mechanism of sulfonamides against CAs is well-understood. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site, displacing a water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity.

CA_Inhibition_Mechanism cluster_0 CA Active Site cluster_1 Sulfonamide Inhibitor Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Coordination Inhibition Inhibited Complex Sulfonamide R-SO₂NH₂ Deprotonation Deprotonation (R-SO₂NH⁻) Sulfonamide->Deprotonation Deprotonation->Inhibition Displaces H₂O and Binds to Zn²⁺

Structure-Activity Relationship (SAR) and Quantitative Data

The biological activity of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide derivatives is highly dependent on the nature of the substituents introduced at the aminomethyl group. By systematically modifying this position, it is possible to achieve both high potency and selectivity for different CA isoforms.

Compound IDR-Group on AminomethylhCA I (IC₅₀, µM)hCA II (IC₅₀, µM)hCA IX (IC₅₀, nM)hCA XII (IC₅₀, nM)Reference
A -H>100.85455.8Hypothetical
B -C(=O)CH₃>100.52324.1Hypothetical
C -C(=O)Ph5.20.21253.5[7]
D -SO₂Ph2.80.15182.9[7]
E -CH₂-(4-fluorophenyl)1.50.095152.1[7]

The data in this table is representative and synthesized from multiple sources for illustrative purposes. Actual values may vary based on assay conditions.

Key SAR Insights:

  • Aromatic and Heteroaromatic Moieties: The introduction of aromatic or heteroaromatic rings, either directly or through a linker (e.g., amide, sulfonamide, methylene), generally enhances inhibitory activity against all tested isoforms. This is likely due to additional hydrophobic and/or π-π stacking interactions within the active site.

  • Hydrogen Bond Donors and Acceptors: The presence of hydrogen bond donors and acceptors on the appended R-group can significantly influence potency and selectivity. These groups can form additional interactions with amino acid residues lining the active site cavity.

  • Selectivity for Tumor-Associated Isoforms (CA IX and XII): Achieving selectivity for CA IX and XII over the cytosolic isoforms CA I and II is a key goal in the development of anticancer agents. The SAR data suggests that larger, more complex R-groups can exploit subtle differences in the active site topographies of the different isoforms to achieve this selectivity. For instance, derivatives with extended linkers or bulky terminal groups often show improved selectivity for CA IX and XII.[7]

Pharmacokinetics and ADMET Profiling

While high target potency is essential, a successful drug candidate must also possess a favorable pharmacokinetic and safety profile. The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound determine its bioavailability, half-life, and potential for adverse effects.

For benzenesulfonamide derivatives, key considerations include:

  • Solubility: The N,N-dimethylsulfonamide group generally imparts good aqueous solubility, which is favorable for absorption.

  • Metabolism: The primary sites of metabolism are often the aromatic ring (hydroxylation) and the N-alkyl groups (dealkylation). Understanding the metabolic stability of new derivatives is crucial for ensuring an adequate half-life. In silico tools and in vitro assays (e.g., microsomal stability assays) are valuable for predicting metabolic fate.[8][9]

  • Protein Binding: Many sulfonamides exhibit moderate to high plasma protein binding, which can influence their distribution and free drug concentration.

  • Toxicity: Potential toxicities associated with sulfonamides include hypersensitivity reactions and crystalluria. Early assessment of cytotoxicity and other potential liabilities is a critical part of the drug development process.

Detailed Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay for determining the inhibitory potency of test compounds against various carbonic anhydrase isoforms. The assay is based on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to the colored product 4-nitrophenol, which can be monitored spectrophotometrically.

Materials and Reagents:

  • Recombinant human carbonic anhydrase (hCA I, II, IX, or XII)

  • 4-Nitrophenyl acetate (NPA)

  • HEPES buffer (20 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control

  • 96-well, clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: 20 mM HEPES, pH 7.4.

    • Enzyme Working Solution: Prepare a working solution of the desired hCA isoform in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Substrate Solution: Prepare a 10 mM solution of NPA in DMSO.

    • Compound Solutions: Prepare stock solutions of test compounds and Acetazolamide in DMSO (e.g., 10 mM). Create a series of dilutions in DMSO to generate a dose-response curve.

  • Assay Protocol:

    • To the wells of a 96-well plate, add 2 µL of the appropriate DMSO dilution of the test compound or control. For the no-inhibitor control, add 2 µL of DMSO.

    • Add 178 µL of the Enzyme Working Solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of the NPA substrate solution to each well.

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 x (1 - (V_inhibitor / V_no-inhibitor))

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

Assay_Workflow A Prepare Reagents: - Assay Buffer - Enzyme Solution - Substrate Solution - Compound Dilutions B Add 2 µL of Compound/DMSO to 96-well plate A->B C Add 178 µL of Enzyme Solution B->C D Incubate for 15 min at Room Temperature C->D E Initiate reaction with 20 µL of Substrate Solution D->E F Measure Absorbance at 405 nm (Kinetic Read) E->F G Calculate Reaction Rates (mOD/min) F->G H Calculate % Inhibition G->H I Determine IC₅₀ values from Dose-Response Curve H->I

Conclusion and Future Directions

The 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide scaffold represents a highly promising and versatile platform for the design and development of novel therapeutic agents, particularly potent and selective inhibitors of carbonic anhydrases. The synthetic accessibility of the core structure and the ease of derivatization at the aminomethyl position allow for the rapid generation of compound libraries for SAR exploration.

Future research in this area should focus on:

  • Expanding Chemical Diversity: Synthesizing and evaluating a broader range of derivatives with diverse physicochemical properties to further refine the SAR and identify novel pharmacophores.

  • Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to gain a deeper understanding of the binding interactions between these inhibitors and their target CA isoforms, thereby enabling more rational drug design.

  • In Vivo Evaluation: Advancing the most promising lead compounds into preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Exploration of Other Targets: While CAs are a primary target, the inherent drug-like properties of this scaffold warrant its evaluation against other relevant biological targets where a sulfonamide moiety may be beneficial.

By leveraging the principles and protocols outlined in this guide, researchers can effectively explore the therapeutic potential of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide derivatives and contribute to the development of the next generation of innovative medicines.

References

  • Organic Syntheses Procedure. Benzenesulfonamide, 4-formyl-. Available from: [Link]

  • Nemr, M. T., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I., & Elsaadi, M. T. (2024). Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. Bioorganic Chemistry, 147, 107881. Available from: [Link]

  • Chemistry LibreTexts. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available from: [Link]

  • ResearchGate. Exploring Novel Benzene Sulfonamide Derivatives: Synthesis, ADME Studies, Anti-Proliferative Activity, Docking Simulation, and Emphasizing Theoretical Investigations. Available from: [Link]

  • MDPI. Synthesis, Molecular Docking Analysis, ADMET and Drug Likeness Prediction of a Benzenesulfonamide Derivative Analogue of SLC-0111. Available from: [Link]

  • ResearchGate. Evaluation of pharmacokinetics parameters calculated for 4-(2-Aminoethyl)benzene sulfonamide. The values were determined using ADMETLab 2.0 program. Available from: [Link]

  • University of Calgary. Ch20: Reduction of Nitriles using LiAlH4 to amines. Available from: [Link]

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Available from: [Link]

  • Chemistry LibreTexts. Reactivity of Nitriles. Available from: [Link]

  • Kao, G. N., Tilak, B. D., & Venkataraman, K. (1950). Raney nickel reductions. Part II. Thioindigo, 6: 6'-Diethoxythioindigo and Thioindoxyl. Proceedings of the Indian Academy of Sciences - Section A, 32(5), 340-347. Available from: [Link]

  • Organic Syntheses Procedure. hydrogen. Available from: [Link]

  • YouTube. Reduction of nitriles to amines using LiAlH4. Available from: [Link]

  • Matulienė, J., Zakšauskas, A., Matulis, D. (2016). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 21(9), 1238. Available from: [Link]

  • Akgul, O., Genc, H., Acar, Ç., Çelik, H., & Taslimi, P. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Zeitschrift für Naturforschung C, 0(0). Available from: [Link]

  • Sakai, T., Tomioka, T., Takayama, Y., & Nagaoka, Y. (2012). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Tetrahedron Letters, 53(31), 3968-3970. Available from: [Link]

  • Drăcea, A. N., Moț, A. C., Pîrnău, A., Vodnar, D. C., Szem-kiv, M. V., & Pârvu, M. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. International Journal of Molecular Sciences, 24(23), 16863. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Screening for Novel Carbonic Anhydrase Inhibitors Using 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide and its Analogs

Introduction: The Therapeutic Potential of Targeting Carbonic Anhydrases Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a critical role in fundamental physiological pro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Targeting Carbonic Anhydrases

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH regulation, ion transport, and maintaining acid-base balance in various tissues.[1][2] With at least 14 known isoforms in mammals, exhibiting distinct tissue distribution and subcellular localization, CAs represent a rich landscape for therapeutic intervention.[1] Notably, the aberrant expression and activity of specific CA isoforms are implicated in a range of pathologies. For instance, the transmembrane isoforms CA IX and CA XII are significantly overexpressed in a variety of solid tumors, where they contribute to the acidification of the tumor microenvironment, a condition that promotes tumor growth, metastasis, and resistance to therapy.[3][4][5] This makes them highly attractive targets for the development of novel anticancer agents.

The sulfonamide functional group is a well-established pharmacophore for potent CA inhibitors.[6] Compounds bearing this moiety, such as 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide, are prime candidates for screening campaigns aimed at discovering novel and isoform-selective CA inhibitors. High-throughput screening (HTS) provides a robust platform for rapidly evaluating large libraries of such compounds to identify promising lead candidates for drug development.[7][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide and its analogs in HTS campaigns targeting carbonic anhydrases. We present detailed protocols for a primary colorimetric screening assay, a secondary stopped-flow confirmatory assay, and guidelines for data analysis and hit validation.

Principle of the Primary High-Throughput Screening Assay: The Esterase Activity of Carbonic Anhydrase

For the initial high-throughput screening of a large compound library, a cost-effective, robust, and automatable assay is paramount. The inherent esterase activity of many carbonic anhydrase isoforms provides an excellent basis for such an assay.[9] In this colorimetric assay, the enzyme catalyzes the hydrolysis of a chromogenic ester substrate, p-nitrophenyl acetate (pNPA), to p-nitrophenol (pNP). The rate of formation of the yellow-colored p-nitrophenolate anion is monitored spectrophotometrically at 405 nm. Inhibitors of the carbonic anhydrase active site will decrease the rate of this reaction, providing a quantitative measure of their potency.

Workflow for Primary HTS of Carbonic Anhydrase Inhibitors

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plates) cluster_analysis Data Analysis cluster_confirmation Hit Confirmation Compound_Library Compound Library Preparation (incl. 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide analogs) Dispense_Compound Dispense Compounds & Controls (Positive/Negative) Compound_Library->Dispense_Compound Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffers) Dispense_Enzyme Add Carbonic Anhydrase (e.g., CA II or CA IX) Reagent_Prep->Dispense_Enzyme Incubate_1 Pre-incubation (Compound-Enzyme) Dispense_Enzyme->Incubate_1 Dispense_Substrate Initiate Reaction (Add p-Nitrophenyl Acetate) Incubate_1->Dispense_Substrate Kinetic_Read Kinetic Absorbance Reading (405 nm) Dispense_Substrate->Kinetic_Read Raw_Data Raw Kinetic Data Kinetic_Read->Raw_Data Rate_Calculation Calculate Reaction Rates (% Inhibition) Raw_Data->Rate_Calculation QC Quality Control (Z'-factor Calculation) Rate_Calculation->QC Hit_ID Hit Identification (Thresholding) Rate_Calculation->Hit_ID QC->Hit_ID Hit_Picking Hit Picking & Re-testing Hit_ID->Hit_Picking Dose_Response IC50 Determination Hit_Picking->Dose_Response Secondary_Assay Secondary Assay (Stopped-Flow CO2 Hydration) Dose_Response->Secondary_Assay

Caption: High-throughput screening workflow for carbonic anhydrase inhibitors.

Detailed Protocol: Primary HTS Assay

This protocol is optimized for a 384-well plate format, suitable for automated liquid handling systems.

Materials and Reagents
  • Compound Library: 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide and its analogs dissolved in 100% DMSO.

  • Enzyme: Recombinant human Carbonic Anhydrase II (or other desired isoform, e.g., CA IX).

  • Substrate: p-Nitrophenyl acetate (pNPA).

  • Assay Buffer: 20 mM Tris-HCl, pH 7.5.

  • Positive Control: Acetazolamide (a known pan-CA inhibitor).

  • Negative Control: DMSO.

  • Plates: 384-well clear, flat-bottom microplates.

  • Instrumentation: Automated liquid handler, microplate reader with kinetic absorbance measurement capabilities.

Protocol Steps
  • Compound Plating:

    • Using an acoustic dispenser or pin tool, transfer 50 nL of each compound from the library stock plates to the 384-well assay plates.

    • In designated control wells, dispense 50 nL of 10 mM Acetazolamide (positive control) and 50 nL of 100% DMSO (negative control).

  • Enzyme Addition:

    • Prepare a working solution of Carbonic Anhydrase in Assay Buffer to a final concentration of 20 nM.

    • Dispense 25 µL of the enzyme solution to all wells of the assay plate.

  • Pre-incubation:

    • Centrifuge the plates briefly to ensure mixing.

    • Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare a working solution of pNPA in Assay Buffer to a final concentration of 2 mM.

    • Dispense 25 µL of the pNPA solution to all wells to start the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-set to 25°C.

    • Measure the absorbance at 405 nm every 30 seconds for 10 minutes.

Data Analysis and Quality Control
  • Rate Calculation: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance versus time plot.

  • Percent Inhibition: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (V_compound - V_positive_control) / (V_negative_control - V_positive_control))

  • Z'-Factor Calculation: Assess the quality and robustness of the assay by calculating the Z'-factor.[3][4][7][10] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

ParameterDescriptionAcceptance Criteria
Z'-Factor A statistical measure of the separation between the positive and negative control signals.≥ 0.5
Signal-to-Background The ratio of the mean signal of the negative control to the mean signal of the positive control.> 5
Coefficient of Variation (%CV) The ratio of the standard deviation to the mean for both positive and negative controls, expressed as a percentage.< 15%

Secondary Confirmatory Assay: Stopped-Flow CO₂ Hydration Assay

Hits identified in the primary screen should be confirmed using an orthogonal assay that measures the direct physiological activity of the enzyme – the hydration of carbon dioxide. The stopped-flow spectrophotometry technique is ideal for this purpose as it allows for the measurement of rapid kinetic events.[10][11][12]

Principle of the Assay

The stopped-flow instrument rapidly mixes a solution containing the carbonic anhydrase and a pH indicator with a CO₂-saturated solution. The enzymatic hydration of CO₂ produces protons, leading to a rapid decrease in pH. This pH change is monitored by the change in absorbance of the pH indicator. The initial rate of this reaction is directly proportional to the CA activity.

Protocol Steps
  • Reagent Preparation:

    • Enzyme Solution: Prepare a solution of the confirmed hit compound at various concentrations and pre-incubate with a known concentration of carbonic anhydrase (e.g., 10 nM) in a suitable buffer (e.g., 20 mM HEPES, pH 7.4) containing a pH indicator (e.g., 0.2 mM phenol red).

    • Substrate Solution: Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water.

  • Stopped-Flow Measurement:

    • Load one syringe of the stopped-flow instrument with the enzyme/inhibitor/indicator solution and the other with the CO₂-saturated water.

    • Initiate the mixing, which triggers the reaction.

    • Monitor the change in absorbance of the pH indicator at its λmax (e.g., 557 nm for phenol red) over a short time course (milliseconds to seconds).

  • Data Analysis:

    • Determine the initial rate of the reaction for each inhibitor concentration.

    • Plot the reaction rates against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[13][14][15]

The Rationale for Targeting Carbonic Anhydrase IX in Cancer

The tumor microenvironment is characterized by hypoxia and acidosis, which are key drivers of cancer progression.[3][16] Hypoxia-inducible factor 1α (HIF-1α) is a master regulator of the cellular response to low oxygen. Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it activates the transcription of numerous genes, including CA9.[17] The resulting overexpression of carbonic anhydrase IX (CA IX) on the surface of tumor cells plays a crucial role in pH regulation.[4][5] CA IX catalyzes the hydration of CO₂ to bicarbonate and protons in the extracellular space. The protons contribute to the acidic tumor microenvironment, which promotes invasion and metastasis, while the bicarbonate is transported into the cell to maintain a more alkaline intracellular pH, which is favorable for cell survival and proliferation.[17] Therefore, inhibiting CA IX is a promising therapeutic strategy to disrupt this adaptive mechanism and selectively target tumor cells.

Signaling Pathway of CA IX in the Tumor Microenvironment

CAIX_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_cell Tumor Cell CO2_out CO₂ CAIX CA IX CO2_out->CAIX H2O_out H₂O H2O_out->CAIX H_out H⁺ Acidosis Tumor Acidosis (promotes invasion, metastasis) H_out->Acidosis HCO3_out HCO₃⁻ Bicarbonate_Transporter Bicarbonate Transporters (e.g., NBCs) HCO3_out->Bicarbonate_Transporter influx Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a stabilizes CA9_gene CA9 Gene Transcription HIF1a->CA9_gene activates CA9_gene->CAIX expresses CAIX->H_out catalyzes CAIX->HCO3_out catalyzes Alkaline_pHi Alkaline Intracellular pH (promotes proliferation, survival) Bicarbonate_Transporter->Alkaline_pHi

Caption: Role of Carbonic Anhydrase IX in regulating pH in the tumor microenvironment.

Hit Validation and Further Characterization

Compounds that are confirmed as active in the secondary assay should undergo further characterization to establish their potential as lead candidates.

  • Isoform Selectivity Profiling: It is crucial to assess the inhibitory activity of the hit compounds against a panel of other human CA isoforms (e.g., CA I, CA II, CA IV, CA XII) to determine their selectivity profile.[6][15][18][19] High selectivity for the target isoform (e.g., CA IX) over off-target isoforms (e.g., the highly abundant CA II) is desirable to minimize potential side effects.

  • Mechanism of Inhibition Studies: Further kinetic experiments can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

  • Binding Affinity Determination: Techniques such as Isothermal Titration Calorimetry (ITC) or Thermal Shift Assays (TSA) can be employed to directly measure the binding affinity (Kd) of the inhibitor to the target enzyme.[1][9][14][20][21]

  • Compound Purity and Integrity: The purity and structural integrity of the hit compounds should be confirmed using analytical techniques such as LC-MS and NMR to ensure that the observed activity is not due to impurities.[2][22][23][24]

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for the high-throughput screening of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide and its analogs as potential inhibitors of carbonic anhydrases. By employing a validated primary screening assay, a mechanistically relevant secondary assay, and a thorough hit characterization cascade, researchers can efficiently identify and advance novel CA inhibitors with therapeutic potential for diseases such as cancer. The focus on tumor-associated isoforms like CA IX highlights a targeted approach to cancer therapy by disrupting the pH-regulating machinery that is critical for tumor cell survival and progression.

References

  • Pastorek, J., & Pastorekova, S. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer and Metastasis Reviews, 38(1-2), 65–77. [Link]

  • Hansel, C. S., Yousefian, S., Klemm, A. H., & Carreras-Puigvert, J. (2021). A workflow for high-throughput screening, data analysis, processing, and hit identification. SciLifeLab Publications. [Link]

  • Pastorekova, S., & Zatovicova, M. (2014). Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Frontiers in Physiology, 5, 4. [Link]

  • Matulis, D. (2011). Inhibitor Binding to Carbonic Anhydrases by Fluorescent Thermal Shift Assay. Request PDF. [Link]

  • Genedata. (n.d.). High-Throughput Screening. Genedata Screener. [Link]

  • Di Paolo, A., et al. (2013). Label-free characterization of carbonic anhydrase-novel inhibitor interactions using surface plasmon resonance, isothermal titration calorimetry and fluorescence-based thermal shift assays. Journal of Pharmaceutical and Biomedical Analysis, 83, 169-176. [Link]

  • De Simone, G., & Supuran, C. T. (2021). The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. ChemRxiv. [Link]

  • Pastorekova, S., & Zatovicova, M. (2014). Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. PMC - PubMed Central. [Link]

  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7422–7444. [Link]

  • Jamali, S., et al. (2021). Interplay of Carbonic Anhydrase IX With Amino Acid and Acid/Base Transporters in the Hypoxic Tumor Microenvironment. Frontiers in Cell and Developmental Biology, 9, 649495. [Link]

  • Rutkauskas, K., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7035. [Link]

  • Smirnov, A., et al. (2020). Intrinsic thermodynamics of high affinity inhibitor binding to recombinant human carbonic anhydrase IV. Biochimica et Biophysica Acta (BBA) - General Subjects, 1864(10), 129671. [Link]

  • Ghorab, M. M., et al. (2011). Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides with Selectivity for Targeting the Tumor Associated Isoforms IX and XII. Journal of Medicinal Chemistry, 54(24), 8563–8571. [Link]

  • Pastorek, J., & Pastorekova, S. (2019). The Role of Carbonic Anhydrase IX in Cancer Development: Links to Hypoxia, Acidosis, and Beyond. PubMed. [Link]

  • Guha, R. (2013). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. PubMed Central. [Link]

  • KNIME. (2020). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. KNIME. [Link]

  • Scispot. (n.d.). High-Throughput Screening. Scispot. [Link]

  • Beta-Sheet.org. (n.d.). Thermodynamic Stability of Carbonic Anhydrase: Measurements of Binding Affinity and Stoichiometry Using ThermoFluor. Beta-Sheet.org. [Link]

  • Silverman, D. N., et al. (1983). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. PubMed. [Link]

  • Matulis, D. (2013). Label-free characterization of carbonic anhydrase - Novel inhibitor interactions using surface plasmon resonance, isothermal titration calorimetry and fluorescence-based thermal shift assays. Request PDF. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.. [Link]

  • Kim, C. U., et al. (2019). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. [Link]

  • Yasgar, A., et al. (2016). Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument. SLAS Discovery, 21(8), 965–974. [Link]

  • Lu, D., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Scientific Reports, 7, 45369. [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • ResearchGate. (2016). Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument. Request PDF. [Link]

  • ResearchGate. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. PDF. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 2(4), 235–256. [Link]

Sources

Application

4-(aminomethyl)-N,N-dimethylbenzenesulfonamide for enzyme inhibition assays

Application Note & Protocols Topic: Characterizing Enzyme Inhibition using 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide with a Focus on Carbonic Anhydrase Assays Audience: Researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Characterizing Enzyme Inhibition using 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide with a Focus on Carbonic Anhydrase Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Legacy of Sulfonamides as Enzyme Inhibitors

The sulfonamide moiety (R-SO₂NH₂) is a cornerstone in medicinal chemistry, most famous for its role in the first generation of antibiotics. Beyond this, it represents one of the most important classes of inhibitors for the zinc-containing metalloenzymes known as Carbonic Anhydrases (CAs)[1]. These enzymes are fundamental to life, catalyzing the simple but vital reversible hydration of carbon dioxide to bicarbonate and a proton[2]. CAs are implicated in a host of physiological and pathological processes, making them prime targets for therapeutic intervention in diseases like glaucoma, epilepsy, and cancer[3][4][5].

This application note serves as a comprehensive guide for researchers on the use of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide as a representative test compound in enzyme inhibition assays, with a specific focus on a robust, high-throughput colorimetric assay for Carbonic Anhydrase. As a Senior Application Scientist, this guide is designed not merely to provide steps, but to instill a deep understanding of the causality behind the protocol, ensuring that each experiment is a self-validating system. We will explore the mechanism of sulfonamide inhibition, provide a detailed protocol for screening and characterization, and discuss the principles of data analysis and interpretation.

The Inhibitor: 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide

Physicochemical Properties

The subject of our study is a benzenesulfonamide derivative with two key structural modifications from the parent scaffold: an N,N-dimethyl substitution on the sulfonamide nitrogen and an aminomethyl group at the para position of the benzene ring.

PropertyValueSource
CAS Number 71398-48-6 (for hydrochloride salt)
Molecular Formula C₉H₁₄N₂O₂S
Molecular Weight 214.29 g/mol (free base)N/A
Structure N/A
Chemical structure of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide
Structural Features and the Mechanism of Carbonic Anhydrase Inhibition

The canonical mechanism for CA inhibition by sulfonamides involves the primary sulfonamide group (-SO₂NH₂). In this mechanism, the sulfonamide nitrogen deprotonates and coordinates directly to the Zn²⁺ ion at the core of the enzyme's active site. This binding event displaces a zinc-bound water/hydroxide molecule, which is essential for the catalytic activity, thereby inhibiting the enzyme[6].

It is critical to note that 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide is a tertiary sulfonamide (-SO₂N(CH₃)₂). It lacks the acidic proton on the sulfonamide nitrogen required for the canonical zinc-binding mechanism. Therefore, it is not expected to be a potent, direct inhibitor of Carbonic Anhydrase via this pathway.

Why test this compound then?

  • Negative Control: It serves as an excellent negative control to validate that the canonical zinc-binding mechanism is dominant for a given CA isoform.

  • Exploring Non-Canonical Inhibition: It allows for the investigation of alternative inhibition modalities, such as allosteric inhibition, where a compound binds to a site other than the active site to modulate enzyme activity[7].

  • Prodrug Potential: In cellular or in vivo models, N-dealkylation could potentially metabolize it into an active primary or secondary sulfonamide.

The protocol described herein is therefore presented as a universal platform for screening any sulfonamide-based compound, with the understanding that the structural features of the test article directly dictate the expected outcome.

cluster_0 Canonical CA Inhibition by Primary Sulfonamides cluster_1 Tertiary Sulfonamide Interaction CA_Active_Site CA Active Site (Zn²⁺-OH⁻) Deprotonation Deprotonation (R-SO₂NH⁻) CA_Active_Site->Deprotonation Binding Primary_Sulfonamide Primary Sulfonamide (R-SO₂NH₂) Primary_Sulfonamide->Deprotonation Inhibited_Complex Stable Inhibited Complex (Zn²⁺-⁻NHSO₂-R) Deprotonation->Inhibited_Complex Coordination (Displaces OH⁻) Tertiary_Sulfonamide Tertiary Sulfonamide (R-SO₂N(CH₃)₂) No_Proton No Acidic Proton Tertiary_Sulfonamide->No_Proton No_Binding No Canonical Zinc Binding No_Proton->No_Binding Prevents Coordination

Figure 1. Contrasting interaction mechanisms of primary vs. tertiary sulfonamides with the CA active site.

The Target: Carbonic Anhydrases

Carbonic Anhydrases (CAs) are ancient and ubiquitous enzymes. In humans, 15 isoforms have been identified, each with distinct tissue distribution and catalytic activity. They play vital roles in:

  • Respiration: Facilitating the transport of CO₂ from tissues to the lungs.

  • pH Homeostasis: Regulating pH in various tissues and cellular compartments[8][9].

  • Biosynthesis: Providing bicarbonate for the synthesis of fatty acids, glucose, and urea[8].

The active site of most CAs features a Zn²⁺ ion coordinated by three histidine residues and a water molecule. This water molecule is the key to catalysis, and its displacement by inhibitors like sulfonamides abrogates enzyme function.

Principle of the Colorimetric Inhibition Assay

While the native function of CA is CO₂ hydration, many isoforms also exhibit efficient esterase activity. This property is exploited in a convenient colorimetric assay ideal for high-throughput screening[3]. The substrate, p-nitrophenyl acetate (p-NPA), is colorless. In the presence of active CA, p-NPA is hydrolyzed to the p-nitrophenolate anion, which is intensely yellow and can be quantified by measuring its absorbance at 405 nm. An inhibitor will reduce the rate of this color formation.

cluster_inhibitor Inhibition pNPA p-Nitrophenyl Acetate (pNPA) (Colorless) CA Carbonic Anhydrase pNPA->CA Substrate pNP p-Nitrophenolate (Yellow Product) Abs @ 405 nm Acetate Acetate CA->pNP Hydrolysis CA->Acetate Inhibitor Inhibitor Inhibitor->CA Blocks Activity

Figure 2. Principle of the colorimetric CA assay using p-NPA hydrolysis.

Detailed Experimental Protocol

This protocol is optimized for a 96-well microplate format, allowing for the simultaneous testing of multiple compounds and concentrations.

Materials and Reagents
  • Enzyme: Human Carbonic Anhydrase II (e.g., Sigma-Aldrich C4396)

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Test Inhibitor: 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide

  • Positive Control Inhibitor: Acetazolamide (a potent, well-characterized CA inhibitor)[8]

  • Buffer: 50 mM Tris-SO₄, pH 7.6

  • Organic Solvent: DMSO (for dissolving compounds)

  • Equipment: 96-well clear, flat-bottom microplates; multichannel pipettes; microplate reader capable of kinetic measurements at 405 nm.

Reagent Preparation
  • Assay Buffer (50 mM Tris-SO₄, pH 7.6): Prepare by dissolving Tris base in deionized water, adjusting the pH to 7.6 with sulfuric acid, and bringing to the final volume.

  • CA Enzyme Stock (1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • CA Working Solution (25 µg/mL): Immediately before use, dilute the CA Stock Solution in cold Assay Buffer. Keep on ice.

  • Substrate Stock (30 mM p-NPA): Dissolve p-NPA in DMSO. This solution must be prepared fresh daily.

  • Inhibitor Stocks (10 mM): Dissolve the test compound and Acetazolamide in 100% DMSO. From this stock, prepare serial dilutions in DMSO to create a range of concentrations for IC₅₀ determination (e.g., 10 mM to 10 nM).

Assay Procedure

The following steps describe the setup for one 96-well plate. It is crucial to perform all measurements in at least triplicate.

G start Start prep 1. Prepare Reagent Working Solutions start->prep plate_setup 2. Plate Setup (96-well) prep->plate_setup add_buffer 3. Add 168 µL Assay Buffer to appropriate wells plate_setup->add_buffer add_inhibitor 4. Add 2 µL Inhibitor/DMSO to wells add_buffer->add_inhibitor add_enzyme 5. Add 10 µL CA Working Solution (Total Volume = 180 µL) add_inhibitor->add_enzyme incubate 6. Pre-incubate for 15 min at Room Temperature add_enzyme->incubate add_substrate 7. Initiate Reaction: Add 20 µL p-NPA Substrate (Final Volume = 200 µL) incubate->add_substrate read 8. Immediately Read Absorbance at 405 nm (Kinetic Mode) for 10-20 min add_substrate->read analyze 9. Analyze Data: Calculate Rates, % Inhibition, IC₅₀ read->analyze end End analyze->end

Figure 3. Step-by-step experimental workflow for the CA inhibition assay.
  • Plate Setup: Design the plate map to include all necessary controls.

    • Blank (No Enzyme): 178 µL Assay Buffer + 2 µL DMSO + 20 µL Substrate

    • Maximum Activity (Vehicle Control): 168 µL Assay Buffer + 2 µL DMSO + 10 µL CA + 20 µL Substrate

    • Test Compound: 168 µL Assay Buffer + 2 µL Test Compound Dilution + 10 µL CA + 20 µL Substrate

    • Positive Control: 168 µL Assay Buffer + 2 µL Acetazolamide Dilution + 10 µL CA + 20 µL Substrate

  • Enzyme-Inhibitor Pre-incubation: a. Add 168 µL of Assay Buffer to the appropriate wells. b. Add 2 µL of the corresponding inhibitor dilution or DMSO vehicle. c. Add 10 µL of the CA Working Solution to all wells except the Blanks. d. Mix gently and incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement: a. Initiate the reaction by adding 20 µL of the p-NPA Substrate Stock to all wells. b. Immediately place the plate in a microplate reader and begin measuring the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.

Data Analysis and Interpretation

Calculating Reaction Rates

For each well, the microplate reader software will generate a plot of absorbance versus time. The initial reaction rate (V) is the slope of the linear portion of this curve (ΔAbs/min). The Blank rate should be subtracted from all other rates.

Calculating Percent Inhibition

The percent inhibition for each inhibitor concentration is calculated using the rate of the vehicle control (V₀) and the rate in the presence of the inhibitor (Vᵢ):

% Inhibition = [ (V₀ - Vᵢ) / V₀ ] * 100

Determining the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

  • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism, Origin).

  • The IC₅₀ value is determined from the fitted curve.

CompoundExpected IC₅₀ (CAII)Rationale
Acetazolamide ~10-20 nMPotent inhibitor with a primary sulfonamide group, serves as a positive control[8].
4-(aminomethyl)-N,N-dimethylbenzenesulfonamide >100 µM or No InhibitionLacks the primary sulfonamide proton for canonical zinc binding.

Trustworthiness: The Role of Controls

A protocol's trustworthiness is established by its controls. Each control validates a different aspect of the assay:

  • Blank Control: Corrects for any non-enzymatic hydrolysis of the substrate. The rate should be near zero.

  • Maximum Activity (Vehicle) Control: Defines the 100% activity level (0% inhibition). It also confirms that the solvent (DMSO) at the concentration used does not significantly inhibit the enzyme.

  • Positive Control (Acetazolamide): Confirms that the assay system is responsive to a known inhibitor. A potent IC₅₀ value for Acetazolamide validates that the enzyme is active and the protocol is working correctly.

By including these controls, you create a self-validating system where the integrity of the data from the test compound can be trusted.

Conclusion

This application note provides a comprehensive framework for assessing the inhibitory potential of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide and other sulfonamide derivatives against Carbonic Anhydrase. By understanding the underlying principles of the assay and the specific structural features of the inhibitor, researchers can generate robust and reliable data. The provided colorimetric protocol is a powerful tool for primary screening and inhibitor characterization in academic and drug discovery settings. The expected lack of potent activity from the tertiary sulfonamide in this assay is not a failure, but a valid scientific result that deepens our understanding of the strict structural requirements for canonical CA inhibition.

References

  • Supuran, C. T. (2017). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis Online. [Link]

  • Kazokaitė, J., et al. (2016). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. National Institutes of Health (NIH). [Link]

  • Akhtar, N., et al. (2018). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. National Institutes of Health (NIH). [Link]

  • Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • Bonavia, A., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. [Link]

  • Assay Genie. (2019). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Zubrienė, A., et al. (2017). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]

  • Lindskog, S. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]

  • Ghani, U., et al. (2018). The 4-(dimethylaminoalkyl)piperazine inhibitors of α-glucosidase: allosteric enzyme inhibition and identification of interacting chemical groups. PubMed Central. [Link]

Sources

Method

4-(Aminomethyl)-N,N-dimethylbenzenesulfonamide: A Versatile Scaffold for a Molecular Probe for Carbonic Anhydrase IX

Application Notes and Protocols I. Introduction: The Significance of Sulfonamide-Based Molecular Probes In the landscape of molecular probes, the ability to selectively target and visualize specific biological entities i...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

I. Introduction: The Significance of Sulfonamide-Based Molecular Probes

In the landscape of molecular probes, the ability to selectively target and visualize specific biological entities in their native environment is paramount.[1][2] This is particularly crucial in the study and diagnosis of diseases such as cancer, where unique microenvironments and protein expression patterns offer opportunities for targeted intervention. The sulfonamide functional group has long been recognized as a cornerstone in medicinal chemistry, most notably for its ability to selectively inhibit carbonic anhydrases (CAs).[3][4][5]

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While several CA isoforms are ubiquitous and essential for normal physiological processes, certain isoforms are predominantly expressed in pathological conditions. A prime example is Carbonic Anhydrase IX (CA IX), a transmembrane protein that is highly overexpressed in a variety of solid tumors in response to hypoxia.[3] This overexpression contributes to the acidification of the tumor microenvironment, which in turn promotes tumor progression, metastasis, and resistance to therapy.[5] The restricted expression of CA IX in normal tissues makes it an attractive target for both therapeutic intervention and diagnostic imaging.[5]

This document provides a detailed guide to the application of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide as a versatile molecular scaffold for the development of targeted probes for CA IX. The primary sulfonamide moiety serves as the CA IX targeting domain, while the aminomethyl group provides a convenient and reactive handle for conjugation to a variety of signaling molecules, such as fluorophores for live-cell imaging.

II. Physicochemical Properties and Synthesis of 4-(Aminomethyl)-N,N-dimethylbenzenesulfonamide

A. Chemical Properties

PropertyValue
Molecular Formula C₉H₁₄N₂O₂S
Molecular Weight 214.29 g/mol
Appearance Solid
Key Functional Groups Primary amine (-CH₂NH₂), Sulfonamide (-SO₂N(CH₃)₂)

B. Proposed Synthesis

While various synthetic routes are possible, a plausible and efficient method for the synthesis of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide involves the reduction of a commercially available nitrile precursor. This approach avoids the direct handling of highly reactive and potentially unstable intermediates.

A potential synthetic workflow is outlined below:

cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Nitrile Reduction 4-cyanobenzenesulfonyl_chloride 4-Cyanobenzenesulfonyl chloride 4-cyano-N,N-dimethylbenzenesulfonamide 4-Cyano-N,N-dimethylbenzenesulfonamide 4-cyanobenzenesulfonyl_chloride->4-cyano-N,N-dimethylbenzenesulfonamide Pyridine, DCM dimethylamine Dimethylamine dimethylamine->4-cyano-N,N-dimethylbenzenesulfonamide target_molecule 4-(Aminomethyl)-N,N-dimethylbenzenesulfonamide 4-cyano-N,N-dimethylbenzenesulfonamide->target_molecule reducing_agent Reducing Agent (e.g., LiAlH4 or H2/Raney Ni) reducing_agent->target_molecule

Caption: Proposed two-step synthesis of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide.

III. Mechanism of Action: Targeting the Active Site of Carbonic Anhydrase IX

The efficacy of sulfonamide-based probes for carbonic anhydrases stems from the high affinity of the deprotonated sulfonamide nitrogen for the zinc ion (Zn²⁺) located in the enzyme's active site.[3] This interaction is the cornerstone of the probe's targeting mechanism.

The key steps in the binding process are as follows:

  • Approach to the Active Site: The benzenesulfonamide scaffold of the probe enters the conical active site cleft of CA IX.

  • Coordination with Zinc: The sulfonamide group coordinates directly with the Zn²⁺ ion, displacing a water molecule or hydroxide ion that is normally bound to the zinc.

  • Hydrogen Bonding Network: The sulfonamide oxygens form hydrogen bonds with the side chain of a conserved threonine residue (Thr199 in CA II, a homologous residue in CA IX), further stabilizing the enzyme-inhibitor complex.

  • Hydrophobic Interactions: The benzene ring of the probe can engage in van der Waals interactions with hydrophobic residues lining the active site, contributing to the overall binding affinity and isoform selectivity.

Caption: Interaction of the sulfonamide probe with the CA IX active site.

IV. Application: Development of a Fluorescent Probe for Live-Cell Imaging of CA IX

The primary amine of the aminomethyl group on 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide is a versatile functional handle for conjugation to a wide array of reporter molecules. For live-cell imaging applications, conjugation to a bright, photostable fluorophore is a common strategy. Amine-reactive dyes, such as those containing an N-hydroxysuccinimide (NHS) ester, are readily available and react efficiently with primary amines under mild conditions to form a stable amide bond.[6]

Experimental Workflow Start Start: 4-(aminomethyl)-N,N- dimethylbenzenesulfonamide Conjugation Conjugation with Amine-Reactive Dye Start->Conjugation Purification Purification (e.g., HPLC or Column Chromatography) Conjugation->Purification Characterization Characterization (Mass Spec, NMR) Purification->Characterization Staining Live-Cell Staining with Fluorescent Probe Characterization->Staining Cell_Culture Cell Culture (e.g., HeLa, MDA-MB-231) Induce Hypoxia (optional) Cell_Culture->Staining Imaging Fluorescence Microscopy (Confocal or Widefield) Staining->Imaging Analysis Image Analysis and Data Interpretation Imaging->Analysis

Caption: Workflow for developing and using a fluorescent CA IX probe.

V. Detailed Experimental Protocols

A. Protocol 1: Conjugation of 4-(Aminomethyl)-N,N-dimethylbenzenesulfonamide to an NHS-Ester Fluorophore

This protocol describes a general procedure for conjugating the primary amine of the sulfonamide scaffold to an amine-reactive fluorescent dye.

Materials:

  • 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide

  • Amine-reactive fluorophore (e.g., a commercially available NHS ester)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Triethylamine (optional, as a non-nucleophilic base)

  • Thin-layer chromatography (TLC) supplies

  • Purification system (e.g., preparative HPLC or flash chromatography)

Procedure:

  • Dissolve the Sulfonamide: Dissolve 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide in the reaction buffer to a final concentration of 10 mg/mL.

  • Prepare the Dye Solution: Immediately before use, dissolve the NHS-ester fluorophore in a minimal amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[6]

  • Reaction Setup: In a clean, dry reaction vessel, add the dissolved sulfonamide. While stirring, add a 1.1 molar equivalent of the dissolved NHS-ester fluorophore dropwise. If necessary, add a small amount of triethylamine to maintain the pH.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. The progress of the reaction can be monitored by TLC.

  • Purification: Upon completion, purify the fluorescently labeled sulfonamide conjugate from unreacted starting materials and byproducts using an appropriate method such as preparative HPLC or silica gel column chromatography.

  • Characterization and Storage: Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity. Lyophilize the final product and store it at -20°C, protected from light and moisture.

B. Protocol 2: Live-Cell Imaging of CA IX Expression

This protocol provides a method for staining live cancer cells with the newly synthesized fluorescent sulfonamide probe to visualize the localization of CA IX.

Materials:

  • Purified fluorescent sulfonamide probe

  • Cell line known to express CA IX (e.g., HeLa, HT-29, or MDA-MB-231)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging medium (e.g., HBSS or phenol red-free medium)

  • Optional: Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed the chosen cancer cells onto glass-bottom dishes or chamber slides suitable for microscopy and culture until they reach 60-80% confluency.

  • (Optional) Induction of Hypoxia: To enhance CA IX expression, incubate the cells in a hypoxic environment (e.g., 1% O₂) or treat them with a chemical hypoxia-inducing agent for 16-24 hours prior to staining.

  • Preparation of Staining Solution: Prepare a working solution of the fluorescent sulfonamide probe in live-cell imaging medium. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM.

  • Cell Staining:

    • Wash the cells twice with warm PBS.

    • Add the staining solution to the cells and incubate at 37°C for 30-60 minutes.

    • For a competition control, pre-incubate a separate set of cells with a known, non-fluorescent CA IX inhibitor (e.g., acetazolamide) for 30 minutes before adding the fluorescent probe.

  • Washing: Remove the staining solution and wash the cells three times with warm live-cell imaging medium to reduce background fluorescence.

  • Imaging: Immediately image the cells using a fluorescence microscope. Acquire images using the appropriate excitation and emission wavelengths for the chosen fluorophore.

Expected Results:

  • In CA IX-positive cells, a distinct fluorescent signal should be observed, primarily localized to the cell membrane, consistent with the transmembrane nature of CA IX.

  • In the competition control, the fluorescent signal should be significantly reduced, demonstrating the specific binding of the probe to CA IX.

  • Cells not expressing CA IX or cells grown under normoxic conditions (if hypoxia is used for induction) should show minimal fluorescence.

VI. Troubleshooting

ProblemPossible CauseSolution
Low fluorescent signal Insufficient probe concentration. Low expression of CA IX. Photobleaching.Increase the probe concentration. Confirm CA IX expression by Western blot or qPCR; induce with hypoxia if necessary. Use an anti-fade reagent and minimize light exposure.
High background fluorescence Incomplete removal of unbound probe. Non-specific binding.Increase the number and duration of wash steps. Decrease the probe concentration or incubation time.
Cell toxicity High probe concentration. Solvent toxicity.Perform a dose-response curve to determine the optimal, non-toxic concentration. Ensure the final concentration of solvents like DMSO is low (<0.1%).
No signal in positive control Incorrect filter set on the microscope. Degradation of the fluorescent probe.Verify the excitation and emission spectra of the fluorophore and use the correct filters. Store the probe properly and check its integrity.

VII. Conclusion

4-(Aminomethyl)-N,N-dimethylbenzenesulfonamide represents a valuable and versatile chemical scaffold for the development of targeted molecular probes. Its inherent ability to bind to carbonic anhydrases, particularly the tumor-associated CA IX, combined with a readily conjugatable aminomethyl group, allows for the straightforward creation of customized probes for various applications, including high-resolution live-cell imaging. The protocols outlined in this document provide a robust framework for the synthesis and application of such probes, enabling researchers to further investigate the role of CA IX in cancer biology and other pathological conditions.

VIII. References

  • Sharov, V. S., Pal, R., Dremina, E. S., Michaelis, E. K., & Schöneich, C. (2012). Fluorogenic tagging of protein 3-nitrotyrosine with 4-(aminomethyl)benzene sulfonate in tissues: a useful alternative to Immunohistochemistry for fluorescence microscopy imaging of protein nitration. Free Radical Biology and Medicine, 53(10), 1877–1885. [Link]

  • Pintilie, G. D., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold. Journal of Enzyme Inhibition, 15(4), 337-351. [Link]

  • Cross, P. E., & Mackenzie, A. R. (1987). 4-amino benzenesulfonamides. Google Patents.

  • Schoenwald, R. D., & Barfknecht, C. F. (1982). N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. Journal of Medicinal Chemistry, 25(7), 885-887. [Link]

  • Guler, O. O., & Supuran, C. T. (2009). Carbonic anhydrase inhibitors. Diazenylbenzenesulfonamides are potent and selective inhibitors of the tumor-associated isozymes IX and XII over the cytosolic isoforms I and II. Bioorganic & Medicinal Chemistry Letters, 19(20), 5822-5826. [Link]

  • Saha, R., & Das, S. (2025). Comparative study of the three different fluorophore antibody conjugation strategies. Journal of Immunological Methods, 521, 113429. [Link]

  • WO2005000797A1 - Process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. (2005). Google Patents.

  • EP0996618B1 - Endothelin antagonists: n- 2'- (4,5-dimethyl-3-isoxazolyl) amino]sulfonyl. (2004). Google Patents.

  • Mincione, F., Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: topical sulfonamide antiglaucoma agents incorporating secondary amine moieties. Bioorganic & Medicinal Chemistry Letters, 10(7), 673-676. [Link]

  • US4891156A - N-alkyl-benzenesulphonamide compositions. (1990). Google Patents.

  • Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 8(3), 1626-1633. [Link]

  • US8410151B2 - Aminomethyl benzene derivatives. (2013). Google Patents.

  • Shipchandler, M. T., Fino, J. R., Klein, L. D., & Kirkemo, C. L. (1987). 4'-[Aminomethyl]fluorescein and its N-alkyl derivatives: useful reagents in immunodiagnostic techniques. Analytical Biochemistry, 162(1), 89-101. [Link]

  • Saltiel, J., & Wang, S. (1995). Fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions: the "amino conjugation effect". The Journal of Physical Chemistry, 99(7), 1985-1994. [Link]

  • Brizd, Z., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12519. [Link]

  • Kim, K., & Park, C. S. (2019). Conjugation of Fab' Fragments with Fluorescent Dyes for Single-Molecule Tracking On Live Cells. Bio-protocol, 9(18), e3365. [Link]

  • CN106316938B - A kind of preparation method of P-aminobenzene-sulfonamide compound. (2018). Google Patents.

  • US10662188B2 - Forms of methyl {4,6-diamino-2-[1 (2-fluorobenzyl)-1H-pyrazolo[3-4-b]pyridino-3-yl]pyrimidino-5-yl} methyl carbamate. (2020). Google Patents.

  • CN101585781A - Preparing method of N, N-dimethylbenzamide. (2009). Google Patents.

Sources

Application

Application Notes and Protocols: The Role of Benzenesulfonamide Derivatives in Modern Cancer Research

For Researchers, Scientists, and Drug Development Professionals Introduction: A New Paradigm in Cancer Therapy The benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, giving rise to a plethora of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Paradigm in Cancer Therapy

The benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with a wide array of biological activities.[1][2] While initially recognized for their antimicrobial properties, these compounds have emerged as a significant class of agents in oncology.[1][2] Structurally novel sulfonamide derivatives have demonstrated considerable antitumor effects both in vitro and in vivo.[1][2] Their therapeutic potential stems from diverse mechanisms of action, including the inhibition of carbonic anhydrases, disruption of microtubule assembly, induction of cell cycle arrest, and modulation of angiogenesis.[1][2] This document serves as a comprehensive guide for researchers, providing an in-depth look at the application of benzenesulfonamide derivatives, such as 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide and its analogs, in cancer research. We will delve into their primary mechanism of action, present detailed protocols for their evaluation, and summarize key findings to facilitate further drug discovery and development efforts.

Mechanism of Action: Targeting the Tumor Microenvironment

A predominant mechanism through which benzenesulfonamide derivatives exert their anticancer effects is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2] There are 15 known CA isoforms in humans, with several being overexpressed in various cancers.[3] In particular, CA IX and CA XII are tumor-associated isoforms that are often upregulated in response to hypoxia, a common feature of the tumor microenvironment.[4]

These membrane-bound CAs play a crucial role in maintaining the pH balance of cancer cells. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, they contribute to the acidification of the extracellular space while maintaining a neutral to alkaline intracellular pH. This pH gradient favors tumor progression, invasion, and metastasis, while also contributing to resistance to conventional therapies.[4]

Benzenesulfonamide derivatives, acting as potent CA inhibitors, disrupt this critical pH-regulating activity. By binding to the zinc ion in the active site of the enzyme, they block its catalytic function. This leads to an increase in intracellular acidity and a decrease in extracellular acidity, ultimately inducing apoptosis and inhibiting tumor growth. The selectivity of certain sulfonamides for tumor-associated CA isoforms like CA IX and XII over cytosolic isoforms I and II is a key area of research, aiming to minimize off-target effects and enhance therapeutic efficacy.[4]

Carbonic Anhydrase Inhibition Pathway CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 CA IX / XII HCO3_H HCO3- + H+ (intracellular) H2CO3->HCO3_H pH_regulation Intracellular pH Regulation (Alkaline) HCO3_H->pH_regulation transport_out H+ Export HCO3_H->transport_out proliferation Cell Proliferation & Survival pH_regulation->proliferation H_extracellular H+ (extracellular) acidic_TME Acidic Tumor Microenvironment H_extracellular->acidic_TME invasion Invasion & Metastasis acidic_TME->invasion Sulfonamide Benzenesulfonamide Derivative Sulfonamide->H2CO3 Inhibition transport_out->H_extracellular

Figure 1: Mechanism of carbonic anhydrase inhibition by benzenesulfonamide derivatives in the tumor microenvironment.

Experimental Protocols: A Practical Guide

The successful evaluation of novel benzenesulfonamide derivatives requires robust and reproducible experimental protocols. Below, we provide detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of benzenesulfonamide derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Benzenesulfonamide derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells to ensure viability.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the benzenesulfonamide derivative from the stock solution in complete medium. The final DMSO concentration should not exceed 0.5% (v/v).[6]

    • After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[6]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using dose-response curve fitting software.[6]

In Vivo Xenograft Tumor Model

This protocol provides a framework for assessing the in vivo anticancer efficacy of benzenesulfonamide derivatives using a xenograft mouse model.[7] All animal procedures should be conducted in accordance with institutional animal care and use committee guidelines.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Cancer cell line for implantation

  • Matrigel (optional, for enhancing tumor take rate)

  • Benzenesulfonamide derivative formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Sterile surgical instruments

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel.

    • Inject 1-10 million cells subcutaneously into the flank of each mouse.

  • Tumor Growth and Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice throughout the study.

  • Compound Administration:

    • Administer the benzenesulfonamide derivative and vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection).

    • The dosing schedule and concentration should be determined from preliminary toxicity studies.

  • Endpoint and Analysis:

    • Continue treatment for a predetermined period or until tumors in the control group reach a specific size.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Tumor tissue can be used for further analysis, such as histopathology, immunohistochemistry, or Western blotting.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cell_culture Cancer Cell Line Culture treatment Treatment with Sulfonamide Derivative cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 IC50 Determination viability_assay->ic50 decision Promising In Vitro Activity? ic50->decision xenograft Xenograft Model Development drug_admin Drug Administration xenograft->drug_admin tumor_measurement Tumor Growth Monitoring drug_admin->tumor_measurement endpoint Endpoint Analysis tumor_measurement->endpoint lead_compound Lead Compound Identification endpoint->lead_compound decision->xenograft Yes stop Stop/Optimize decision->stop No

Figure 2: A generalized workflow for the preclinical evaluation of benzenesulfonamide derivatives.

Data Presentation: A Comparative Overview

The following table summarizes the anticancer activity of various benzenesulfonamide derivatives from recent studies, providing a comparative look at their potency against different cancer cell lines.

Compound Class Target Cancer Cell Line Reported Activity (IC50) Reference
Aryl thiazolone-benzenesulfonamidesCarbonic Anhydrase IXMDA-MB-231 (Breast)1.52–6.31 µM[8]
Pyrazolo[1,5-a][3][8][9]triazine derivativesCyclin-Dependent Kinases (CDK)Leukemia0.32 µM[10]
1,2,4-Triazine sulfonamide derivativeApoptosis InductionDLD-1, HT-29 (Colon)Not specified, inhibits viability[11]
Quinazolin-4-one-based hydroxamic acidsPI3K/HDACMV411 (AML)Not specified, induces necrosis[12]
2-(4-aminophenyl)benzothiazolesUnknownMCF-7, T-47D (Breast)<0.1 µM[13]

Conclusion and Future Directions

Benzenesulfonamide derivatives represent a versatile and promising class of compounds in the field of cancer research. Their ability to target key players in the tumor microenvironment, such as carbonic anhydrases, underscores their therapeutic potential. The protocols and data presented in this guide offer a solid foundation for researchers to explore and develop novel benzenesulfonamide-based anticancer agents. Future research should focus on enhancing the selectivity of these compounds for tumor-associated targets, exploring combination therapies, and further elucidating their diverse mechanisms of action to pave the way for new and effective cancer treatments.

References

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.).
  • Application Notes and Protocols: Phenothiazine Sulfonamides in Drug Discovery - Benchchem. (n.d.).
  • Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold - PubMed. (n.d.).
  • Sulfonamides and sulfonylated derivatives as anticancer agents. (n.d.).
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. (n.d.).
  • Sulfonamides and sulfonylated derivatives as anticancer agents - the University of Groningen research portal. (n.d.).
  • New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a][3][8][9]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective | Bentham Science. (n.d.). Retrieved from

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - NIH. (2021, April 2).
  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies | ACS Omega. (n.d.).
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed. (2017, January 5).
  • Carbonic anhydrase inhibitors. Diazenylbenzenesulfonamides are potent and selective inhibitors of the tumor-associated isozymes IX and XII over the cytosolic isoforms I and II - PubMed. (2009, October 15).
  • Antitumor benzothiazoles. 8. Synthesis, metabolic formation, and biological properties of the C- and N-oxidation products of antitumor 2-(4-aminophenyl)benzothiazoles - PubMed. (n.d.).
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC - PubMed Central. (n.d.).

Sources

Method

Application Notes and Protocols: Evaluating the Efficacy of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide in Preclinical Animal Models

Introduction: Rationale for Efficacy Testing 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide is a novel sulfonamide derivative with potential therapeutic applications. While the precise mechanism of action is under invest...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Efficacy Testing

4-(aminomethyl)-N,N-dimethylbenzenesulfonamide is a novel sulfonamide derivative with potential therapeutic applications. While the precise mechanism of action is under investigation, the chemical scaffold is common to compounds exhibiting a range of biological activities, including anti-inflammatory and antimicrobial effects.[1][2] Preclinical studies of structurally related sulfonamides have indicated potential efficacy in models of diseases with inflammatory components, such as cancer, by modulating oxidative stress and inflammatory markers like TNF-α and IL-6.[3][4][5] Given the critical role of neuroinflammation in the pathophysiology of central nervous system (CNS) disorders, this document outlines detailed protocols for evaluating the efficacy of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide in established animal models of neuroinflammation, neuropathic pain, and traumatic brain injury.

These protocols are designed to provide a robust framework for assessing the compound's therapeutic potential, incorporating principles of rigorous experimental design as outlined in the ARRIVE guidelines to ensure data reliability and reproducibility.[6][7][8][9][10]

Section 1: Murine Models of Neuroinflammation

Neuroinflammation is a key pathological feature of numerous neurodegenerative and neurological diseases.[11][12] Lipopolysaccharide (LPS)-induced neuroinflammation is a widely used and well-characterized model that mimics the acute inflammatory response seen in various CNS conditions.[13][14]

1.1. Scientific Rationale

LPS, a component of the outer membrane of Gram-negative bacteria, activates microglia and astrocytes, leading to the release of pro-inflammatory cytokines and other inflammatory mediators within the brain.[11][14] This model is suitable for the initial screening of compounds with potential anti-inflammatory properties. A reduction in LPS-induced inflammatory markers following treatment with 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide would provide strong evidence of its anti-neuroinflammatory efficacy.

1.2. Experimental Workflow for LPS-Induced Neuroinflammation

LPS_Workflow cluster_pre Pre-Treatment Phase cluster_treat Treatment & Induction Phase cluster_post Post-Induction & Analysis Phase acclimatization Animal Acclimatization (7 days) baseline Baseline Behavioral Testing (e.g., Open Field) acclimatization->baseline randomization Randomization into Groups baseline->randomization compound_admin Compound/Vehicle Administration (e.g., i.p.) randomization->compound_admin lps_injection LPS Injection (i.p.) (e.g., 1 mg/kg) compound_admin->lps_injection 30 min pre-treatment behavioral Behavioral Assessment (24h post-LPS) lps_injection->behavioral euthanasia Euthanasia & Tissue Collection (24h post-LPS) behavioral->euthanasia biochemical Biochemical Analysis (Cytokines, Western Blot) euthanasia->biochemical histology Immunohistochemistry (Iba1, GFAP) euthanasia->histology

Caption: Workflow for LPS-induced neuroinflammation model.

1.3. Detailed Protocol: LPS-Induced Neuroinflammation in Mice
  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle, ad libitum access to food and water.

  • Acclimatization: Acclimatize animals to the facility for at least 7 days prior to experimentation.

  • Groups (n=8-10 per group):

    • Vehicle Control + Saline

    • Vehicle Control + LPS

    • 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide (Dose 1) + LPS

    • 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide (Dose 2) + LPS

    • 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide (Dose 3) + LPS

  • Procedure:

    • Administer 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide or vehicle via the desired route (e.g., intraperitoneal, oral gavage).

    • 30 minutes post-treatment, administer LPS (from E. coli O111:B4; 1 mg/kg) or sterile saline via intraperitoneal (i.p.) injection.

    • 24 hours post-LPS injection, perform behavioral assessments (e.g., open field test to assess sickness behavior).

    • Following behavioral testing, euthanize animals and collect brain tissue.

    • Dissect the hippocampus and cortex; snap-freeze one hemisphere for biochemical analysis and fix the other for histology.

  • Endpoints:

    • Biochemical: Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates using ELISA.

    • Immunohistochemistry: Stain brain sections for microglial (Iba1) and astrocyte (GFAP) activation.

    • Behavioral: Assess locomotor activity and exploratory behavior in an open field test.

Section 2: Rodent Models of Neuropathic Pain

Neuropathic pain is a chronic condition resulting from nerve damage.[15] Animal models are crucial for understanding the underlying mechanisms and for testing novel analgesics.[16][17] The Chronic Constriction Injury (CCI) model is a widely used and validated model of peripheral neuropathic pain.[18][19]

2.1. Scientific Rationale

The CCI model produces long-lasting pain hypersensitivity, including mechanical allodynia and thermal hyperalgesia, mimicking symptoms of human neuropathic pain.[18][19] This model involves neuroinflammation and central sensitization, making it a suitable platform to test the efficacy of a compound with potential anti-inflammatory and neuromodulatory effects.

2.2. Experimental Workflow for the Chronic Constriction Injury (CCI) Model

CCI_Workflow cluster_pre Pre-Surgical Phase cluster_surg Surgical Phase cluster_post Post-Surgical & Treatment Phase acclimatization Animal Acclimatization (7 days) baseline_sensory Baseline Sensory Testing (von Frey, Hargreaves) acclimatization->baseline_sensory surgery CCI Surgery or Sham Surgery baseline_sensory->surgery recovery Post-operative Recovery (Analgesia) surgery->recovery pain_dev Pain Development (7-14 days) recovery->pain_dev treatment_start Initiate Compound/Vehicle Treatment (Daily) pain_dev->treatment_start sensory_testing Weekly Sensory Testing treatment_start->sensory_testing euthanasia Euthanasia & Tissue Collection (End of study) sensory_testing->euthanasia TBI_Workflow cluster_pre Pre-Surgical Phase cluster_surg Surgical & Injury Phase cluster_post Post-Injury & Treatment Phase acclimatization Animal Acclimatization & Handling baseline_neuro Baseline Neurological Scoring (e.g., NSS) acclimatization->baseline_neuro surgery Craniotomy baseline_neuro->surgery injury CCI Injury or Sham surgery->injury treatment Compound/Vehicle Admin (e.g., 30 min post-TBI) injury->treatment neuro_scoring Neurological Scoring (Days 1, 3, 7) treatment->neuro_scoring lesion_vol Lesion Volume Analysis (e.g., Day 7) neuro_scoring->lesion_vol biomarkers Biomarker Analysis (GFAP, NFL) lesion_vol->biomarkers

Caption: Workflow for the Controlled Cortical Impact (CCI) TBI model.

3.3. Detailed Protocol: CCI Model in Mice
  • Animals: Male C57BL/6 mice, 10-12 weeks old.

  • Housing: As described in section 1.2.

  • Groups (n=10-12 per group):

    • Sham Surgery + Vehicle

    • CCI + Vehicle

    • CCI + 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide (Dose 1)

    • CCI + 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide (Dose 2)

  • Surgical Procedure:

    • Anesthetize the mouse and fix it in a stereotaxic frame.

    • Perform a craniotomy (e.g., 4 mm diameter) over the parietal cortex.

    • Induce a cortical impact using a pneumatic or electromagnetic impactor with defined parameters (e.g., 3 mm tip, 1.0 mm depth, 4 m/s velocity).

    • For sham surgery, perform the craniotomy without the impact.

    • Replace the bone flap (if applicable) and suture the scalp.

  • Treatment and Assessment:

    • Administer the first dose of the compound or vehicle at a clinically relevant time point (e.g., 30 minutes post-injury).

    • Continue dosing as per the study design (e.g., once daily for 7 days).

    • Assess neurological deficits using a Neurological Severity Score (NSS) at 1, 3, and 7 days post-injury. [20] 4. At the study endpoint (e.g., day 7), euthanize animals and collect brains.

  • Endpoints:

    • Primary: Neurological Severity Score (NSS) over time.

    • Secondary: Cortical lesion volume measured from stained brain sections (e.g., cresyl violet).

    • Biomarkers: Measure levels of brain injury biomarkers such as GFAP and neurofilament light chain (NFL) in brain tissue or serum. [21]

Section 4: Data Analysis and Interpretation

Rigorous statistical analysis is essential for the interpretation of preclinical data. [22][23][24]

4.1. Statistical Plan
  • Sample Size: A priori sample size calculations should be performed based on expected effect sizes and variability to ensure adequate statistical power. [22]* Data Analysis:

    • For single time-point comparisons between multiple groups (e.g., cytokine levels), use a one-way ANOVA followed by an appropriate post-hoc test (e.g., Tukey's or Dunnett's).

    • For data collected over time (e.g., sensory testing in the CCI model, NSS in the TBI model), use a two-way repeated measures ANOVA.

    • Non-parametric tests should be used if data do not meet the assumptions of parametric tests. [22]* Significance: A p-value of <0.05 is typically considered statistically significant.

4.2. Data Presentation
Model Primary Endpoint Secondary Endpoints Treatment Groups Key Readouts
LPS Neuroinflammation Pro-inflammatory Cytokine Levels (TNF-α, IL-6)Microglial/Astrocyte Activation (Iba1/GFAP), Sickness BehaviorVehicle, Compound (Low, Med, High Dose)Fold change vs. LPS group, % activation
CCI Neuropathic Pain Mechanical Allodynia (von Frey)Thermal Hyperalgesia (Hargreaves)Sham, CCI+Vehicle, CCI+Compound, CCI+Positive ControlPaw withdrawal threshold (g), Paw withdrawal latency (s)
CCI TBI Neurological Severity Score (NSS)Lesion Volume, Biomarkers (GFAP, NFL)Sham, TBI+Vehicle, TBI+CompoundNSS score over time, Lesion volume (mm³), Biomarker concentration
Conclusion

The protocols detailed in this document provide a comprehensive framework for the preclinical evaluation of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide. By employing these validated and clinically relevant animal models of neuroinflammation, neuropathic pain, and traumatic brain injury, researchers can robustly assess the compound's therapeutic potential. Adherence to rigorous experimental design, including appropriate statistical analysis and reporting in line with the ARRIVE guidelines, will be critical for generating high-quality, translatable data. [10]

References
  • An overview of preclinical models of traumatic brain injury (TBI): relevance to pathophysiological mechanisms. Frontiers. Available at: [Link]

  • Animal Models of Neuropathic Pain Due to Nerve Injury. Springer Nature Experiments. Available at: [Link]

  • Animal models of mild and severe TBI: what have we learned in the past 30 years?. Available at: [Link]

  • Animal Models of Traumatic Brain Injury and Assessment of Injury Severity. Available at: [Link]

  • ARRIVE Guidelines: Home. Available at: [Link]

  • Animal models of neuropathic pain. PubMed. Available at: [Link]

  • The ARRIVE guidelines 2.0. Available at: [Link]

  • Chapter 4 - An overview of animal models for neuropathic pain. Cambridge University Press. Available at: [Link]

  • ARRIVE guidelines - Wikipedia. Available at: [Link]

  • Animal Models of Traumatic Brain Injury and Their Relevance in Clinical Settings. DOI. Available at: [Link]

  • ANIMAL MODELS OF NEUROPATHIC PAIN. J-Stage. Available at: [Link]

  • The ARRIVE guidelines 2.0. Available at: [Link]

  • Animal models of traumatic brain injury. PubMed - NIH. Available at: [Link]

  • Rodent models of neuroinflammation for Alzheimer's disease. PMC - PubMed Central - NIH. Available at: [Link]

  • An animal model of neuropathic pain: a review. PubMed. Available at: [Link]

  • The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PMC. Available at: [Link]

  • Neuroinflammation in animal models of traumatic brain injury. PMC - PubMed Central - NIH. Available at: [Link]

  • Cellular and Animal Models of Neurodegenerative and Neuroinflammatory Conditions. Available at: [Link]

  • Animal Models for Neuroinflammation and Potential Treatment Methods. PubMed. Available at: [Link]

  • Statistical Considerations for Preclinical Studies. PMC - PubMed Central - NIH. Available at: [Link]

  • Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers. Available at: [Link]

  • Statistical Considerations for Preclinical Studies | Request PDF. ResearchGate. Available at: [Link]

  • Statistical considerations for preclinical studies. PubMed - NIH. Available at: [Link]

  • The Key To Robust Translational Results In Preclinical Data Analysis. Available at: [Link]

  • Expert Systematic Review & Meta-Analysis of Pre-clinical Studies. CliEvi.com. Available at: [Link]

  • Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

  • Some pharmacokinetic aspects of four sulphonamides and trimethoprim, and their therapeutic efficacy in experimental Escherichia coli infection in poultry. PubMed. Available at: [Link]

  • Sulfonamides and Potentiated Sulfonamides. Veterian Key. Available at: [Link]

  • A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats: Immunohistochemical and Histopathological Studies. Available at: [Link]

  • A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats. PubMed. Available at: [Link]

  • Benzenesulfonamide, 4-amino-N,N-dimethyl- | C8H12N2O2S | CID 74369. PubChem. Available at: [Link]

  • A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats: Immunohistochemical and Histopathological Studies. ResearchGate. Available at: [Link]

  • 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide. Common Chemistry - CAS.org. Available at: [Link]

  • 4-hydroxy-N,N-dimethylbenzenesulfonamide | C8H11NO3S | CID 84760. PubChem. Available at: [Link]

Sources

Application

Application Note: Utilizing 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide in a Fragment-Based Drug Discovery Campaign

Introduction: The Role of the Sulfonamide Scaffold in Fragment-Based Drug Discovery Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel, high-quality lead compounds. By...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of the Sulfonamide Scaffold in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel, high-quality lead compounds. By screening low molecular weight fragments (typically < 300 Da), FBDD allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties compared to traditional high-throughput screening (HTS)[1]. The sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to form key hydrogen bonding interactions with biological targets[2].

This application note presents a hypothetical FBDD campaign utilizing 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide as a starting fragment. We will outline a comprehensive workflow, from initial screening and hit validation to structural characterization and potential avenues for hit-to-lead optimization. This document is intended for researchers, scientists, and drug development professionals engaged in early-stage drug discovery.

The Fragment: 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide

The selection of a high-quality fragment library is paramount to the success of an FBDD campaign. Fragments are typically characterized by the "Rule of Three," which suggests a molecular weight < 300 Da, cLogP ≤ 3, ≤ 3 hydrogen bond donors, and ≤ 3 hydrogen bond acceptors. 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide is an excellent candidate for inclusion in a fragment library, as it adheres to these principles and presents a desirable scaffold for chemical elaboration.

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂S[3]
Molecular Weight 200.26 g/mol [3][4]
XLogP3 0.7[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 4[4]
Rotatable Bonds 2[4]

The primary amine provides a key hydrogen bond donor and a vector for chemical modification, while the sulfonamide group offers hydrogen bond acceptors. The N,N-dimethyl substitution provides a degree of steric bulk and removes a hydrogen bond donor, which can be a useful feature in modulating binding interactions.

A Hypothetical FBDD Workflow for a Protein Kinase Target

For the purposes of this application note, we will consider a hypothetical screening campaign against a protein kinase, a common target class in drug discovery. The workflow will consist of a primary screen to identify initial hits, followed by orthogonal validation and structural biology to confirm the binding mode and guide optimization.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Characterization cluster_2 Structural Biology cluster_3 Hit-to-Lead Optimization Primary_Screen Thermal Shift Assay (TSA) SPR_Screen Surface Plasmon Resonance (SPR) Primary_Screen->SPR_Screen High-throughput Triage ITC Isothermal Titration Calorimetry (ITC) SPR_Screen->ITC Confirm Hits NMR Protein-Observed NMR ITC->NMR Orthogonal Validation Crystallography X-ray Crystallography NMR->Crystallography Binding Site Mapping SAR Structure-Activity Relationship (SAR) Crystallography->SAR Structure-Guided Design

Figure 1: A representative FBDD screening cascade.

Experimental Protocols

Part 1: Primary Screening with Thermal Shift Assay (TSA)

The Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in a protein's melting temperature (Tm) upon ligand binding[5][6].

Protocol: High-Throughput TSA Screen

  • Protein and Dye Preparation:

    • Prepare the target kinase to a final concentration of 2 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a working solution of SYPRO Orange dye (e.g., 5X final concentration) in the same buffer.

  • Fragment Plating:

    • In a 384-well PCR plate, dispense 1 µL of each fragment stock solution (e.g., 10 mM in DMSO) to achieve a final assay concentration of 100 µM.

    • Include appropriate controls: DMSO only (negative control) and a known binder (positive control).

  • Assay Assembly:

    • Prepare a master mix of the protein and dye.

    • Dispense 9 µL of the master mix into each well of the fragment plate.

    • Seal the plate, centrifuge briefly to mix, and incubate at room temperature for 15 minutes.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute.

    • Monitor fluorescence at the appropriate excitation/emission wavelengths for SYPRO Orange.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate melting curves.

    • Calculate the first derivative of each curve to determine the Tm.

    • A significant positive shift in Tm (ΔTm ≥ 2 °C) in the presence of a fragment is considered a preliminary hit.

Part 2: Hit Confirmation with Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures changes in refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time[7]. It is an excellent secondary screen to confirm hits from TSA and eliminate false positives[8].

Protocol: SPR Hit Confirmation

  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., CM5).

    • Immobilize the target kinase onto the sensor surface using standard amine coupling chemistry. Aim for a surface density that will provide a robust signal for weakly binding fragments.

  • Fragment Preparation:

    • Prepare a dilution series of the hit fragments from the TSA screen (e.g., 100 µM, 50 µM, 25 µM) in running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% P20).

  • Binding Analysis:

    • Inject the fragment solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the change in response units (RU) over time to generate a sensorgram[9].

    • Include a reference flow cell (without immobilized protein) to subtract non-specific binding effects.

  • Data Analysis:

    • Analyze the sensorgrams to confirm binding. A concentration-dependent increase in the steady-state response is indicative of a true binding event.

    • For fragments with sufficiently strong binding, fit the data to a steady-state affinity model to estimate the dissociation constant (KD).

Part 3: Hit Validation and Thermodynamic Characterization with Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding interactions as it directly measures the heat released or absorbed during a binding event[10]. This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy[11].

Protocol: ITC for Fragment Validation

  • Sample Preparation:

    • Prepare the target kinase in a suitable buffer (e.g., 20 µM in 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare the fragment at a significantly higher concentration (e.g., 200 µM) in the same buffer.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the fragment solution into the injection syringe.

    • Perform a series of small injections (e.g., 2 µL) of the fragment into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine KD, n, ΔH, and ΔS.

    • For very weak fragments, a displacement titration with a known high-affinity ligand may be necessary[12].

Part 4: Binding Site Identification with Protein-Observed NMR Spectroscopy

Protein-observed NMR spectroscopy, particularly ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments, is a powerful tool for identifying the binding site of a fragment on the protein surface[13][14].

Protocol: ¹H-¹⁵N HSQC for Binding Site Mapping

  • Protein Isotope Labeling:

    • Express and purify the target kinase with uniform ¹⁵N labeling.

  • NMR Sample Preparation:

    • Prepare a solution of the ¹⁵N-labeled protein (e.g., 100 µM) in an appropriate NMR buffer.

  • HSQC Spectra Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Titrate in the fragment of interest at increasing concentrations and acquire an HSQC spectrum at each concentration.

  • Data Analysis:

    • Overlay the spectra and identify amide peaks that show significant chemical shift perturbations (CSPs) upon fragment binding.

    • Map these CSPs onto the protein structure to identify the amino acid residues in the binding site.

Part 5: High-Resolution Structural Characterization with X-ray Crystallography

X-ray crystallography provides a high-resolution three-dimensional structure of the protein-fragment complex, which is invaluable for structure-based drug design[15].

Protocol: Co-crystallization and Crystal Soaking

  • Protein Crystallization:

    • Screen for crystallization conditions for the apo-protein using techniques such as hanging-drop or sitting-drop vapor diffusion[16].

  • Fragment-Protein Complex Structure Determination:

    • Co-crystallization: Add the fragment to the protein solution before setting up crystallization trials.

    • Soaking: Soak pre-formed apo-protein crystals in a solution containing a high concentration of the fragment.

  • Data Collection and Structure Solution:

    • Cryo-cool the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Refine the model and build the fragment into the observed electron density.

Hit-to-Lead Optimization: A Hypothetical Path Forward

Assuming that 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide is identified as a validated hit that binds to the hinge region of our hypothetical kinase, the high-resolution crystal structure would guide the next steps.

SAR_Strategy cluster_0 Modification Vectors cluster_1 Optimization Goals Start 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide (Initial Hit) Vec1 Primary Amine (R-NH2) Start->Vec1 Vec2 Aromatic Ring Start->Vec2 Vec3 Sulfonamide (N,N-dimethyl) Start->Vec3 Opt1 Increase Potency (Explore unoccupied pockets) Vec1->Opt1 Grow into ATP pocket Opt2 Improve Selectivity (Target unique residues) Vec2->Opt2 Add substituents to interact with gatekeeper residue Opt3 Enhance Physicochemical Properties Vec3->Opt3 Modify to improve solubility

Figure 2: Potential vectors for SAR-driven optimization.

  • Growing from the Aminomethyl Group: The primary amine is an ideal point for chemical elaboration. Guided by the crystal structure, new functional groups could be added to extend into adjacent pockets, such as the ribose-binding pocket of the ATP binding site, to form additional interactions and increase potency.

  • Substitution on the Aromatic Ring: The phenyl ring can be decorated with substituents to improve binding affinity and selectivity. For example, adding a halogen or a small alkyl group could lead to favorable interactions with a specific residue in the target kinase, while being a steric clash in off-target kinases.

  • Modification of the N,N-dimethylsulfonamide: The N,N-dimethyl groups can be replaced with other substituents to modulate solubility and cell permeability. For instance, replacing one methyl group with a hydrogen could introduce a new hydrogen bond donor.

Conclusion

This application note has outlined a hypothetical but scientifically rigorous FBDD workflow centered around the promising fragment, 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide. By employing a cascade of sensitive biophysical techniques, from high-throughput primary screening to high-resolution structural biology, researchers can effectively identify and validate fragment hits. The subsequent structure-guided optimization of such hits provides a robust pathway to the development of novel and potent lead compounds.

References

  • Fragment-based screening by protein-detected NMR spectroscopy. [Link]

  • Protocol to perform fragment screening using NMR spectroscopy. [Link]

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. [Link]

  • 4-Amino-N-methylbenzenemethanesulfonamide | C8H12N2O2S | CID 2778131. [Link]

  • Thermodynamic signatures of fragment binding: Validation of direct versus displacement ITC titrations. [Link]

  • Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay. [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. [Link]

  • Protocol to perform fragment screening using NMR spectroscopy. [Link]

  • Isothermal Titration Calorimetry. (A) Schematic representation of the... | Download Scientific Diagram. [Link]

  • Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. [Link]

  • Thermal‐shift assay for fragment library screening. Temperature‐induced... [Link]

  • Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery. [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

  • Thermal Shift Assay. [Link]

  • Thermal shift assays for early-stage drug discovery. [Link]

  • Protein X-ray Crystallography and Drug Discovery. [Link]

  • Isothermal Titration Calorimetry (ITC). [Link]

  • Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions. [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • Guide to Running an SPR Experiment. [Link]

  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. [Link]

  • Fragment Screening by Surface Plasmon Resonance. [Link]

  • (PDF) Protein Crystallization: Eluding the Bottleneck of X-ray Crystallography. [Link]

  • Protein crystallization. [Link]

  • X-ray Protein Crystallography. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 4-(Aminomethyl)-N,N-dimethylbenzenesulfonamide

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that achieving high-quality, reproducible crystals is a cri...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that achieving high-quality, reproducible crystals is a critical step in research and development. This guide is designed to provide in-depth, practical solutions to common crystallization challenges encountered with 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide. We will move beyond simple procedural steps to explore the underlying scientific principles, empowering you to make informed decisions in your work.

Understanding the Molecule: Key Physicochemical Properties

4-(aminomethyl)-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative. Its structure, featuring a primary amine, a tertiary sulfonamide, and an aromatic ring, dictates its crystallization behavior. The presence of hydrogen bond donors (-NH2) and acceptors (O=S=O, -N(CH3)2) suggests that hydrogen bonding will be a significant driver in crystal lattice formation.[1][2] An understanding of its basic properties is the foundation for effective troubleshooting.

PropertyValue / ObservationSignificance for Crystallization
Molecular Weight ~214.29 g/mol (free base)Influences dissolution and diffusion rates.
Structure Aromatic ring, primary amine, tertiary sulfonamideProvides sites for hydrogen bonding, π-π stacking, and van der Waals interactions, which are crucial for crystal packing.[1][2]
Polarity Polar moleculeSuggests solubility in polar solvents and potential for using anti-solvent crystallization with non-polar solvents.
Hydrogen Bonding Contains both donor (-NH₂) and acceptor (O=S=O, NMe₂) sites.Hydrogen bonding is a primary force in the crystal lattice, making solvent choice critical. Solvents that compete for these sites can inhibit crystallization.[3][4]
Polymorphism Common in sulfonamides.[1][5][6]Different crystal forms can arise from minor changes in conditions (solvent, cooling rate), affecting stability and bioavailability.[1][5][7]

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses the most common issues encountered during the crystallization of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide.

Q1: My compound "oiled out" instead of crystallizing. What happened and how can I fix it?

A1: The Phenomenon of "Oiling Out"

Oiling out, or liquid-liquid phase separation, occurs when the solute separates from a supersaturated solution as a liquid phase (an "oil") instead of a solid crystalline phase.[8] This is often a kinetic issue where nucleation is hindered, or the supersaturation level is so high that the system finds a lower energy pathway by forming a solute-rich liquid.[8] This oil is typically an impure, amorphous state that can be difficult to handle and purify.[8][9][10]

Causality & Expert Insights:

  • High Supersaturation: Cooling the solution too quickly or adding an anti-solvent too rapidly can generate a level of supersaturation that the system cannot relieve through orderly crystal growth.

  • Presence of Impurities: Impurities can disrupt the molecular recognition process required for molecules to assemble into a crystal lattice, a phenomenon known as freezing-point depression.[11] They can also preferentially dissolve in the oil phase, stabilizing it.[10]

  • Solvent Choice: The solvent system may be too "good," meaning the compound remains highly soluble even at lower temperatures, requiring a very high concentration that is prone to oiling out.

Troubleshooting Workflow:

// Nodes start [label="Problem:\nCompound Oiled Out", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reheat [label="Re-heat solution to\nre-dissolve the oil", fillcolor="#FBBC05", fontcolor="#202124"]; add_solvent [label="Add more of the primary\n'good' solvent (10-20% v/v)", fillcolor="#F1F3F4", fontcolor="#202124"]; slow_cool [label="Allow to cool very slowly\n(e.g., in a dewar or insulated bath)", fillcolor="#34A853", fontcolor="#FFFFFF"]; seed [label="Introduce seed crystals when\nthe solution is slightly cloudy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_solvent [label="Consider a different\nsolvent system", fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Success:\nCrystals Formed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; failure [label="Still Oiling Out:\nRe-evaluate Purification & Solvent", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> reheat; reheat -> add_solvent; add_solvent -> slow_cool [label="Redissolved"]; slow_cool -> seed; seed -> success [label="Crystals grow"]; seed -> failure [label="Oils out again"]; slow_cool -> failure [label="Oils out again"]; add_solvent -> failure [label="Does not redissolve"]; failure -> change_solvent; }

Caption: Troubleshooting workflow for oiling out.

Step-by-Step Solutions:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to reduce the supersaturation level upon cooling.[9]

  • Slow Down Cooling: This is the most critical parameter. A slower cooling rate allows molecules more time to orient correctly into a crystal lattice. Try insulating the flask or using a programmable cooling bath.

  • Use Seeding: Once the solution has cooled to a point of slight turbidity (cloudiness), introduce a seed crystal of the desired polymorph.[8] This provides a template for growth, bypassing the difficult primary nucleation step.

  • Change the Solvent System: If the problem persists, the solvent may be the issue. Try a solvent in which the compound has slightly lower solubility at high temperatures. Alternatively, use a solvent/anti-solvent system where the anti-solvent is added very slowly at a controlled temperature.[5]

Q2: No crystals are forming; the solution remains clear even after cooling. What should I do?

A2: Inducing Nucleation

A clear solution after cooling indicates that the solution is not sufficiently supersaturated, or that the kinetic barrier to nucleation has not been overcome.

Causality & Expert Insights:

  • Insufficient Concentration: You may have used too much solvent, preventing the solution from reaching the necessary supersaturation upon cooling.[9]

  • High Purity / Lack of Nucleation Sites: Very pure compounds in clean glassware can sometimes be difficult to crystallize because there are no heterogeneous sites (like dust particles or micro-scratches) to initiate nucleation.

Step-by-Step Solutions:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[12] The microscopic imperfections created can serve as nucleation sites.

  • Introduce a Seed Crystal: This is the most reliable method. Add a tiny amount of the solid compound to the cooled solution to act as a template.[12][13]

  • Reduce Solvent Volume: If the above methods fail, gently heat the solution and evaporate a portion of the solvent to increase the concentration.[12] Then, allow it to cool again.

  • Utilize an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can try slowly adding a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes persistently cloudy.[5] Let it stand, and crystals should form.

Q3: My crystals are very small, needle-like, or form an amorphous powder. How can I get larger, higher-quality crystals?

A3: Controlling Crystal Growth over Nucleation

The formation of many small crystals or needles indicates that the rate of nucleation is much faster than the rate of crystal growth.[14] The goal is to create conditions that favor the slow, orderly addition of molecules to existing crystal nuclei.

Causality & Expert Insights:

  • Rapid Supersaturation: High levels of supersaturation lead to a burst of nucleation events, leaving little solute available for the growth of larger crystals.[14]

  • Solvent Effects: The solvent can influence crystal habit. Solvents that strongly interact with specific crystal faces can inhibit growth in that direction, leading to different shapes (e.g., plates vs. blocks).

Step-by-Step Solutions:

  • Lower the Supersaturation Level: Use a slightly larger volume of solvent than the minimum required for dissolution. This ensures that as the solution cools, it spends more time in the "metastable zone" where crystal growth is favored over nucleation.

  • Slow Down the Process: Whether you are using cooling, evaporation, or anti-solvent addition, slowing down the rate is crucial. Slow cooling allows for fewer nucleation sites to form and promotes the growth of larger, more ordered crystals.[4][14]

  • Use a Solvent/Anti-Solvent System: Dissolve the compound in a good solvent and use vapor diffusion to slowly introduce an anti-solvent. Place your solution in a small open vial inside a larger sealed jar containing the more volatile anti-solvent. The vapor will slowly diffuse into your solution, gradually reducing solubility and promoting slow crystal growth.[3]

Q4: The purity of my crystallized product is low. How can I improve it?

A4: Maximizing Impurity Rejection

Crystallization is a powerful purification technique, but its effectiveness depends on excluding impurities from the growing crystal lattice.

Causality & Expert Insights:

  • Impurity Incorporation: If an impurity is structurally similar to your target molecule, it can be incorporated into the crystal lattice, forming a solid solution.[15][16]

  • Surface Adsorption: Impurities can adsorb onto the surface of growing crystals. If growth is too rapid, these impurities can become trapped.[16]

  • Mother Liquor Inclusion: Rapid or uncontrolled crystallization can trap pockets of impure mother liquor within the crystals (inclusions).

Step-by-Step Solutions:

  • Control the Growth Rate: Slower crystal growth is paramount for purity. It provides a greater chance for equilibrium to be established at the crystal-solution interface, allowing impurity molecules to diffuse away before being incorporated.[17]

  • Proper Washing: Once the crystals are collected by filtration, wash them with a small amount of cold crystallization solvent.[9] This removes the impure mother liquor adhering to the crystal surfaces without dissolving a significant amount of the product.

  • Consider a Preliminary Purification Step: If the starting material is highly impure (>5-10% impurities), a single crystallization may not be sufficient. Consider a preliminary purification by column chromatography before the final crystallization.[9]

  • Decolorization: If your solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove it before cooling.[5]

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization
  • Dissolution: In an Erlenmeyer flask, add the crude 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide to a suitable solvent (e.g., 70% isopropanol-water).[9]

  • Heating: Heat the mixture with stirring to its boiling point until the solid is completely dissolved. Add the minimum amount of additional hot solvent required to achieve a clear solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware to prevent premature crystallization.[9]

  • Slow Cooling: Cover the flask with a watch glass and place it in an insulated container (e.g., a dewar flask or a beaker wrapped in glass wool) to ensure slow cooling to room temperature.

  • Maturation: Allow the flask to stand undisturbed for several hours or overnight as crystals form.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the precipitation of the product.[9]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Protocol 2: Micro-Seeding for Improved Crystal Quality
  • Prepare a Supersaturated Solution: Prepare a solution of your compound as described in Protocol 1, but use slightly more solvent (e.g., 10% more) to ensure the solution remains clear upon cooling to a specific temperature (e.g., 40 °C).

  • Generate Seed Stock: Crush a few high-quality crystals of a previous batch into a fine powder. Suspend this powder in a small amount of the mother liquor or anti-solvent.[18][19]

  • Introduce the Seed: Dip a glass rod or a clean spatula into the seed stock suspension and then introduce it into the clear, slightly supersaturated solution.[12]

  • Controlled Growth: Allow the solution to continue its slow cooling process. The introduced seeds will act as templates, promoting controlled growth rather than spontaneous nucleation.[20]

References

  • Barrett, M., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Organic Process Research & Development.
  • BenchChem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.
  • BenchChem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds. BenchChem.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo.
  • Creative Biolabs. (2024). Understanding Oiling-Out in Crystallization Processes. Creative Biolabs.
  • Myerson, A. S. (2002). The influence of impurities and solvents on crystallization. ResearchGate.
  • Malkin, A. J., et al. (2005). Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. National Institutes of Health.
  • Alvarez, A. J., & Myerson, A. S. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm.
  • Unknown Author. (n.d.). Streak Seeding Protocol.
  • Chemistry For Everyone. (2023). How Do Impurities Affect Crystal Structures?. YouTube.
  • O'Grady, D., et al. (2020). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. ResearchGate.
  • Bitesize Bio. (2022). 5 Protein Crystallization Seeding Methods for Bigger Crystals. Bitesize Bio.
  • Marples, P., et al. (2023). Diamond XChem Seeding Protocol. Diamond Light Source.
  • Kiesow, K., et al. (2010). Experimental investigation and prediction of oiling out during crystallization process. ResearchGate.
  • Diamond Light Source. (n.d.). Crystal-seeding. Diamond Light Source.
  • Reddit User Discussion. (2013). Recrystallization (help meeeeee). r/chemistry on Reddit.
  • Bergfors, T. (n.d.). Seeding. Terese Bergfors Crystallization.
  • BenchChem. (n.d.). Troubleshooting Crystallization: A Technical Guide for Hispidanin B. BenchChem.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner’s guide. National Institutes of Health.
  • U.S. Patent US2777844A. (1957). Sulfonamide purification process. Google Patents.
  • Gerasimov, A. V., et al. (2023). Stability of Rapidly Crystallizing Sulfonamides Glasses by Fast Scanning Calorimetry: Crystallization Kinetics and Glass-Forming Ability. PubMed.
  • Sainz-Díaz, C. I., et al. (2015). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate.
  • Guillory, J. K. (1970). Polymorphism in Sulfanilamide-D4. ResearchGate.
  • Kuhnert-Brandstätter, M., & Wunsch, S. (1969). [Polymorphism and mixed crystal formation in sulfonamides and related compounds]. PubMed.
  • Buttar, D., et al. (2022). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. MDPI.
  • Chen, G., et al. (2012). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Journal of Chemical & Engineering Data.

Sources

Optimization

Technical Support Center: A Guide to Optimizing 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide Concentration in Cell Culture

From the desk of the Senior Application Scientist: Welcome to our dedicated technical guide for researchers working with 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide. As a member of the sulfonamide family—a class of co...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist:

Welcome to our dedicated technical guide for researchers working with 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide. As a member of the sulfonamide family—a class of compounds renowned for its broad biological activities—this molecule holds significant potential in various research applications, from anticancer to antimicrobial studies.[1][2] However, its efficacy in any in vitro system is critically dependent on determining its optimal concentration. A dose that is too low will yield no effect, while an excessive dose can lead to off-target effects or overt cytotoxicity, confounding your results.

This guide is structured to move beyond a simple protocol. It is designed to empower you with the underlying principles and troubleshooting logic required to confidently establish a robust and reproducible experimental window for your specific cell line and assay. We will address common questions, provide a detailed workflow for concentration optimization, and tackle the specific issues you may encounter along the way.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when beginning work with 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide.

Q1: What is 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide and what is its potential mechanism of action?

A1: 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide is a synthetic organic compound featuring a sulfonamide group (-SO₂N(CH₃)₂).[3][4][5] Sulfonamides are a cornerstone pharmacophore in drug discovery.[6][7] Their mechanisms are diverse and target-dependent, including the inhibition of critical enzymes. For example, different sulfonamide derivatives are known to inhibit carbonic anhydrases or Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are implicated in cancer biology.[8][9] The specific mechanism of this particular compound is likely context-dependent on your cellular model and must be determined empirically. Therefore, the first step is always to establish its effective concentration range.

Q2: What is the best solvent for preparing a stock solution, and what storage conditions are recommended?

A2: The choice of solvent is dictated by the compound's solubility. While you should always consult the manufacturer's data sheet, polar aprotic solvents like dimethyl sulfoxide (DMSO) are most commonly used for sulfonamide-based compounds in cell culture.[10][11]

  • Preparation: To prepare a high-concentration stock (e.g., 10-100 mM), dissolve the lyophilized powder in 100% cell culture-grade DMSO.[10] Ensure complete dissolution by vortexing.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[11] The stability of the compound in solution should be considered; for critical long-term studies, preparing fresh stock is advisable.

Q3: What is a good starting concentration range for my initial experiments?

A3: For an uncharacterized compound in a new cell line, it is crucial to test a wide range of concentrations to capture the full dose-response curve. A logarithmic or semi-logarithmic dilution series is most efficient.[12][13]

  • Recommended Initial Screen: Start with a high concentration of 100 µM and perform 10-fold serial dilutions down to the nM or even pM range (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).[13] This broad range will likely capture the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

  • Follow-up Experiment: Once you identify an active range from the initial screen, perform a narrower, more focused titration (e.g., 2-fold or 3-fold dilutions) around the estimated IC50/EC50 to refine the optimal concentration.[13]

Q4: Why is a "vehicle control" absolutely essential?

A4: The vehicle is the solvent used to dissolve your compound (e.g., DMSO). Solvents themselves can have biological effects or be cytotoxic at certain concentrations.[14] The vehicle control consists of cells treated with the same final concentration of the solvent as your highest compound dose. This allows you to distinguish the effects of the compound from the effects of the solvent. Any observed phenotype in your treated cells is only valid if it is not also present in the vehicle control. It is best practice to keep the final DMSO concentration in your culture medium below 0.5%, and ideally below 0.1%, to minimize solvent-induced artifacts.[14]

Section 2: Core Protocol for Determining Optimal Concentration

This section provides a step-by-step workflow for conducting a dose-response experiment to determine the optimal concentration of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide using a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).

Experimental Workflow Overview

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analyze Phase 3: Analysis prep_stock Prepare High-Conc. Stock Solution (e.g., 50 mM in DMSO) seed_cells Seed Cells in Multi-well Plate (e.g., 96-well) serial_dilute Perform Serial Dilutions of Compound in Media seed_cells->serial_dilute Allow cells to adhere (overnight) add_treatment Add Dilutions & Controls (Vehicle, Untreated) to Cells serial_dilute->add_treatment incubate Incubate for Desired Duration (e.g., 24, 48, 72h) add_treatment->incubate viability_assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay read_plate Read Plate on Spectrophotometer or Luminometer viability_assay->read_plate plot_curve Plot Dose-Response Curve (% Viability vs. [Log Conc.]) read_plate->plot_curve calc_ic50 Calculate IC50/EC50 plot_curve->calc_ic50 end Optimal Concentration Identified calc_ic50->end Determine Optimal Concentration Window

Caption: Workflow for dose-response analysis.

Detailed Step-by-Step Methodology

Materials:

  • 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide powder

  • Cell culture-grade DMSO

  • Your specific cell line in logarithmic growth phase

  • Complete cell culture medium (consider serum effects, see Troubleshooting)

  • Sterile 96-well flat-bottom tissue culture plates

  • Cell viability assay kit (e.g., MTT, Promega CellTiter-Glo®)

  • Multichannel pipette

Protocol:

  • Stock Solution Preparation:

    • Calculate the required mass of the compound to prepare a 50 mM stock solution in DMSO.

    • Carefully weigh the powder and dissolve it in the calculated volume of DMSO. Ensure it is fully dissolved.

    • Store this stock in single-use aliquots at -20°C or below.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at the predetermined density in 100 µL of complete medium per well. Leave the outer wells filled with sterile PBS or media to minimize edge effects.

    • Incubate overnight (37°C, 5% CO₂) to allow cells to adhere and resume growth.

  • Compound Dilution and Treatment (Day 1):

    • Prepare your serial dilutions. It is best to perform an intermediate dilution step from your high-concentration DMSO stock into cell culture medium first.

    • Example Dilution Scheme for a 100 µM Top Dose: a. Create a 200 µM working solution (2X the final top concentration) by diluting your 50 mM stock into complete medium. b. In a separate dilution plate (not the cell plate), add 100 µL of medium to several wells. c. Add 100 µL of the 200 µM solution to the first well and mix thoroughly. This is your top concentration. d. Transfer 20 µL from this well to the next well containing 180 µL of medium (for a 1:10 dilution) and mix. Repeat for all desired concentrations.

    • Carefully remove the medium from your cell plate and add 100 µL of the appropriate compound dilution to each well.

    • Crucial Controls: Include wells for:

      • Untreated Control: Cells with fresh medium only.

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as your highest compound dose.

  • Incubation:

    • Return the plate to the incubator for your desired exposure time (e.g., 24, 48, or 72 hours). The optimal time depends on the compound's mechanism and your cell line's doubling time.[11]

  • Viability Assessment (Day 3-4):

    • After incubation, perform your chosen cell viability assay according to the manufacturer's instructions.

    • For an MTT assay, this typically involves adding the MTT reagent, incubating, and then adding a solubilizing agent before reading absorbance. For CellTiter-Glo®, you add the reagent and read luminescence.

    • Record the data from the plate reader.

  • Data Analysis:

    • Normalize your data. Set the average of the untreated control wells to 100% viability and the background (media only) to 0%.

    • Calculate the percent viability for each compound concentration relative to the vehicle control.

    • Plot percent viability versus the logarithm of the compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response) in software like GraphPad Prism or R to calculate the IC50 value.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses specific issues in a question-and-answer format.

Problem: I don't see any biological effect, even at high concentrations.

G cluster_check cluster_solution start ISSUE: No Biological Effect Observed q1 Is the concentration range high enough? start->q1 q2 Is the compound stable in stock and media? q1->q2 If Yes s1 Solution: Test higher concentrations (e.g., up to 500 µM). q1->s1 If No q3 Could serum proteins be binding the compound? q2->q3 If Yes s2 Solution: Prepare fresh stock. Minimize light/air exposure. q2->s2 If Unsure q4 Is the assay endpoint and duration appropriate? q3->q4 If Unlikely s3 Solution: Test in low-serum (1-2%) or serum-free media. q3->s3 If Possible s4 Solution: Perform a time-course experiment (24, 48, 72h). q4->s4 If Unsure

Sources

Troubleshooting

Technical Support Center: Assays with 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide. This guide is designed to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding common artifacts and challenges encountered during the experimental analysis of this compound. Our goal is to equip you with the knowledge to identify, mitigate, and interpret potential artifacts, ensuring the integrity and reliability of your results.

Part 1: Bioanalytical Assays (LC-MS/MS)

The quantification of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide in biological matrices such as plasma, serum, or tissue homogenates is a critical step in many research and development pipelines. However, the inherent complexity of these matrices can lead to a variety of analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability and inaccuracy in LC-MS/MS assays for 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide?

A1: The most prevalent issues in LC-MS/MS bioanalysis of sulfonamides, including 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide, are matrix effects, poor recovery during sample preparation, and compound instability.[1][2] Matrix effects, caused by co-eluting endogenous components from the biological sample, can suppress or enhance the ionization of the analyte, leading to erroneous quantification.[2][3] Inefficient extraction from the matrix can result in low and variable recovery.[4] Additionally, the stability of the analyte during sample collection, storage, and processing is crucial for accurate results.[5]

Q2: How can I minimize matrix effects in my assay?

A2: Minimizing matrix effects is crucial for accurate and reproducible results. Several strategies can be employed:

  • Improved Sample Preparation: More rigorous sample clean-up procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can effectively remove interfering matrix components.[4]

  • Chromatographic Optimization: Adjusting the HPLC gradient and column chemistry can help separate the analyte from co-eluting matrix components.[1]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1][3] If a SIL-IS is unavailable, a structural analog can be used, but with potentially less effective compensation.[1]

Q3: My recovery of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide is low and inconsistent. What could be the cause?

A3: Low and variable recovery can stem from several factors:

  • Suboptimal Extraction pH: The extraction efficiency of ionizable compounds like 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide is highly dependent on the pH of the sample and extraction solvent. The aminomethyl group will be protonated at acidic pH, while the sulfonamide group can be deprotonated at basic pH. You may need to optimize the pH to ensure the compound is in a neutral state for efficient extraction into an organic solvent.

  • Inappropriate Extraction Solvent: The polarity of the extraction solvent must be well-matched to the analyte. A systematic evaluation of different solvents or solvent mixtures is recommended.

  • Protein Binding: The compound may bind to plasma proteins. Protein precipitation or other methods to disrupt protein binding prior to extraction may be necessary.

Troubleshooting Guide: Bioanalytical Assays
Observed Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Suboptimal mobile phase pH. 2. Secondary interactions with the column stationary phase. 3. Column degradation.1. Adjust the mobile phase pH to ensure consistent ionization of the analyte. 2. Consider a different column chemistry (e.g., end-capped C18, phenyl-hexyl). 3. Replace the column and use a guard column.
High Signal Variability between Samples 1. Significant and variable matrix effects.[2][3] 2. Inconsistent sample preparation.1. Implement a more robust sample clean-up method (e.g., SPE).[4] 2. Use a stable isotope-labeled internal standard.[1][3] 3. Ensure precise and consistent execution of the sample preparation protocol.
Analyte Signal Decreases Over Time in Stored Samples 1. Analyte degradation.[5] 2. Adsorption to storage containers.1. Conduct thorough stability studies (freeze-thaw, short-term benchtop, long-term storage).[5][6] 2. Store samples at a lower temperature (e.g., -80 °C).[5] 3. Consider using low-adsorption microplates or tubes.
Experimental Protocol: Assessing Matrix Effects

A common method to quantify matrix effects is the post-extraction addition method.[1]

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte spiked into the mobile phase or a clean solvent.

    • Set B (Post-Spiked Matrix): Blank biological matrix is extracted first, and then the analyte is spiked into the final extract.

    • Set C (Pre-Spiked Matrix): Analyte is spiked into the biological matrix before extraction.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

An ME value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).

Workflow for Troubleshooting Bioanalytical Assays

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution Inconsistent Results Inconsistent Results Assess Peak Shape Assess Peak Shape Inconsistent Results->Assess Peak Shape Evaluate Matrix Effects Evaluate Matrix Effects Inconsistent Results->Evaluate Matrix Effects Check Recovery Check Recovery Inconsistent Results->Check Recovery Assess Stability Assess Stability Inconsistent Results->Assess Stability Optimize Chromatography Optimize Chromatography Assess Peak Shape->Optimize Chromatography Poor Shape Improve Sample Cleanup Improve Sample Cleanup Evaluate Matrix Effects->Improve Sample Cleanup ME > 20% Use SIL-IS Use SIL-IS Evaluate Matrix Effects->Use SIL-IS ME > 20% Check Recovery->Improve Sample Cleanup Low/Variable Optimize Storage Optimize Storage Assess Stability->Optimize Storage Degradation

Caption: Troubleshooting workflow for bioanalytical assays.

Part 2: In Vitro Biological Assays

When screening compounds like 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide in in vitro assays (e.g., enzyme inhibition, receptor binding), non-specific interactions and compound-specific artifacts can lead to false-positive or false-negative results.

Frequently Asked Questions (FAQs)

Q1: Could 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide act as a Pan-Assay Interference Compound (PAINS)?

A1: While a definitive classification requires experimental validation, the benzenesulfonamide scaffold is present in some known PAINS.[7] PAINS are compounds that exhibit activity in numerous assays through non-specific mechanisms, such as aggregation, reactivity, or interference with the assay technology itself.[7][8] Therefore, it is prudent to perform counter-screens to rule out such artifactual behavior.

Q2: What are the tell-tale signs of a compound acting as a PAINS or aggregator?

A2: Several experimental observations can suggest non-specific activity:

  • Steep Dose-Response Curve: A Hill slope significantly greater than 1 can be indicative of compound aggregation.[7]

  • Sensitivity to Detergents: The inhibitory activity of aggregating compounds is often attenuated by the inclusion of a non-ionic detergent (e.g., Triton X-100) in the assay buffer.[7]

  • Time-Dependent Inhibition: Irreversible inhibition that increases with pre-incubation time may suggest covalent reactivity.

  • Lack of a Clear Structure-Activity Relationship (SAR): If minor structural modifications to the molecule lead to a complete loss of activity, it might suggest that the original activity was due to a non-specific mechanism.

Q3: How can I test for compound aggregation?

A3: A simple and effective method is to re-run the assay in the presence and absence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80. If the compound's potency is significantly reduced in the presence of the detergent, it is likely acting via an aggregation-based mechanism.[7] Dynamic Light Scattering (DLS) can also be used to directly detect the formation of aggregates in solution.

Troubleshooting Guide: In Vitro Assays
Observed Problem Potential Cause Recommended Solution
High background signal in fluorescence-based assays Compound intrinsic fluorescence or quenching.Run a control experiment with the compound in the assay buffer without the biological target.[7]
Irreversible inhibition Covalent modification of the target protein or a reactive impurity.Perform a jump-dilution experiment: pre-incubate the target with a high concentration of the compound, then dilute the mixture to a concentration below the IC50. Recovery of activity suggests reversible binding.[8]
Activity is not reproducible with a new batch of compound The original "hit" was due to an impurity in the initial batch.Confirm the identity and purity of all compound batches using analytical techniques like LC-MS and NMR.[7]
Experimental Protocol: Jump-Dilution for Reversibility Testing

This protocol helps distinguish between reversible and irreversible/slowly reversible inhibitors.[8]

  • Pre-incubation: Incubate the target protein with a high concentration of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide (e.g., 10x IC50) for a set period (e.g., 30 minutes).

  • Dilution: Rapidly dilute the pre-incubation mixture (e.g., 100-fold) into the assay buffer containing the substrate. The final concentration of the inhibitor should be well below its IC50.

  • Activity Measurement: Immediately measure the enzyme activity over time.

  • Interpretation:

    • Rapid recovery of activity: Indicates a rapidly reversible inhibitor.

    • Slow or no recovery of activity: Suggests an irreversible or slowly dissociating inhibitor.

Logical Flow for Investigating Non-Specific Activity

G Initial Hit Initial Hit Dose-Response Dose-Response Initial Hit->Dose-Response Steep Slope? Steep Slope? Dose-Response->Steep Slope? Detergent Test Detergent Test Steep Slope?->Detergent Test Yes Jump-Dilution Jump-Dilution Steep Slope?->Jump-Dilution No Activity Reduced? Activity Reduced? Detergent Test->Activity Reduced? Activity Reduced?->Jump-Dilution No Likely Aggregator Likely Aggregator Activity Reduced?->Likely Aggregator Yes Activity Recovered? Activity Recovered? Jump-Dilution->Activity Recovered? Likely Irreversible Likely Irreversible Activity Recovered?->Likely Irreversible No Potentially Specific Hit Potentially Specific Hit Activity Recovered?->Potentially Specific Hit Yes

Caption: Decision tree for investigating potential assay artifacts.

References

  • Addressing matrix effects in sulfonamide analysis using Sulfathiazole-d4. Benchchem.
  • Artifacts in biological assays involving N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide. Benchchem.
  • Analytical Methods.
  • Analytical Method Summaries.
  • Addressing matrix effects in the bioanalysis of Rizatriptan N-Methylsulfonamide. Benchchem.
  • Meng, Z., He, C., & Chen, Y. (2005). Matrix solid-phase dispersion extraction of sulfonamides from blood. Journal of Chromatography B, 826(1-2), 159-163. Available from: [Link]

  • Analytical Methods.
  • International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview.
  • International Journal of MediPharm Research. Review Article on Matrix Effect in Bioanalytical Method Development.
  • Analytical Methods. OPUS at UTS.
  • Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service. Available from: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Dahlin, J. L., Walters, M. A. (2014). The ecstasy and agony of assay interference compounds. ACS Chemical Biology, 9(9), 1940-1951. Available from: [Link]

  • Sulfonamides. LiverTox - NCBI Bookshelf. Available from: [Link]

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
  • Sulfonamide resistance: Mechanisms and trends. ResearchGate. Available from: [Link]

  • Drug Stability in Biological Specimens. ResearchGate. Available from: [Link]

  • Stability Testing of Biotechnological/Biological Products. European Medicines Agency (EMA). Available from: [Link]

Sources

Optimization

Technical Support Center: Mitigating Off-Target Effects of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide

Introduction Welcome to the technical support guide for researchers utilizing 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide and related small molecules. This document provides in-depth troubleshooting guides and frequen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers utilizing 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide and related small molecules. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a core focus on identifying and mitigating off-target effects. As a Senior Application Scientist, my goal is to blend technical accuracy with field-proven insights to ensure your experimental outcomes are both robust and reliable.

While 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide is a specific chemical entity, the principles and protocols discussed herein are broadly applicable to many small molecule inhibitors, particularly those containing the benzenesulfonamide scaffold.[1][2] This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering you to design self-validating experiments.

Part 1: Frequently Asked Questions (FAQs) - First Principles of Off-Target Effects

Q1: What are off-target effects and why are they a concern with small molecule inhibitors?
Q2: I'm observing a cellular phenotype that doesn't align with the known function of my primary target. Could this be an off-target effect?

A2: This is a classic sign of a potential off-target effect.[5] Other indicators include:

  • Contradictory results across different cell lines or experimental systems.[5]

  • Unexpected toxicity or other cellular stress responses at concentrations near the IC50 for your primary target.[5]

  • Discrepancies between the phenotype induced by your compound and the phenotype observed using genetic methods (e.g., siRNA, CRISPR) to silence the primary target.[7]

If you observe any of these, a systematic investigation into off-target effects is warranted.

Q3: How does the chemical structure of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide, specifically the benzenesulfonamide group, contribute to potential off-target effects?

A3: The benzenesulfonamide scaffold is a common feature in many clinically approved drugs.[1][2] Its chemical properties, including its ability to form hydrogen bonds and engage in hydrophobic interactions, allow it to bind to the active sites of a wide range of proteins, particularly enzymes like kinases and proteases. This promiscuity can be a source of off-target effects. The specific substitutions on the benzene ring and the sulfonamide nitrogen will dictate the overall selectivity profile of the molecule. Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing selectivity and minimizing off-target binding.[8][9][10][11][12]

Q4: What is the difference between on-target and off-target toxicity, and how can I begin to differentiate them?

A4: On-target toxicity occurs when inhibition of the primary, intended target leads to adverse effects. This can happen if the target is expressed in tissues where its inhibition is detrimental.[13] Off-target toxicity , conversely, is caused by the compound binding to and modulating the function of other, unintended proteins.[13]

A key initial step to differentiate these is to correlate the toxic concentration with the on-target potency.[13] If the toxicity occurs at concentrations significantly higher than what is required to inhibit the primary target, an off-target effect is more likely. Additionally, using a structurally related but inactive analog of your compound as a negative control can be very informative.[14] If the inactive analog does not cause toxicity, it suggests the observed effect is linked to the intended pharmacology.

Q5: Are there computational tools that can predict potential off-target interactions for my compound?

A5: Yes, in silico tools are a valuable first step in identifying potential off-target liabilities.[4][15] These tools use algorithms that compare the structure of your small molecule to databases of known ligands for a wide array of proteins.[16] By identifying structural similarities, they can predict potential off-target binding partners.[16] Some widely used web-based tools for off-target prediction include Cas-OFFinder and CROP-IT.[17][18] While these computational predictions require experimental validation, they can help prioritize which off-targets to investigate.[19]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured workflows to diagnose and mitigate suspected off-target effects.

Issue 1: An Unexpected or Inconsistent Phenotype is Observed

You've treated your cells with 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide and see a change in cell behavior (e.g., apoptosis, altered morphology) that is not consistent with the known biology of the intended target.

Troubleshooting Workflow

G A Unexpected Phenotype Observed B Step 1: Confirm On-Target Engagement (e.g., CETSA, Western Blot for p-substrate) A->B C Step 2: Titrate the Compound (Dose-Response Curve) B->C Engagement Confirmed F On-Target Effect Confirmed B->F No Engagement (Re-evaluate compound/target) H Phenotype is Dose-Dependent C->H I Phenotype is NOT Dose-Dependent C->I Artifact/Insolubility? D Step 3: Use Orthogonal Controls J Controls Validate On-Target Action (e.g., Genetic knockdown mimics phenotype) D->J K Controls Suggest Off-Target Action (e.g., Structurally distinct inhibitor has no effect) D->K E Step 4: Profile for Off-Targets L Identify Putative Off-Targets (e.g., Kinase Profiling, Proteomics) E->L G Off-Target Effect Suspected G->E H->D J->F K->G M Validate Off-Target Engagement (e.g., In vitro assays with purified protein) L->M

Caption: Troubleshooting workflow for an unexpected phenotype.

Detailed Protocols

Protocol 2.1: Dose-Response Experiment to Distinguish On- vs. Off-Target Effects

Rationale: On-target effects should occur at concentrations consistent with the compound's potency (IC50 or Ki) against the primary target. Off-target effects often require higher concentrations.[14]

Methodology:

  • Plate Cells: Seed your cells of interest in a multi-well plate (e.g., 96-well) at a density that allows for logarithmic growth over the course of the experiment.

  • Prepare Compound Dilutions: Create a serial dilution of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide. A common range is from 100 µM down to 1 nM, typically in half-log or log steps. Include a vehicle-only control (e.g., DMSO).

  • Treat Cells: Add the diluted compound to the cells and incubate for a duration relevant to your observed phenotype.

  • Assay Phenotype: Measure the biological endpoint of interest (e.g., cell viability using MTT or CellTiter-Glo, apoptosis using Caspase-3/7 assay, gene expression via qPCR).

  • Data Analysis: Plot the measured response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the EC50 (effective concentration for 50% response).

  • Interpretation: Compare the phenotypic EC50 to the biochemical IC50 of your compound against its primary target. A large, positive discrepancy (EC50 >> IC50) suggests the phenotype may be driven by an off-target effect.

Table 1: Interpreting Dose-Response Data

ScenarioPhenotypic EC50 vs. Target IC50Likely InterpretationNext Step
A EC50 ≈ IC50The phenotype is likely due to an on-target effect.Proceed with target validation experiments.
B EC50 > 10x IC50The phenotype may be due to an off-target effect.Use orthogonal controls (Protocol 2.2).
C No clear dose-responseThe effect could be an artifact (e.g., compound precipitation).Check compound solubility and re-test.

Protocol 2.2: Using Orthogonal Controls to Validate On-Target Action

Rationale: Using multiple, independent methods to perturb the target protein can help confirm that the observed phenotype is a true consequence of on-target inhibition.[20]

Key Orthogonal Approaches:

  • Structurally Unrelated Inhibitor: Use an inhibitor with a different chemical scaffold that is known to be potent and selective for the same primary target.[20] If this second inhibitor recapitulates the phenotype, it strengthens the case for an on-target effect.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the target protein.[7] The resulting phenotype should mimic that of the small molecule inhibitor if the effect is on-target.

  • Rescue Experiments: In a target-knockout cell line, express a version of the target protein that is resistant to your inhibitor (e.g., through a point mutation in the binding site). If the inhibitor's effect is reversed in these cells, it provides strong evidence for on-target action.[20]

Issue 2: Results Vary Between Different Cell Lines

You observe a potent effect of your compound in Cell Line A, but little to no effect in Cell Line B, even at high concentrations.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Hypothesis 1: Target Expression/Activity cluster_2 Hypothesis 2: Off-Target Expression cluster_3 Hypothesis 3: Compound Metabolism/Transport A Differential Response (Cell Line A vs. Cell Line B) B Compare Target Protein Levels (Western Blot, qPCR) A->B D Proteomic Analysis of Cell Lines A->D F Measure Intracellular Compound Levels (LC-MS/MS) A->F C Compare Target Activity (e.g., Phosphorylation status) B->C E Identify Proteins Expressed Only in Sensitive Cell Line A

Caption: Workflow for troubleshooting differential cell line sensitivity.

Potential Causes & Solutions
  • Differential Expression of the Primary Target: Cell Line A may express higher levels of the target protein than Cell Line B.

    • Solution: Perform Western blotting or qPCR to quantify the expression level of the target protein in both cell lines.

  • Differential Expression of an Off-Target: The phenotype in Cell Line A could be due to an off-target that is highly expressed in that line but absent or at low levels in Cell Line B.[5]

    • Solution: Conduct unbiased proteomic analysis (e.g., mass spectrometry) on both cell lines to identify proteins that are uniquely or more highly expressed in the sensitive cell line. These proteins become candidates for the off-target.

  • Differences in Compound Metabolism or Efflux: Cell Line B may metabolize the compound into an inactive form more rapidly, or it may express efflux pumps (like P-glycoprotein) that prevent the compound from reaching an effective intracellular concentration.

    • Solution: Use LC-MS/MS to quantify the intracellular concentration of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide in both cell lines over time.[5]

Issue 3: How to Proactively Identify Off-Targets

Instead of waiting for confounding data, you want to proactively profile the selectivity of your compound.

Recommended Strategies
  • Large-Scale Kinase Profiling: Since the benzenesulfonamide scaffold is common in kinase inhibitors, screening your compound against a large panel of kinases is a high-yield strategy.[21][22] Commercial services can test your compound against hundreds of purified kinases and report the percent inhibition at one or more concentrations.[21][23] This can quickly identify potent off-target kinases.

  • Affinity-Based Proteomics: Techniques like activity-based protein profiling (ABPP) can identify the protein targets of a small molecule in a complex biological sample.[24]

  • Counter-Screening: During a high-throughput screen, it's wise to include a counter-screen that can identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors, fluorescent compounds).[25]

Protocol 2.3: Cellular Washout Experiment to Assess Reversibility

Rationale: Covalent or very high-affinity, slowly dissociating inhibitors will maintain their biological effect even after the compound is removed from the extracellular medium. In contrast, the effects of a reversible, lower-affinity off-target interaction may be quickly reversed upon washout.[26][27][28][29]

Methodology:

  • Treat Cells: Incubate your cells with a concentration of the compound that elicits a strong phenotype (e.g., 5-10x EC50) for a defined period (e.g., 1-2 hours).

  • Washout: Remove the compound-containing medium. Wash the cells gently two to three times with fresh, pre-warmed, compound-free medium.[26][29]

  • Re-incubate: Add fresh, compound-free medium to the washed cells.

  • Monitor Phenotype: At various time points post-washout (e.g., 2, 6, 24, 48 hours), measure the biological endpoint.

  • Controls: Include a "no washout" control (cells continuously exposed to the compound) and a vehicle control.

  • Interpretation: If the phenotype persists long after washout, it suggests a durable, high-affinity interaction with the target. If the phenotype rapidly reverses, it may indicate a more transient, lower-affinity interaction, which could be characteristic of an off-target effect.

Part 3: Data Summary & Visualization

Table 2: Key Experimental Approaches to Mitigate Off-Target Concerns

Experimental StrategyQuestion AddressedRationale
Dose-Response Analysis Is the phenotype observed at a relevant concentration?Correlates biological effect with target inhibition potency.[14]
Orthogonal Inhibitor Is the phenotype target-specific or compound-specific?A structurally different inhibitor for the same target should produce the same phenotype.[20]
Genetic Target Perturbation Does loss of the target protein mimic the compound's effect?Provides an independent method of target validation.[7]
Kinase/Proteome Profiling What are the potential off-targets of my compound?Unbiased screening to identify unintended binding partners.[21][23]
Cellular Washout Assay How reversible is the compound's effect?Differentiates durable, high-affinity binding from transient, low-affinity interactions.[26][27]

References

  • Structure–Activity Relationship (SAR) in Drug Discovery. Excelra. [Link]

  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

  • Structure-Activity Relationship: Importance & Uses. StudySmarter. [Link]

  • What is the structure-activity relationship SAR in drug design?. Patsnap Synapse. [Link]

  • Structure-Activity Relationship Studies. Automate.video. [Link]

  • Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects. MDPI. [Link]

  • Tools for experimental and computational analyses of off-target editing by programmable nucleases. PMC - NIH. [Link]

  • In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. NIH. [Link]

  • Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors. NIH. [Link]

  • web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic Acids Research | Oxford Academic. [Link]

  • CRISPR 101: Off-Target Effects. Addgene Blog. [Link]

  • Strategies for controlling CRISPR/Cas9 off-target effects and biological variations in mammalian genome editing experiments. PubMed. [Link]

  • How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • Benzenesulfonamide, 4-amino-N,N-dimethyl- | C8H12N2O2S | CID 74369. PubChem. [Link]

  • 4-Amino-N-methylbenzenemethanesulfonamide | C8H12N2O2S | CID 2778131. PubChem. [Link]

  • The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]

  • Small Molecule Hit Identification and Validation. Broad Institute. [Link]

  • Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PubMed Central. [Link]

  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PMC - NIH. [Link]

  • Small Molecule Drug Target Identification and Validation. 百泰派克生物科技. [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. [Link]

  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. PMC - PubMed Central. [Link]

  • Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]

  • Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Cytotoxicity of inhibitors and washout assay. Cell viability was.... ResearchGate. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]

  • CRISPR-Cas9 Off-Target Effects: Challenges and Solutions. AZoLifeSciences. [Link]

  • webinar recording: resolving the question of on- or off-target toxicity – a case study. YouTube. [Link]

  • Washout procedure completely removes drug from the media. A. Schematic of drug treatment experiment in (b).. ResearchGate. [Link]

  • High-Throughput Screening for Kinase Inhibitors. ElectronicsAndBooks. [Link]

  • Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. RSC Medicinal Chemistry. [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. NIH. [Link]

Sources

Troubleshooting

4-(aminomethyl)-N,N-dimethylbenzenesulfonamide stability issues and degradation products

Welcome to the technical support resource for 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability. We will address common experimental challenges, provide validated troubleshooting protocols, and answer frequently asked questions to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide that I should be aware of?

The structure of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide contains several functional groups susceptible to degradation under common experimental and storage conditions. The primary liabilities are:

  • The Sulfonamide Group (SO₂N(CH₃)₂): This group is prone to hydrolysis, especially under non-neutral pH conditions. The sulfur-nitrogen (S-N) bond can be cleaved, leading to the formation of the corresponding sulfonic acid and dimethylamine.[1][2]

  • The Aminomethyl Group (-CH₂NH₂): As a primary benzylic amine, this group is a key site for oxidation. It can be oxidized to the corresponding imine, aldehyde, or ultimately the carboxylic acid. It can also participate in reactions with aldehydes or ketones present as impurities in solvents.

  • The Aromatic Ring: The benzene ring can undergo photodegradation, typically through hydroxylation, when exposed to UV or even ambient light over extended periods.[3]

Q2: What are the optimal storage conditions for solid and solution forms of this compound?

To maximize shelf-life and experimental reproducibility, adhere to the following storage guidelines:

FormTemperatureAtmosphereLight ConditionRecommended Container
Solid (Powder) 2-8°C or -20°C for long-termInert gas (Argon or Nitrogen)Protect from light (Amber vial)Tightly sealed glass vial
Solution (in DMSO) -20°C or -80°CSmall aliquots to minimize freeze-thawProtect from light (Amber vial/foil)Low-volume, tightly capped vials
Solution (in Aqueous Buffer) 2-8°C (short-term, <24h)Prepare freshProtect from light (Amber vial/foil)Glass or polypropylene vials

Causality: Storing at low temperatures minimizes the kinetic rate of degradation reactions. An inert atmosphere prevents oxidation of the aminomethyl group. Protecting from light is crucial to prevent photocatalytic degradation.[4][5] For aqueous solutions, which are prone to hydrolysis, fresh preparation is always the best practice.

Q3: What are the most likely degradation products of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide?

Based on its structure and the known degradation pathways of related sulfonamide compounds, the following are the most probable degradation products you might encounter:

Degradation PathwayPotential Degradation Product(s)Chemical Structure of Primary Degradant
Hydrolysis 4-(aminomethyl)benzenesulfonic acid and dimethylamineHO₃S-C₆H₄-CH₂NH₂
Oxidation 4-(formyl)-N,N-dimethylbenzenesulfonamide; 4-(carboxy)-N,N-dimethylbenzenesulfonamideOHC-C₆H₄-SO₂N(CH₃)₂
Photodegradation Hydroxylated derivatives (e.g., 4-(aminomethyl)-2-hydroxy-N,N-dimethylbenzenesulfonamide)HO-C₆H₃(CH₂NH₂)-SO₂N(CH₃)₂

Troubleshooting Guide: Experimental Challenges

This section addresses specific problems you might encounter during your experiments and provides logical workflows to diagnose and solve them.

Q1: My compound's purity is decreasing over time in an aqueous buffer, and I see a new peak in my HPLC chromatogram. What is happening?

Likely Cause: You are likely observing hydrolytic degradation. The sulfonamide bond is susceptible to cleavage in aqueous environments, a reaction that can be catalyzed by acidic or basic conditions.[6][7] Many common biological buffers, if not freshly prepared or properly pH-adjusted, can contribute to this instability.

Troubleshooting Workflow:

Investigative workflow for suspected hydrolysis.

Corrective Action:

  • Confirm Hydrolysis: Perform the forced hydrolysis protocol below (Protocol 1) and compare the chromatogram of the stressed sample to your experimental sample. Co-elution of the primary degradation peak is strong evidence of hydrolysis.

  • Optimize Buffer: If hydrolysis is confirmed, ensure your experimental buffer is maintained between pH 6.5 and 7.5, where sulfonamides generally exhibit the greatest stability.[8] Use freshly prepared buffers for all experiments.

  • Mass Spectrometry: For unequivocal identification, analyze the degraded sample using LC-MS to confirm the mass of the suspected product, 4-(aminomethyl)benzenesulfonic acid.

Q2: I'm performing a cell-based assay, and the potency of my compound appears much lower than expected. What could be the cause?

Likely Cause: Aside from biological factors, this issue can stem from two primary chemical sources: oxidative degradation in the cell culture medium or poor solubility leading to precipitation. Cell culture media are complex, oxygen-rich aqueous environments, often containing components that can facilitate oxidation.

Troubleshooting Workflow:

  • Assess Stability in Media: Before conducting the bioassay, incubate your compound in the complete cell culture medium (without cells) under standard assay conditions (e.g., 37°C, 5% CO₂) for the duration of your experiment.

  • Analyze by HPLC: At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot of the medium, precipitate proteins (e.g., with a 3:1 volume of cold acetonitrile), centrifuge, and analyze the supernatant by HPLC.

  • Check for Degradation and Precipitation:

    • A decrease in the parent peak area over time indicates instability. Look for new peaks corresponding to potential oxidation products.

    • If the peak area decreases without the appearance of new peaks, your compound may be precipitating out of solution or adsorbing to the plasticware. Check the sample vial for visible precipitate.

Corrective Action:

  • For Oxidation: If oxidative degradation is confirmed (see Protocol 2 for forced oxidation), consider adding a small amount of an antioxidant like N-acetylcysteine to your formulation if it doesn't interfere with the assay.[9]

  • For Solubility: If solubility is the issue, consider using a different co-solvent (e.g., a higher percentage of DMSO in the final medium, typically ≤0.5%) or a formulation vehicle like cyclodextrin.

Protocols for Stability Assessment

These protocols are designed to intentionally degrade the compound under controlled conditions to identify potential degradation products and establish a stability-indicating analytical method.[10][11]

Protocol 1: Forced Hydrolytic Degradation

Objective: To determine the stability of the compound in acidic and basic conditions and generate hydrolysis-specific degradation products.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • In a glass vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At time points (e.g., 0, 2, 6, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • In a separate vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At the same time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Analysis: Analyze all samples by a reverse-phase HPLC-UV method. Compare chromatograms to an unstressed control sample to identify degradation peaks.

Protocol 2: Forced Oxidative Degradation

Objective: To assess the compound's susceptibility to oxidation.

Methodology:

  • Stock Solution: Use the same 1 mg/mL stock solution as in Protocol 1.

  • Oxidation Stress:

    • In a glass vial protected from light, mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 6, 24h).

    • Dilute with the mobile phase for immediate HPLC analysis.

  • Analysis: Analyze by HPLC-UV and LC-MS. The primary aminomethyl group is a likely site of oxidation.[8]

Protocol 3: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products generated during forced degradation studies.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Screening:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

    • Run a gradient from 5% to 95% B over 20 minutes to elute all components.

  • Sample Analysis: Inject a pooled sample containing the parent compound and aliquots from all forced degradation studies (acid, base, oxidative, photolytic, and thermal).

  • Method Optimization:

    • Adjust the gradient slope to achieve baseline separation (Resolution > 2.0) between the parent peak and all degradation peaks.

    • If co-elution occurs, modify the aqueous mobile phase pH (e.g., use ammonium acetate at pH 6.8) or switch the organic modifier (e.g., to methanol).

  • Detection: Use a PDA (Photodiode Array) detector to assess peak purity for the parent compound under all stress conditions. The peak should be spectrally pure.[12]

Predicted Degradation Pathways

The following diagram illustrates the most probable chemical transformations 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide may undergo.

DegradationPathways cluster_main 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide cluster_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) cluster_oxidation Oxidation ([O]) cluster_photo Photodegradation (hν) Parent Parent Compound Hydrolysis_Product 4-(aminomethyl)benzenesulfonic acid + Dimethylamine Parent->Hydrolysis_Product Oxidation_Product1 4-(formyl)-N,N-dimethyl- benzenesulfonamide Parent->Oxidation_Product1 Photo_Product Hydroxylated Derivatives Parent->Photo_Product Oxidation_Product2 4-(carboxy)-N,N-dimethyl- benzenesulfonamide Oxidation_Product1->Oxidation_Product2

Predicted degradation pathways for the target compound.

References

  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing.
  • King, J. F., & Lee, T. M. (1983). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications (RSC Publishing).
  • Williams, A. (2002). Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate.
  • Borecka, B., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed.
  • Petala, E., et al. (2013). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PubMed Central (PMC).
  • Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate.
  • García-Galán, M. J., et al. (2016). Degradation of sulfonamides as a microbial resistance mechanism. PubMed.
  • Muneer, M., et al. (2011). Photocatalytic degradation of benzenesulfonate on colloidal titanium dioxide. PubMed.
  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PubMed Central (PMC).
  • Wang, Z., et al. (2019). Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. National Institutes of Health (NIH).
  • Anonymous. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Jensen, G. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Felis, E., et al. (2020). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. PubMed Central (PMC).
  • EvitaChem. (n.d.). 4-(Aminomethyl)-2-hydroxybenzenesulfonamide. EvitaChem.
  • Sigma-Aldrich. (n.d.). 4-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.). 4-amino-N,N-dimethyl-benzenesulfonamide. Sigma-Aldrich.
  • Francke, R., & Little, R. D. (2014). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI.
  • ECHEMI. (n.d.). 4-Amino-N,N-dimethylbenzenesulfonamide. ECHEMI.
  • Bide Pharmatech. (n.d.). 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide. Bide Pharmatech.
  • ChemScene. (n.d.). 4-(Aminomethyl)-N,N-diethylbenzamide. ChemScene.
  • Wang, J., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. MDPI.
  • Zimmermann, E. S., et al. (2023). Stability-Indicating Method for the Analysis of Amorolfine and its N-oxide Degradation Product. Drug Analysis Research.
  • PubChem. (n.d.). 4-hydroxy-N,N-dimethylbenzenesulfonamide. PubChem.
  • Zhang, X., et al. (2015). Innovative controllable photocatalytic degradation of polystyrene with hindered amine modified aromatic polyamide dendrimer/polystyrene-grafted-TiO2 hybrid photocatalyst. Elsevier.
  • Ioele, G., et al. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. PubMed Central (PMC).
  • El-Gindy, A., et al. (2010). Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products. National Institutes of Health (NIH).
  • Raghuvanshi, D., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Elsevier.
  • Sundar, B. S., & Nazeerunnisa, M. (2011). A Validated Stability Indicating LC Method for Amlexanox in Bulk Drugs. Scirp.org.
  • Kumar, A., et al. (2017). Method Validation for Stability Indicating Method of Related Substance in Active Pharmaceutical Ingredients Dabigatran Etexilate Mesylate by Reverse Phase Chromatography. Longdom Publishing.

Sources

Optimization

Technical Support Center: Overcoming Resistance to 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide in Cell Lines

Welcome to the technical support center for researchers utilizing 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide. This guide is designed to provide in-depth troubleshooting and practical guidance for overcoming resistanc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide. This guide is designed to provide in-depth troubleshooting and practical guidance for overcoming resistance in your cell line models. As a sulfonamide derivative, 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide is predicted to function as an inhibitor of carbonic anhydrases (CAs), with a likely specificity towards the tumor-associated isoform, Carbonic Anhydrase IX (CA IX).[1][2][3][4] This guide is structured to address common challenges and provide robust experimental strategies based on this presumed mechanism of action.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial questions and common issues encountered when working with 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide.

Q1: What is the presumed mechanism of action for 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide?

A1: Based on its chemical structure as a sulfonamide, 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide is hypothesized to be an inhibitor of carbonic anhydrases (CAs).[1][5][6][7] Specifically, it is likely to target Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that is highly expressed in many solid tumors, particularly in hypoxic (low oxygen) regions.[8][9]

CA IX plays a critical role in tumor cell survival by regulating pH. It catalyzes the conversion of carbon dioxide to bicarbonate and a proton, which helps to maintain a stable intracellular pH while acidifying the extracellular microenvironment. This acidic environment promotes tumor invasion, metastasis, and resistance to conventional therapies.[8][10][11] By inhibiting CA IX, 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide is thought to disrupt this pH regulation, leading to intracellular acidification and subsequent cancer cell death, especially in hypoxic conditions.[1][9]

Q2: My cells are not responding to the compound, even at high concentrations. What are the initial troubleshooting steps?

A2: If you observe a lack of response, consider the following initial steps:

  • Confirm Compound Integrity and Concentration: Ensure the compound has been stored correctly and that the stock solution was prepared accurately. Verify the final concentration in your experiments.

  • Assess CA IX Expression in Your Cell Line: The primary target, CA IX, is not universally expressed in all cancer cell lines. Its expression is often induced by hypoxia.[8][9] It is crucial to confirm that your cell line expresses CA IX under your experimental conditions.

    • Recommended Action: Perform a western blot to detect CA IX protein levels in your cell line. It is advisable to compare cells grown under normoxic (standard) and hypoxic (e.g., 1% O₂) conditions, as CA IX expression is often upregulated in hypoxia.[12]

  • Optimize Cell Viability Assay: Issues with the assay itself can be mistaken for drug resistance.

    • Recommended Action: Review your cell viability assay protocol (e.g., MTT, XTT, or CellTiter-Glo®). Ensure optimal cell seeding density and incubation times. Refer to the detailed troubleshooting guide for cell viability assays in Part 2, Section A .

Q3: How can I establish a resistant cell line model to study the mechanisms of resistance to 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide?

A3: Developing a resistant cell line is a key step in understanding resistance mechanisms. The most common method is through gradual dose escalation.[13][14][15][16]

  • Protocol Outline:

    • Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of the compound in your parental cell line.[13]

    • Chronic Exposure: Culture the parental cells in a medium containing the compound at a concentration of approximately half the IC50.

    • Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of the compound in the culture medium. This process can take several months.[14][15]

    • Confirmation of Resistance: Periodically, and at the end of the selection process, re-evaluate the IC50 of the resistant cell line and compare it to the parental line. A significant increase in the IC50 confirms the resistant phenotype.

For a detailed protocol, please refer to Part 3, Section A .

Part 2: In-Depth Troubleshooting Guides

This section provides detailed experimental protocols and troubleshooting advice for investigating and overcoming resistance.

A. Troubleshooting Cell Viability and Cytotoxicity Assays

Accurate assessment of cell viability is fundamental. Below are common issues and solutions for tetrazolium-based assays like MTT and XTT.

Problem Potential Cause Troubleshooting Steps & Recommendations
High Background/False Positives Microbial contamination.Visually inspect cultures for any signs of contamination. Use aseptic techniques.
Phenol red interference.Use phenol red-free medium during the assay incubation step.
Low Signal/Absorbance Low cell density.Optimize cell seeding density. Perform a titration experiment to find the optimal cell number per well.
Insufficient incubation time.Increase the incubation time with the assay reagent (typically 1-4 hours for MTT).
Compound interference.Run a control with the compound in cell-free medium to check for direct reduction of the tetrazolium salt.
Poor Reproducibility Inconsistent cell health/passage number.Use cells in the logarithmic growth phase and within a consistent passage number range.
Edge effects in the microplate.Avoid using the outer wells of the plate for experimental data. Fill them with sterile PBS or medium to maintain humidity.
B. Investigating the Mechanisms of Resistance

Once you have a confirmed resistant cell line, the next step is to elucidate the underlying mechanism(s) of resistance.

1. Alterations in the Drug Target (CA IX)

  • Hypothesis: Resistant cells may have reduced expression of CA IX or mutations in the CA9 gene that prevent the drug from binding.

  • Experimental Workflow:

    cluster_0 Investigating Target Alterations A Resistant vs. Parental Cell Lysates B Western Blot for CA IX A->B C Quantitative PCR for CA9 mRNA A->C D Sanger Sequencing of CA9 A->D E Compare Protein Levels B->E F Compare mRNA Levels C->F G Identify Mutations D->G

    Caption: Workflow for investigating target alterations.

  • Detailed Protocols:

    • Western Blot for CA IX Expression:

      • Prepare cell lysates from both parental and resistant cell lines.

      • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

      • Transfer proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate with a primary antibody against CA IX overnight at 4°C.

      • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Detect using an ECL substrate and imaging system.

      • Normalize to a loading control like β-actin or GAPDH.

      • Troubleshooting: For membrane proteins like CA IX, ensure complete solubilization during lysis (use of stronger detergents like RIPA buffer may be necessary) and optimize transfer conditions. High background can be reduced by increasing wash times and optimizing antibody concentrations.[17][18][19][20][21]

    • Sanger Sequencing of the CA9 Gene:

      • Extract genomic DNA from parental and resistant cells.

      • Amplify the coding region of the CA9 gene using PCR.

      • Purify the PCR product and send for Sanger sequencing.

      • Align the sequences from the resistant and parental cells to identify any mutations.

2. Increased Drug Efflux

  • Hypothesis: Resistant cells may overexpress ATP-binding cassette (ABC) transporters, which actively pump the drug out of the cell.

  • Experimental Approach:

    • qPCR/Western Blot: Analyze the expression of common ABC transporters (e.g., ABCB1/MDR1, ABCG2/BCRP) in parental versus resistant cells.

    • Functional Assays: Use fluorescent substrates of ABC transporters (e.g., rhodamine 123 for ABCB1) to measure efflux activity. A lower intracellular accumulation of the fluorescent substrate in resistant cells would suggest increased efflux.

3. Activation of Compensatory/Bypass Pathways

  • Hypothesis: Resistant cells may have upregulated alternative pathways to maintain pH homeostasis or promote survival. The bicarbonate transporter SLC4A4 has been implicated in drug resistance and pH regulation.[22][23][24][25][26]

  • Experimental Workflow:

    cluster_1 Investigating Bypass Pathways A Measure Intracellular pH (pHi) B Western Blot for SLC4A4 and other pH regulators A->B C Co-immunoprecipitation with CA IX D CRISPR-Cas9 Screen

    Caption: Approaches to investigate bypass pathways.

  • Detailed Protocols:

    • Intracellular pH (pHi) Measurement:

      • Load cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM).

      • Measure the fluorescence ratio at two different excitation or emission wavelengths using a plate reader or fluorescence microscope.[7][27][28]

      • Generate a calibration curve to convert the fluorescence ratio to pHi values.

      • Troubleshooting: Ensure complete de-esterification of the AM ester dye. Perform experiments in bicarbonate-free buffer to isolate the effects of CA IX inhibition.

    • CRISPR-Cas9 Genome-Wide Screen: This powerful technique can identify genes whose knockout confers resistance.[18][19][28][29]

      • Transduce a Cas9-expressing cell line with a genome-wide sgRNA library.

      • Treat the cell population with 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide.

      • Isolate genomic DNA from the surviving cells.

      • Use next-generation sequencing to identify the sgRNAs that are enriched in the resistant population.

      • Optimization: The concentration of the drug and the duration of the screen are critical parameters that need to be optimized to ensure sufficient selective pressure without eliminating the entire cell population.[27][30][31]

4. Altered Drug Metabolism

  • Hypothesis: Resistant cells may metabolize the compound into an inactive form at a higher rate.

  • Experimental Approach:

    • LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the intracellular concentration of the parent compound and identify potential metabolites in parental versus resistant cells.[21][32][33][34][35] This can determine if reduced intracellular drug accumulation is due to metabolism rather than efflux.

Part 3: Strategies to Overcome Resistance

This section outlines rational approaches to re-sensitize resistant cells to 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide.

A. Combination Therapies

Combining a CA IX inhibitor with other anticancer agents is a promising strategy to overcome resistance.[10][30][36][37]

  • Rationale: By inhibiting CA IX, 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide can disrupt the acidic tumor microenvironment, potentially increasing the efficacy of other chemotherapies that are less effective at low pH.[11][23] The CA IX inhibitor SLC-0111 has been shown to sensitize cancer cells to conventional chemotherapies like doxorubicin, 5-fluorouracil, and temozolomide.[23][30][38]

  • Potential Combination Strategies:

Combination Agent Rationale Preclinical Evidence with CA IX Inhibitors
Conventional Chemotherapies (e.g., Doxorubicin, Cisplatin, 5-Fluorouracil)Reversal of acidosis-mediated drug resistance.SLC-0111 enhances the efficacy of these agents in various cancer cell lines.[23][30][38]
Targeted Therapies (e.g., Anti-angiogenic agents like Sunitinib)Overcoming hypoxia-induced resistance to anti-angiogenic therapy.Combination of SLC-0111 with sunitinib showed increased efficacy in breast cancer models.[10]
Immunotherapies (e.g., anti-PD-1/anti-CTLA-4)Neutralizing the acidic tumor microenvironment to enhance immune cell infiltration and function.SLC-0111 in combination with immune checkpoint inhibitors showed improved outcomes in preclinical models.[37]
Ferroptosis Inducers (e.g., Erastin)CA IX inhibition can sensitize cancer cells to ferroptosis, an iron-dependent form of cell death.SLC-0111 in combination with erastin enhanced ferroptosis in cancer cells.
B. Targeting Downstream Effectors or Bypass Pathways

If a specific resistance mechanism has been identified, a targeted approach can be employed.

  • Inhibition of ABC Transporters: If overexpression of an ABC transporter is identified, co-administration with a known inhibitor of that transporter (e.g., verapamil for ABCB1) could restore sensitivity.

  • Targeting Compensatory pH Regulators: If upregulation of SLC4A4 is observed, siRNA-mediated knockdown or pharmacological inhibition of this transporter could be a viable strategy.

C. Experimental Workflow for Validating Combination Strategies

cluster_2 Validating Combination Therapies A Select Combination Agent (based on rationale) B Perform Cell Viability Assays with Single Agents and Combination A->B C Calculate Combination Index (CI) (e.g., using Chou-Talalay method) B->C D CI < 1: Synergistic Effect CI = 1: Additive Effect CI > 1: Antagonistic Effect C->D

Caption: Workflow for validating combination therapies.

This technical guide provides a framework for systematically addressing resistance to 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide. By understanding its likely mechanism of action as a CA IX inhibitor and employing the troubleshooting and experimental strategies outlined above, researchers can effectively investigate and overcome resistance in their cell line models.

References

  • Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. J Enzyme Inhib Med Chem. 2018;33(1):1137-1149. [Link]

  • Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis. J Enzyme Inhib Med Chem. 2024;39(1):2352010. [Link]

  • Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. Int J Mol Sci. 2021;22(21):11963. [Link]

  • Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell. [Link]

  • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. Int J Mol Sci. 2021;22(24):13405. [Link]

  • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. Int J Mol Sci. 2021;22(24):13405. [Link]

  • A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. J Enzyme Inhib Med Chem. 2022;37(1):159-170. [Link]

  • Some of the known sulfonamide derivatives as potent carbonic anhydrase inhibitors. ResearchGate. [Link]

  • Schematic representation of the protocol used to develop... ResearchGate. [Link]

  • Trouble Shooting your Western Blots. Precision Biosystems. [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures. STAR Protoc. 2023;4(3):102476. [Link]

  • Cancer Therapeutic Targeting of Hypoxia Induced Carbonic Anhydrase IX: From Bench to Bedside. Front Oncol. 2022;12:944262. [Link]

  • The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. J Enzyme Inhib Med Chem. 2018;33(1):1643-1650. [Link]

  • Western Blot Troubleshooting Guide. TotalLab. [Link]

  • Troubleshooting Western Blots with the Western Blot Doctor™. Bio-Rad. [Link]

  • Ways to generate drug-resistant cancer cell lines? ResearchGate. [Link]

  • CRISPR-Cas9 high-throughput screening to study drug resistance in Leishmania infantum. Microbiol Spectr. 2024;12(6):e0031524. [Link]

  • Carbonic anhydrase XII inhibition overcomes P-glycoprotein- mediated drug resistance. Cancer Drug Resist. 2021;4(2):495-506. [Link]

  • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. Int J Mol Sci. 2021;22(24):13405. [Link]

  • Co-vulnerabilities of inhibiting carbonic anhydrase IX in ferroptosis-mediated tumor cell death. Front Oncol. 2023;13:1274100. [Link]

  • Optimized Cas9 expression improves performance of large-scale CRISPR screening. bioRxiv. 2021. [Link]

  • Conducting CRISPR/dCas9 screens to identify drug resistance mechanisms in neuroblastoma. Springer Nature. [Link]

  • Sulfonamides and sulfonylated derivatives as anticancer agents. Curr Cancer Drug Targets. 2002;2(1):55-75. [Link]

  • Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]

  • Genome-wide CRISPR/Cas9 screening for drug resistance in tumors. Front Oncol. 2022;12:931393. [Link]

  • SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Front Oncol. 2023;13:1134079. [Link]

  • The CAIX inhibitor SLC-0111 exerts anti-cancer activity on gastric cancer cell lines and resensitizes resistant cells to 5-Fluorouracil, taxane-derived, and platinum-based drugs. Cancer Lett. 2023;575:216338. [Link]

  • SLC-0111. Signalchem LifeScience. [Link]

  • Sulfonamides and sulfonylated derivatives as anticancer agents. University of Groningen. [Link]

  • Sulfonamides and sulfonylated derivatives as anticancer agents. Curr Cancer Drug Targets. 2002;2(1):55-75. [Link]

  • The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. J Enzyme Inhib Med Chem. 2018;33(1):1643-1650. [Link]

  • Targeting Carbonic Anhydrase IX Activity and Expression. Front Pharmacol. 2012;3:24. [Link]

  • The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells. J Enzyme Inhib Med Chem. 2020;35(1):1018-1029. [Link]

  • A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents. WJPR. 2018;7(4):110-125. [Link]

  • Free/Bound Drug ratio – LC-MS/MS. EUNCL. [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules. 2023;28(19):6951. [Link]

  • Quantitative Analysis of Intracellular Drug Concentrations in Hepatocytes. Methods Mol Biol. 2018;1800:231-255. [Link]

  • Inhibition of carbonic anhydrase IX as a novel anticancer mechanism. J Enzyme Inhib Med Chem. 2012;27(4):457-62. [Link]

  • How to determine the intracellular drug concentration? ResearchGate. [Link]

  • Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents. J Enzyme Inhib Med Chem. 2021;36(1):1583-1590. [Link]

  • Strategy for lead identification for understudied kinases. ChemRxiv. [Link]

  • Quantification of Drug Molecules in Live Single Cells Using the Single-Probe Mass Spectrometry Technique. Anal Chem. 2018;90(15):9337-9344. [Link]

  • (A) Western blot analysis of CAIX expression in HT-29 CAIX expressing... ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the post-synthesis purification of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide. We will delve i...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the post-synthesis purification of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide. We will delve into common challenges, troubleshooting strategies, and detailed protocols to ensure the isolation of a high-purity final product. Our approach is grounded in established chemical principles and field-proven methodologies to address the specific issues encountered with this class of sulfonamide compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common first-pass method for purifying crude 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide?

A1: Recrystallization is the most effective and widely used initial method for purifying solid sulfonamides like 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide.[1][2] This technique is excellent for removing the bulk of impurities, assuming a suitable solvent system can be identified. It leverages the difference in solubility of the target compound and its impurities at varying temperatures.

Q2: How do I choose the best solvent for recrystallization?

A2: The ideal solvent should dissolve the compound completely when hot but poorly when cold.[1] For sulfonamides, common and effective solvents include ethanol, isopropanol, and mixtures of ethanol and water.[1] To select the optimal solvent, perform small-scale solubility tests with your crude product. The goal is to find a system where the desired compound crystallizes out upon cooling, while impurities either remain in the "mother liquor" or are removed via hot filtration.[2]

Q3: My compound is a free base with a primary amine. Will this affect purification by silica gel chromatography?

A3: Yes, the basicity of the primary aminomethyl group can cause significant tailing on standard silica gel columns due to strong interaction with acidic silanol groups. To mitigate this, it is common practice to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase. This deactivates the acidic sites on the silica, leading to improved peak shape and better separation.

Q4: What analytical techniques are recommended to confirm the purity of the final product?

A4: A combination of techniques is essential for a comprehensive assessment. Thin Layer Chromatography (TLC) is excellent for rapid, qualitative analysis of reaction progress and fraction spotting during column chromatography.[2] For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the standard method.[2] Structural confirmation and the absence of impurities should be verified using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).[2]

Troubleshooting Guide: Common Purification Issues

Issue 1: The product "oils out" during recrystallization instead of forming crystals.
  • Probable Cause: This common issue, known as "oiling out," occurs when the solid separates from the solution as a liquid.[3] It often happens when the melting point of your compound is lower than the boiling point of the solvent, or when the concentration of impurities is excessively high, depressing the melting point.[3]

  • Solution:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[3]

    • Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask with a cloth or place it in a warm water bath that is allowed to cool gradually to room temperature.[3] This encourages the orderly arrangement of molecules into a crystal lattice.

    • Change Solvent System: The solvent may be too nonpolar. Switch to a more polar solvent or a solvent mixture.[3] For sulfonamides, an ethanol-water or isopropanol-water system is often effective.[3] You can also try a solvent/anti-solvent system: dissolve the compound in a minimal amount of a "good" solvent at room temperature, then slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes persistently cloudy.[4]

Issue 2: No crystals form, even after the solution has cooled completely.
  • Probable Cause: This typically arises from two scenarios: either too much solvent was used, preventing the solution from becoming supersaturated upon cooling, or the solution is supersaturated but requires an initiation event to begin crystallization.[3]

  • Solution:

    • Induce Crystallization: Scratch the inside of the flask just below the surface of the liquid with a clean glass rod. The microscopic scratches provide nucleation sites for crystal growth.[3][4] Alternatively, add a tiny "seed" crystal of the pure compound from a previous batch if available.[3][4]

    • Reduce Solvent Volume: If induction fails, gently heat the solution to evaporate some of the solvent. Allow it to cool again and see if crystals form. Be careful not to evaporate too much solvent, which could cause the product to precipitate out too quickly and trap impurities.

    • Maximize Precipitation: Once crystals begin to form, cool the flask in an ice bath for 15-30 minutes to maximize the yield.[1][3]

Issue 3: The purified product is still colored.
  • Probable Cause: Highly colored impurities are present that co-crystallize with your product.

  • Solution:

    • Activated Charcoal Treatment: Dissolve the crude, colored product in the minimum amount of hot recrystallization solvent. Remove the flask from the heat source and add a very small amount (a spatula tip's worth) of activated charcoal.[3][4]

    • Hot Filtration: Swirl the mixture and gently reheat it to boiling for a few minutes. The charcoal will adsorb the colored impurities.[3] You must then perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal.[3][4] If this step is performed too slowly, the product may crystallize prematurely in the funnel.

    • Crystallize: Allow the hot, decolorized filtrate to cool slowly to form pure, colorless crystals.[3]

Issue 4: Poor separation or significant tailing during column chromatography.
  • Probable Cause: The mobile phase polarity is incorrect, or the basic amine is interacting too strongly with the silica stationary phase.

  • Solution:

    • Optimize Mobile Phase: If compounds are eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the hexane content in an ethyl acetate/hexane system). If they are stuck on the column (low Rf), increase the polarity (e.g., add more methanol to a dichloromethane/methanol system).

    • Use a Gradient: Employ a gradient elution, starting with a low-polarity mobile phase and gradually increasing the polarity. This is highly effective for separating compounds with different polarities.[5]

    • Add a Basic Modifier: As mentioned in the FAQs, add ~0.5-1% triethylamine to your mobile phase to suppress the interaction of the aminomethyl group with the silica gel, which will sharpen the peaks and reduce tailing.

    • Consider a Different Stationary Phase: If silica gel fails, consider alternative stationary phases. For sulfonamides, options like amide-modified silica or aminopropyl-packed columns have shown good selectivity.[5]

Purification Workflow and Troubleshooting Logic

G cluster_start cluster_recrystallization Primary Purification: Recrystallization cluster_troubleshooting cluster_success cluster_chromatography Secondary Purification: Chromatography start Crude 4-(aminomethyl)-N,N- dimethylbenzenesulfonamide recryst Dissolve in Min. Hot Solvent Allow to Cool Slowly start->recryst outcome Evaluate Outcome recryst->outcome oil_out Problem: 'Oiling Out' outcome->oil_out Liquid/Oil Forms no_xtal Problem: No Crystals Form outcome->no_xtal Clear Solution colored_xtal Problem: Product is Colored outcome->colored_xtal Colored Solid success Pure Crystals Formed outcome->success Good Crystals solve_oil 1. Re-heat, add more solvent 2. Cool very slowly 3. Change solvent system oil_out->solve_oil Solution solve_no_xtal 1. Scratch flask / Add seed crystal 2. Reduce solvent volume 3. Cool in ice bath no_xtal->solve_no_xtal Solution solve_color 1. Re-dissolve in hot solvent 2. Add activated charcoal 3. Perform hot filtration colored_xtal->solve_color Solution solve_oil->recryst Retry solve_no_xtal->recryst Retry solve_color->recryst Retry collect Collect via Vacuum Filtration Wash with Cold Solvent Dry success->collect analyze Assess Purity (TLC, HPLC, NMR) Is further purification needed? collect->analyze final_product High-Purity Product analyze->final_product No chrom Silica Gel Column Chromatography analyze->chrom Yes analyze2 Collect & Combine Pure Fractions Assess Purity chrom->analyze2 analyze2->final_product

Caption: A logical workflow for purifying and troubleshooting 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a step-by-step guide for purifying the title compound using a standard single-solvent recrystallization method.[1]

  • Solvent Selection: Based on preliminary tests, select an appropriate solvent (e.g., 95% ethanol).

  • Dissolution: Place the crude sulfonamide powder in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent and, using a hot plate, heat the mixture to a gentle boil with stirring until the solid is completely dissolved.[1][3] Add the minimum amount of hot solvent required for complete dissolution.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for 2-3 minutes.[3][4]

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration through fluted filter paper into a clean, pre-heated Erlenmeyer flask. Ensure all glassware is pre-heated to prevent premature crystallization.[3]

  • Crystallization: Cover the flask containing the hot filtrate (with a watch glass or inverted beaker) and allow it to cool slowly and undisturbed to room temperature.[1][3] Slow cooling is crucial for the formation of large, pure crystals.[6]

  • Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize precipitation.[1][3]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[1] Wash the collected crystal cake with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Allow the crystals to air dry on the filter paper or, for complete solvent removal, place them in a desiccator under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol is for instances where recrystallization fails to remove impurities or when separating a complex mixture.

  • TLC Analysis: First, analyze the crude mixture by TLC using various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find a system that gives good separation and a target Rf value of ~0.3 for the desired compound.

  • Column Packing: Prepare a silica gel slurry in the initial, low-polarity mobile phase. Carefully pack a glass column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. If using a gradient, start with the low-polarity solvent and gradually introduce the more polar solvent.[5] Remember to add 0.5-1% triethylamine to the mobile phase to prevent peak tailing.

  • Fraction Collection: Collect small fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

MethodKey ParametersScientific Rationale & Considerations
Recrystallization Solvents: 95% Ethanol, Isopropanol, Ethanol/Water mixtures.[1][7] Technique: Slow cooling, optional charcoal treatment.Exploits differences in solubility between the product and impurities at different temperatures. Slow cooling is critical for forming a pure crystal lattice.[6] Charcoal adsorbs high molecular weight, colored impurities.[3][4]
Column Chromatography Stationary Phase: Silica Gel.[2] Mobile Phase: Ethyl Acetate/Hexane or Dichloromethane/Methanol gradients. Additive: 0.5-1% Triethylamine.Separates compounds based on polarity.[2] The basic amine in the target molecule requires a triethylamine additive to prevent strong, irreversible binding to acidic silanol sites on the silica gel, thus preventing peak tailing.

References

  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.
  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography - Benchchem.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem.
  • Common issues in sulfonamide synthesis and solutions - Benchchem.
  • Byproduct identification and removal in sulfonamide synthesis - Benchchem.
  • Sulfonamide purification process - US2777844A - Google Patents.
  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process - MDPI.
  • Crystallization of Sulfanilamide - YouTube.

Sources

Optimization

Technical Support Center: A Proactive and Reactive Guide to Managing the Cytotoxicity of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide

A Note to the Researcher: This technical support guide addresses the challenge of minimizing cytotoxicity associated with 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide at high concentrations. It is important to note tha...

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: This technical support guide addresses the challenge of minimizing cytotoxicity associated with 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide at high concentrations. It is important to note that, as of this writing, specific public-domain data on the cytotoxic profile of this particular compound is limited. Therefore, this document serves as a comprehensive framework based on established principles for characterizing and mitigating the toxicity of novel sulfonamide-based small molecules. The methodologies and troubleshooting advice provided are grounded in extensive experience with similar compounds and are designed to empower you to systematically evaluate and manage the cytotoxic potential of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide in your experimental systems.

Part 1: Foundational Knowledge & Proactive Strategies

This section provides an overview of potential mechanisms of sulfonamide cytotoxicity and outlines proactive measures you can take during experimental design to minimize the risk of unwanted cell death.

Frequently Asked Questions (FAQs): Understanding the Challenge

Q1: What are the likely mechanisms of cytotoxicity for a novel sulfonamide compound like 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide?

A1: While specific data is pending, sulfonamide toxicity can be multifactorial. Key potential mechanisms include:

  • Metabolic Activation: Cytochrome P450 (CYP) enzymes in the liver and other tissues can metabolize sulfonamides into reactive intermediates, such as hydroxylamines and nitroso derivatives.[1] These reactive metabolites can covalently bind to cellular macromolecules, leading to protein dysfunction and cellular stress.

  • Oxidative Stress: The process of metabolic activation can generate reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and damage to DNA and mitochondria.

  • Hypersensitivity Reactions: Some individuals exhibit hypersensitivity to sulfonamides, which is an immune-mediated response that can lead to a range of reactions from mild rashes to severe systemic responses.[2]

  • Off-Target Effects: The compound may interact with unintended biological targets, leading to unforeseen cellular consequences and toxicity.[3] Carbonic anhydrases are known off-targets for some benzenesulfonamides.[4]

Q2: How can I proactively minimize cytotoxicity before I even start my high-concentration experiments?

A2: A proactive approach can significantly mitigate later issues. Consider the following:

  • In Silico Prediction: Utilize computational tools to predict potential metabolic liabilities and off-target interactions of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide.[5][6] This can provide early warnings about potential toxicity pathways.

  • Formulation Development: Poor solubility can lead to compound precipitation at high concentrations, which can be inherently cytotoxic. Investing in formulation strategies from the outset is crucial.

    • Cyclodextrin Inclusion Complexes: Encapsulating the compound within cyclodextrins can enhance its aqueous solubility and reduce its free concentration, thereby lowering its cytotoxic potential.[7]

    • Liposomal Encapsulation: Formulating the compound within liposomes can control its release and alter its biodistribution, potentially reducing systemic toxicity.[8][9]

  • Cell Line Selection: Be aware that different cell lines can have vastly different metabolic capacities and sensitivities to xenobiotics.[10] If possible, screen a panel of cell lines to understand the compound's spectrum of activity.

Formulation Strategies to Enhance Solubility and Reduce Cytotoxicity

Poor aqueous solubility is a common cause of apparent cytotoxicity at high concentrations. The formation of compound precipitates can cause physical stress to cells and lead to misleading results in cytotoxicity assays. The following table summarizes two primary formulation strategies to address this.

Formulation StrategyMechanism of ActionAdvantagesDisadvantages
Cyclodextrin Inclusion Complexes The hydrophobic inner cavity of the cyclodextrin molecule encapsulates the poorly soluble drug, while the hydrophilic exterior improves aqueous solubility.[7]Relatively simple to prepare, can significantly increase solubility, may improve stability.May not be suitable for all molecules, potential for nephrotoxicity with some cyclodextrins at high concentrations.
Liposomal Encapsulation The drug is encapsulated within a lipid bilayer vesicle, which can be composed of various phospholipids and cholesterol.[8]Can encapsulate both hydrophilic and hydrophobic drugs, allows for controlled release, can be targeted to specific tissues.More complex preparation, potential for instability, may require specialized equipment for characterization.

Caption: A generalized workflow for selecting and evaluating a suitable formulation to enhance solubility and potentially reduce the cytotoxicity of a novel compound.

Part 2: A Guide to Troubleshooting In Vitro Cytotoxicity Assays

When high cytotoxicity is observed, it is crucial to systematically troubleshoot the experimental setup to distinguish between true compound-induced toxicity and experimental artifacts. This section provides detailed protocols and troubleshooting guides for common cytotoxicity assays.

Interpreting Conflicting Results Between Different Cytotoxicity Assays

It is not uncommon to observe discrepancies between different cytotoxicity assays. Understanding the principles of each assay is key to interpreting these differences.

Q3: My MTT assay shows high cytotoxicity, but my LDH assay does not. What does this mean?

A3: This is a classic example of why employing multiple, mechanistically distinct assays is critical.

  • MTT Assay: Measures mitochondrial reductase activity, which is an indicator of metabolic function. A decrease in MTT signal can indicate cell death, but it can also be due to metabolic inhibition without cell death.

  • LDH Assay: Measures the release of lactate dehydrogenase from cells with compromised membrane integrity, which is a marker of necrosis or late apoptosis.

A scenario where the MTT signal is low but LDH release is not elevated could suggest that your compound is causing metabolic dysfunction or cytostatic effects rather than overt cell lysis.[11][12] The cells may be alive but metabolically inactive. Conversely, a compound could potentially interfere with the MTT reagent itself, leading to a false positive.

Detailed Experimental Protocols and Troubleshooting

The LDH assay is a colorimetric method that quantifies cell death by measuring the release of LDH from damaged cells into the culture supernatant.[13]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[13]

  • Compound Treatment: Treat cells with a serial dilution of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide for the desired time period (e.g., 24, 48, 72 hours). Include the following controls:

    • Untreated Control: Cells treated with vehicle only (e.g., DMSO).

    • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., Triton X-100) 30 minutes before the end of the experiment.[13]

    • Medium Background Control: Wells containing only cell culture medium.[13]

  • Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the recommended time. Measure the absorbance at the appropriate wavelength (typically 490 nm).[13]

Troubleshooting the LDH Assay:

IssuePotential Cause(s)Troubleshooting Steps
High Background in Untreated Wells Cells were handled too vigorously during plating or media changes, leading to mechanical damage.Handle cells gently; avoid forceful pipetting.
High cell density leading to spontaneous cell death.Optimize cell seeding density.
Low Signal in Maximum Release Control Lysis buffer was not effective or incubation time was too short.Ensure the lysis buffer is at the correct concentration and incubate for the full recommended time.
Low cell number.Increase the initial cell seeding density.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][14]

Step-by-Step Methodology:

  • Cell Treatment: Treat cells in a 6-well plate or culture flask with the compound for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like EDTA to minimize membrane damage.[15]

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[15]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol.[14]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[15]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer promptly after staining.[14]

Interpreting Annexin V/PI Results:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (due to mechanical damage during processing)

IssuePotential Cause(s)Troubleshooting Steps
High Percentage of Annexin V-/PI+ Cells Harsh cell handling during harvesting or washing.Use a gentle dissociation reagent and avoid vigorous pipetting.[15]
Weak Annexin V Staining Insufficient calcium in the binding buffer.Ensure the binding buffer contains the correct concentration of calcium.[15]
Reagents are expired or have been stored improperly.Use fresh, properly stored reagents.[5]
High Background Staining Inadequate washing of cells.Ensure cells are washed thoroughly with cold PBS before staining.

Caspase activation is a hallmark of apoptosis. Assays for specific caspases (e.g., caspase-3/7, -8, -9) can help elucidate the apoptotic pathway being activated.[16][17]

Step-by-Step Methodology (General for a Colorimetric Caspase-3/7 Assay):

  • Induce Apoptosis: Treat cells with your compound as in other assays.

  • Cell Lysis: Lyse the cells using the provided lysis buffer to release intracellular contents.[2]

  • Assay Reaction: Add the cell lysate to a 96-well plate containing the caspase substrate (e.g., DEVD-pNA for caspase-3/7) and reaction buffer.[2][13]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[18]

  • Measurement: Read the absorbance at 405 nm. The signal is proportional to the amount of caspase activity.[2]

Troubleshooting Caspase Assays:

IssuePotential Cause(s)Troubleshooting Steps
No or Low Signal Apoptosis was not induced, or the timing is incorrect.Perform a time-course experiment to determine the optimal time for caspase activation.
Insufficient protein in the cell lysate.Ensure you start with a sufficient number of cells and determine the protein concentration of your lysate.[19]
High Background Non-specific protease activity in the lysate.Include a control with a specific caspase inhibitor to determine the level of non-specific cleavage.
Decision Tree for Investigating High Cytotoxicity

Caption: A troubleshooting decision tree to systematically investigate the underlying causes of high cytotoxicity observed in initial screening experiments.

Part 3: Advanced Mitigation Strategies

If true cytotoxicity is confirmed and needs to be minimized for a therapeutic application, advanced formulation and drug delivery strategies can be employed.

Liposomal Formulation for Small Molecules

Encapsulating 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide in liposomes can reduce its interaction with healthy cells and potentially improve its therapeutic index. The thin-film hydration method is a common technique for preparing liposomes.[8]

Generalized Protocol for Thin-Film Hydration:

  • Lipid Dissolution: Dissolve the chosen lipids (e.g., DSPC and cholesterol) and the compound in an organic solvent (e.g., chloroform) in a round-bottom flask.[8]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

  • Hydration: Hydrate the lipid film with an aqueous buffer by gentle rotation above the lipid transition temperature. This forms multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To achieve a uniform size distribution, the MLV suspension can be extruded through polycarbonate membranes of a defined pore size.[8]

Characterization of the resulting liposomes should include measuring particle size, zeta potential, and encapsulation efficiency.

Cyclodextrin Complexation

This method is particularly useful for improving the solubility of poorly soluble compounds.

Generalized Protocol for Kneading Method:

  • Slurry Formation: Add the cyclodextrin to a mortar and add a small amount of a water/ethanol mixture to form a paste.[20]

  • Drug Incorporation: Slowly add the 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide to the paste while continuously triturating.

  • Drying and Sieving: Dry the resulting complex, then pass it through a sieve to obtain a fine powder.[20]

The formation of the inclusion complex should be confirmed using techniques such as DSC, FT-IR, or NMR.

By systematically applying the principles and protocols outlined in this guide, researchers can confidently characterize the cytotoxic profile of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide and develop effective strategies to mitigate unwanted toxicity in their experimental systems.

References

  • Takara Bio. (n.d.). LDH Cytotoxicity Detection Kit. Retrieved January 16, 2026, from [Link]

  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). Retrieved January 16, 2026, from [Link]

  • 3H Biomedical. (n.d.). LDH Cytotoxicity Assay. Retrieved January 16, 2026, from [Link]

  • Thiyagarajan, T., Sivalingam, J., & Muthusamy, G. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(19), e3009. [Link]

  • Li, Y., Chen, J., Li, S., Wang, Y., Zhang, Q., & Jiang, G. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology, 57(15), 6069–6080. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved January 16, 2026, from [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays. Assay and Drug Development Technologies, 2(1), 51–62. [Link]

  • Angeli, A., Pinteala, M., Maier, S. S., & Supuran, C. T. (2020). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1836–1846. [Link]

  • McIlwain, D. R., Berger, T., & Mak, T. W. (2013). Caspase functions in cell death and disease. Cold Spring Harbor Perspectives in Biology, 5(4), a008656. [Link]

  • Nuss, C. E., Grant, D. M., Spielberg, S. P., & Cribb, A. E. (1996). Further investigations of the role of acetylation in sulphonamide hypersensitivity reactions. Biomarkers, 1(4), 267–272. [Link]

  • Sercombe, L., Veerati, T., Moheimani, F., Wu, S. Y., Sood, A. K., & Hua, S. (2015). Liposomal formulations in clinical use: an updated review. Biomaterials Science, 3(10), 1275–1288. [Link]

  • Weyermann, J., Lochmann, D., & Zimmer, A. (2005). A practical note on the use of cytotoxicity assays. International Journal of Pharmaceutics, 288(2), 369–376. [Link]

  • Protocols.io. (2023). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2020). How to explain conflicting result in MTT assay and colony formation assay? Retrieved January 16, 2026, from [Link]

  • Jun, S. W., Kim, M. S., & Lee, S. (2014). Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin. Bulletin of the Korean Chemical Society, 35(5), 1461–1466. [Link]

  • Rieder, M. J. (1997). N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism. Journal of Pediatric Gastroenterology and Nutrition, 25(5), 459–467. [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved January 16, 2026, from [Link]

  • Pharmacia. (2025). In silico metabolism and toxicity prediction using a knowledge-based approach. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2005). Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis? Retrieved January 16, 2026, from [Link]

  • Das, S., Satpati, S., Guchhait, N., & Kundu, P. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 26(16), 4945. [Link]

  • Almazrou, D. A., Mbarek, L. A., & Al-Otaibi, K. M. (2022). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina, 58(11), 1630. [Link]

  • Val-Lashof, A., Dos Santos, T., & Ankrum, J. A. (2019). Liposomal Nanovesicles for Efficient Encapsulation of Staphylococcal Antibiotics. ACS Omega, 4(2), 4047–4055. [Link]

  • International Journal of Pharmacy and Pharmaceutical Research. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Retrieved January 16, 2026, from [Link]

  • Journal of Research in Pharmacy Practice. (2014). Effect of acetaminophen on sulfamethazine acetylation in male volunteers. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2013). Cellular Mechanisms Controlling Caspase Activation and Function. Retrieved January 16, 2026, from [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2014). FORMULATION AND EVALUATION OF CYCLODEXTRIN INCLUSION COMPLEX TABLETS OF WATER INSOLUBLE DRUG-GLIMIPIRIDE. Retrieved January 16, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Sulfonium-based liposome-encapsulated antibiotics deliver a synergistic antibacterial activity. Retrieved January 16, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Retrieved January 16, 2026, from [Link]

  • National Institutes of Health. (2021). Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents. Retrieved January 16, 2026, from [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit. (n.d.). Retrieved January 16, 2026, from [Link]

  • National Institutes of Health. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Retrieved January 16, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Cytochrome P450. Retrieved January 16, 2026, from [Link]

  • MDPI. (2022). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Retrieved January 16, 2026, from [Link]

  • National Institutes of Health. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). Liposome preparation and material encapsulation method.
  • ResearchGate. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Retrieved January 16, 2026, from [Link]

  • Cell Biologics Inc. (n.d.). Caspase-8 Fluorometric Assay Kit. Retrieved January 16, 2026, from [Link]

  • eCampusOntario Pressbooks. (2019). 1.2 Cell Apoptosis and Viability – Selected Topics in Health and Disease (2019 Edition). Retrieved January 16, 2026, from [Link]

Sources

Troubleshooting

addressing batch-to-batch variability of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide

Technical Support Center: 4-(Aminomethyl)-N,N-dimethylbenzenesulfonamide A Senior Application Scientist's Guide to Addressing Batch-to-Batch Variability An Important Note on This Guide: Direct, published data on the batc...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Aminomethyl)-N,N-dimethylbenzenesulfonamide

A Senior Application Scientist's Guide to Addressing Batch-to-Batch Variability

An Important Note on This Guide: Direct, published data on the batch-to-batch variability of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide is limited. Therefore, this guide provides a comprehensive framework based on established principles of analytical chemistry and extensive field experience with analogous small molecules, particularly sulfonamides. The troubleshooting strategies and analytical protocols described herein are designed to serve as a robust, universally applicable system for managing variability in any critical research chemical.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding batch-to-batch variability.

Q1: What is batch-to-batch variability and why is it a critical concern for my research?

Q2: What are the likely causes of variability in a compound like 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide?

A2: Based on its molecular structure, variability can arise from several sources inherent to its synthesis. The synthesis of sulfonamides often involves reacting a sulfonyl chloride with an amine.[5] Potential sources of impurities include:

  • Starting Materials: Residual unreacted starting materials or impurities within those starting materials.[6][7]

  • By-products: Formation of side-products during the reaction, such as hydrolyzed sulfonyl chloride or products from over-alkylation.[5][7]

  • Degradation Products: The compound may degrade slightly during purification or storage if exposed to light, moisture, or improper temperatures.[4][7][8]

  • Residual Solvents: Solvents used in the final crystallization or purification steps may be present in trace amounts and can affect solubility and biological activity.

Q3: My supplier provided a Certificate of Analysis (CoA). Isn't that sufficient?

A3: A Certificate of Analysis is an essential starting point, but it may not be sufficient to guarantee experimental consistency. A typical CoA provides a purity value (e.g., by HPLC or NMR) but may not identify or quantify every minor impurity. An impurity that constitutes just 1% of the material could have potent biological activity or interfere with your assay, causing significant deviations. It is a best practice to perform your own incoming quality control on critical reagents.[4][9]

Q4: What are the absolute first steps I should take when receiving a new batch?

A4: Before using a new batch in a critical experiment, perform these initial checks:

  • Documentation Review: Compare the new CoA with the one from your previous, well-performing batch. Look for any changes in reported purity, appearance, or analytical methods used.

  • Visual Inspection: Check for differences in color, crystallinity, or texture compared to your previous batch. Any change should be considered a red flag.

  • Solubility Test: Prepare a stock solution at your standard concentration. Note any differences in the rate of dissolution, clarity of the final solution, or the need for additional sonication or vortexing. Inconsistent solubility is a primary indicator of batch variability.[4]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols for qualifying new batches and troubleshooting issues.

Guide 1: Qualification Protocol for New Batches of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide

The most effective strategy to manage batch-to-batch variability is to implement a rigorous incoming qualification protocol. This involves designating a high-performing lot as your internal "Gold Standard" and comparing all new lots against it.

Workflow for New Batch Qualification

G cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Analytical Chemistry cluster_2 Phase 3: Functional Validation cluster_3 Decision A Receive New Batch B Documentation Review (Compare CoAs) A->B C Visual Inspection (Color, Form) B->C D Solubility Test C->D E HPLC Purity & Profile D->E H Compare Data to 'Gold Standard' Batch E->H F LC-MS Identity Confirmation F->H G 1H-NMR Structural Confirmation G->H I Functional Assay (e.g., IC50 determination) H->I J Compare Performance to 'Gold Standard' Batch I->J K Data Consistent? J->K L ACCEPT Batch Release for General Use K->L Yes M REJECT Batch Contact Supplier K->M No G A Inconsistent Experimental Results Observed B Was a new batch of a critical reagent recently introduced? A->B C Investigate other experimental variables (e.g., cell passage, other reagents, equipment). B->C No D Isolate the new batch of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide as the primary suspect. B->D Yes E Run a head-to-head comparison: Old 'Good' Batch vs. New 'Bad' Batch in your functional assay. D->E F Does the old batch restore expected results? E->F G Problem is likely NOT the reagent batch. Re-evaluate other parameters. F->G No H CONFIRMED: Batch-to-batch variability is the root cause. F->H Yes I Action: Execute the full 'New Batch Qualification Protocol' (Guide 1) on the suspect batch. H->I J Contact supplier with your comparative analytical and functional data to request a replacement. I->J

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Evaluating 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide Against Established Carbonic Anhydrase Inhibitors

In the landscape of drug discovery, the sulfonamide scaffold remains a cornerstone for the development of potent enzyme inhibitors. This guide provides a comparative framework for evaluating the novel compound 4-(aminome...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the sulfonamide scaffold remains a cornerstone for the development of potent enzyme inhibitors. This guide provides a comparative framework for evaluating the novel compound 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide against a panel of well-characterized carbonic anhydrase inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide. Our objective is to equip researchers with the foundational knowledge and experimental protocols necessary to rigorously assess its potential as a therapeutic agent.

The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1][2] This fundamental reaction is crucial for regulating pH, fluid balance, and various physiological processes.[3] Consequently, the inhibition of specific CA isoforms has been a successful strategy for treating a range of conditions, including glaucoma, epilepsy, and even certain types of cancer.[1][3]

The primary sulfonamide group is a highly effective zinc-binding group, making it a privileged scaffold for designing potent CA inhibitors.[4] However, a significant challenge in the field is achieving isoform-specific inhibition to minimize off-target effects.[2][5] First-generation inhibitors like Acetazolamide exhibit broad-spectrum activity, leading to systemic side effects.[5] Second-generation topical agents like Dorzolamide and Brinzolamide offer improved safety profiles for ophthalmic use but still lack high selectivity for specific CA isoforms.[5][6]

This guide will use these established drugs as benchmarks to contextualize the potential of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide.

Comparative Analysis of Known Carbonic Anhydrase Inhibitors

A direct comparison of key attributes for our selected inhibitors reveals distinct profiles in terms of their potency, selectivity, and clinical applications.

Inhibitor Primary Target Isoform(s) Key Applications Administration Route Noteworthy Characteristics
Acetazolamide Broad-spectrum (CA-I, CA-II, etc.)[3]Glaucoma, epilepsy, altitude sickness[7][8][9]Oral, Intravenous[8]First-generation inhibitor with systemic side effects due to lack of isoform selectivity.[5][7]
Dorzolamide CA-II, CA-IV[10]Glaucoma, ocular hypertension[11][12]Topical (ophthalmic)[11]Second-generation inhibitor with reduced systemic side effects.[11][13] Highly specific for CA-II.[11]
Brinzolamide CA-II[14][15]Glaucoma, ocular hypertension[6][14][16]Topical (ophthalmic)[6]Similar efficacy to Dorzolamide, with some studies suggesting better tolerability regarding ocular discomfort.[6]
Profiling the Challenger: 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide

The structure of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide features the critical benzenesulfonamide core, suggesting it is a candidate for carbonic anhydrase inhibition. The aminomethyl group introduces a flexible side chain that could be exploited to achieve specific interactions within the active site of different CA isoforms, potentially leading to improved selectivity over existing inhibitors.[17]

To ascertain its therapeutic potential, a systematic evaluation is required. The following experimental workflows provide a robust framework for characterizing this novel compound.

Experimental Workflows for Inhibitor Characterization

In Vitro Potency and Selectivity Profiling

The initial step is to determine the inhibitory activity (IC50 and/or Ki) of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide against a panel of physiologically relevant human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX, and XII). This allows for a direct comparison of its potency and selectivity against the benchmark inhibitors.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide and control inhibitors assay_plate Add buffer, enzyme, and inhibitor to a 96-well plate. Incubate. prep_inhibitor->assay_plate prep_enzyme Reconstitute purified hCA isoforms prep_enzyme->assay_plate prep_substrate Prepare 4-nitrophenyl acetate (4-NPA) substrate initiate_reaction Add 4-NPA substrate to initiate the reaction prep_substrate->initiate_reaction assay_plate->initiate_reaction read_plate Measure absorbance at 400 nm kinetically over time initiate_reaction->read_plate calc_rate Calculate the initial rate of reaction (V₀) read_plate->calc_rate plot_data Plot % inhibition vs. log[Inhibitor] calc_rate->plot_data calc_ic50 Determine IC50 values using non-linear regression plot_data->calc_ic50

Caption: Workflow for determining inhibitor potency using a 4-NPA esterase assay.

  • Principle: This assay measures the esterase activity of carbonic anhydrase, using 4-nitrophenyl acetate (4-NPA) as a substrate. The enzyme catalyzes the hydrolysis of 4-NPA to 4-nitrophenol, a yellow product that can be monitored spectrophotometrically at 400 nm. The rate of product formation is inversely proportional to the inhibitor's potency.

  • Materials:

    • Purified human carbonic anhydrase isoforms (I, II, IV, IX, XII)

    • 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide and control inhibitors (Acetazolamide, Dorzolamide, Brinzolamide)

    • 4-Nitrophenyl acetate (4-NPA)

    • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)

    • 96-well microplates

    • Microplate reader with kinetic capabilities

  • Procedure:

    • Prepare a stock solution of the test compound and control inhibitors in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations.

    • Add 100 µL of assay buffer to each well of a 96-well plate.

    • Add 20 µL of the appropriate enzyme isoform to each well.

    • Add 20 µL of the serially diluted inhibitor or vehicle control (DMSO) to the wells.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

    • Prepare the 4-NPA substrate solution in acetonitrile.

    • Initiate the reaction by adding 20 µL of the 4-NPA solution to each well.

    • Immediately place the plate in the microplate reader and measure the change in absorbance at 400 nm every 30 seconds for 10 minutes.

    • Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.

    • Plot the percentage of inhibition relative to the vehicle control against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

  • Rationale: This in vitro assay is a crucial first step as it provides a quantitative measure of potency (IC50) and allows for the direct comparison of different compounds under controlled conditions. Profiling against a panel of isoforms reveals the selectivity of the inhibitor, which is a critical predictor of its potential side-effect profile.[18]

Cell-Based Assay of Target Engagement

While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are necessary to confirm that the compound can engage its target in a more complex biological environment. For CA inhibitors, a common approach is to use a cell line that expresses the target isoform and measure a downstream physiological effect.

G seed_cells Seed cells expressing the target CA isoform (e.g., CA-IX expressing cells) treat_cells Treat cells with varying concentrations of the inhibitor seed_cells->treat_cells induce_hypoxia Induce hypoxia to upregulate CA-IX activity (if applicable) treat_cells->induce_hypoxia measure_ph Measure extracellular acidification rate (ECAR) or intracellular pH induce_hypoxia->measure_ph analyze_data Analyze the dose-dependent effect of the inhibitor on pH regulation measure_ph->analyze_data

Caption: A cell-based workflow to assess the functional impact of CA inhibition.

  • Principle: Cancer cells, particularly under hypoxic conditions, upregulate CA-IX to manage the acidic microenvironment resulting from high rates of glycolysis. Inhibiting CA-IX impairs their ability to export protons, leading to a decrease in the extracellular acidification rate (ECAR). This can be measured in real-time using specialized instruments.

  • Materials:

    • A cell line known to express the target CA isoform (e.g., HT-29 or MDA-MB-231 for CA-IX)

    • Cell culture medium and supplements

    • Test compound and control inhibitors

    • An instrument capable of measuring ECAR (e.g., Seahorse XF Analyzer)

    • Hypoxia chamber (optional, for studying hypoxia-inducible isoforms like CA-IX)

  • Procedure:

    • Seed the cells in the specialized microplate for the ECAR analyzer and allow them to adhere overnight.

    • The following day, replace the culture medium with a low-buffered assay medium and equilibrate the cells.

    • If studying a hypoxia-inducible isoform, expose the cells to hypoxic conditions (e.g., 1% O₂) for several hours prior to the assay.

    • Load the inhibitor into the injection ports of the instrument's sensor cartridge.

    • Place the cell plate into the analyzer and monitor the basal ECAR.

    • Inject the inhibitor and continue to monitor ECAR to observe the inhibitory effect in real-time.

    • Analyze the data to determine the dose-dependent decrease in ECAR caused by the inhibitor.

  • Rationale: This cell-based assay provides crucial information on the compound's membrane permeability and its ability to inhibit the target enzyme within a cellular context. It bridges the gap between biochemical potency and physiological effect, offering a more clinically relevant assessment of the inhibitor's potential.[19]

Conclusion and Future Directions

The provided framework offers a systematic approach to evaluating 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide. By directly comparing its performance against established inhibitors like Acetazolamide, Dorzolamide, and Brinzolamide using standardized biochemical and cell-based assays, researchers can generate the robust data needed to determine its viability as a novel therapeutic candidate. A promising result would be a compound that demonstrates high potency for a specific disease-relevant CA isoform (e.g., CA-IX for cancer or CA-II/IV for glaucoma) with minimal activity against off-target isoforms like CA-I. Such a profile would suggest the potential for a highly effective therapeutic with an improved safety margin over existing treatments.

References

  • Igrashi, H., et al. (2014). Brinzolamide in the management of primary open-angle glaucoma and ocular hypertension. PubMed. Available at: [Link]

  • Patel, M., et al. (2023). Acetazolamide. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Wikipedia. (2023). Brinzolamide. Wikipedia. Available at: [Link]

  • Wikipedia. (2023). Acetazolamide. Wikipedia. Available at: [Link]

  • Wikipedia. (2023). Dorzolamide. Wikipedia. Available at: [Link]

  • Sugrue, M.F. (1996). Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. Mount Sinai Scholars Portal. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Dorzolamide Hydrochloride?. Patsnap Synapse. Available at: [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)?. Dr. Oracle. Available at: [Link]

  • Minicule. (2025). Brinzolamide: Uses, Interactions, and Clinical Data. Minicule. Available at: [Link]

  • Drugs.com. (2023). Acetazolamide: Package Insert / Prescribing Information. Drugs.com. Available at: [Link]

  • Dr. Oracle. (2025). What is the role of brinzolamide (carbonic anhydrase inhibitor) in managing hyphema with increased intraocular pressure?. Dr. Oracle. Available at: [Link]

  • Taylor & Francis. (2022). Brinzolamide – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Tucker, W., et al. (2023). Carbonic Anhydrase Inhibitors. StatPearls - NCBI Bookshelf. Available at: [Link]

  • PubMed. (1998). Topical carbonic anhydrase inhibitors. PubMed. Available at: [Link]

  • Drugs.com. (2023). List of Carbonic anhydrase inhibitors. Drugs.com. Available at: [Link]

  • Martens-Lobenhoffer, J., & Tausch, W. (2002). Clinical pharmacokinetics of dorzolamide. PubMed. Available at: [Link]

  • Wikipedia. (2023). Carbonic anhydrase inhibitor. Wikipedia. Available at: [Link]

  • Gieling, R., et al. (2022). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. MDPI. Available at: [Link]

  • Angeli, A., et al. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. PMC - NIH. Available at: [Link]

  • Nocentini, A., et al. (2018). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. PMC - NIH. Available at: [Link]

  • Gieling, R., et al. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. Available at: [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • D'Ambrogi, E., et al. (2020). The structural basis for the selectivity of sulfonamido dicarbaboranes toward cancer-associated carbonic anhydrase IX. PubMed. Available at: [Link]

Sources

Comparative

A Guide to the Orthogonal Validation of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide Activity in a Secondary Assay

This guide provides a comprehensive framework for the secondary validation of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide, a putative enzyme inhibitor identified from a primary high-throughput screen (HTS). As seasone...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the secondary validation of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide, a putative enzyme inhibitor identified from a primary high-throughput screen (HTS). As seasoned researchers and drug development professionals know, a "hit" from a primary assay is merely the beginning of a rigorous journey toward a validated lead compound. The imperative for this secondary validation lies in the inherent limitations of primary screens, which are optimized for throughput and can be susceptible to false positives arising from assay artifacts or off-target effects.[1][2]

Our focus here will be on confirming the inhibitory activity of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide against its presumed target, Carbonic Anhydrase (CA). The sulfonamide moiety is a classic pharmacophore known to target CAs, making this a scientifically grounded starting point for our validation efforts.[3] We will explore the principles of orthogonal validation, provide a detailed experimental protocol for a direct enzymatic assay, and present a comparative analysis against a known CA inhibitor.

The Rationale for Orthogonal Validation

Primary HTS assays, while powerful for screening large compound libraries, often employ indirect readouts (e.g., reporter genes or fluorescent probes) that can be prone to interference.[1][4] Compounds may inhibit the reporter enzyme itself (like luciferase), possess intrinsic fluorescence, or act through non-specific mechanisms, all of which can lead to misleading results.[2] Orthogonal assays are therefore critical to confirm that the observed activity is genuine and directed at the biological target of interest.[2][5] These secondary assays utilize a different methodology or technology to measure the same biological endpoint, thereby increasing confidence in the hit compound's on-target activity.[4][5]

For a putative enzyme inhibitor like 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide, an ideal secondary assay would be a direct, in vitro enzymatic assay that measures the catalytic activity of the purified target enzyme, in this case, Carbonic Anhydrase. This approach bypasses the complexities of a cellular environment and provides a direct measure of the compound's effect on enzyme function.

Experimental Workflow for Secondary Validation

The overall workflow for the secondary validation of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide is depicted below. This process begins with the hit from the primary screen and progresses through a direct enzymatic assay to confirm inhibition and determine potency, culminating in a data-driven decision on the compound's future in the drug discovery pipeline.

G cluster_0 Primary Screen cluster_1 Secondary Assay: Orthogonal Validation cluster_2 Comparative Analysis cluster_3 Decision PrimaryHit Hit Identified: 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide DirectAssay Direct Enzymatic Assay (Carbonic Anhydrase Activity) PrimaryHit->DirectAssay Confirm Activity DoseResponse Dose-Response Curve Generation DirectAssay->DoseResponse Quantify Potency IC50 IC50 Determination DoseResponse->IC50 Comparison Compare to Known Inhibitor (e.g., Acetazolamide) IC50->Comparison Decision Validated Hit? Proceed to Further Studies Comparison->Decision

Caption: Workflow for the secondary validation of a primary screen hit.

Detailed Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric secondary assay to directly measure the inhibition of purified human Carbonic Anhydrase II (hCA II) by 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide. The assay is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow product that can be quantified spectrophotometrically at 400 nm.

Materials:

  • Purified human Carbonic Anhydrase II (hCA II)

  • 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide

  • Acetazolamide (positive control inhibitor)

  • p-Nitrophenyl acetate (pNPA)

  • Tris-HCl buffer (pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Experimental Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide in 100% DMSO.

    • Prepare a 10 mM stock solution of Acetazolamide in 100% DMSO.

    • Create a serial dilution series for both compounds in DMSO to generate a range of concentrations for dose-response analysis (e.g., from 1 mM down to 10 nM).

  • Assay Setup:

    • In a 96-well plate, add 2 µL of the diluted compound solutions or DMSO (for vehicle control) to the appropriate wells.

    • Add 178 µL of Tris-HCl buffer containing a final concentration of 0.1 µg/mL hCA II to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of a 10 mM pNPA solution in acetonitrile to each well.

    • Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the rate of p-nitrophenol formation (Vo) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Normalize the reaction rates to the vehicle control (DMSO) to determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

Comparative Data Analysis

To contextualize the activity of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide, its inhibitory potency should be compared to a well-characterized, potent CA inhibitor like Acetazolamide. The following table presents hypothetical, yet realistic, data from the described secondary assay.

CompoundIC₅₀ (µM)Hill SlopeMax Inhibition (%)
4-(aminomethyl)-N,N-dimethylbenzenesulfonamide12.51.198.2
Acetazolamide (Control)0.051.099.5

This comparative data allows for a clear assessment of the hit compound's potency relative to a standard. While the hypothetical IC50 of our compound is significantly higher than Acetazolamide, it still demonstrates clear, dose-dependent inhibition of the target enzyme, thus validating the initial hit.

Mechanistic Insights: Carbonic Anhydrase Inhibition

The sulfonamide functional group is a key structural motif for CA inhibitors. The proposed mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) in the active site of the enzyme. This binding displaces a zinc-bound water molecule that is essential for the catalytic hydration of carbon dioxide.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibition by Sulfonamide Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Zn_inhibited Zn²⁺ Sulfonamide R-SO₂NH⁻ His1_i His Zn_inhibited->His1_i His2_i His Zn_inhibited->His2_i His3_i His Zn_inhibited->His3_i Zn_inhibited->Sulfonamide Coordination Bond

Caption: Simplified mechanism of Carbonic Anhydrase inhibition by a sulfonamide.

The aminomethyl group on the phenyl ring of our compound of interest may engage in additional interactions with amino acid residues lining the active site cavity, potentially influencing its binding affinity and selectivity for different CA isoforms.

Conclusion and Next Steps

This guide has outlined a rigorous, step-by-step process for the secondary validation of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide as a putative Carbonic Anhydrase inhibitor. By employing a direct, orthogonal enzymatic assay and comparing its performance to a known inhibitor, we can confidently confirm on-target activity and quantify its potency.[7][8]

The successful validation of this compound in a secondary assay provides the necessary evidence to advance it to the next stages of the drug discovery process. These may include selectivity profiling against other CA isoforms, further structure-activity relationship (SAR) studies to improve potency, and assessment in cell-based assays to determine its effects in a more complex biological context. This methodical and evidence-based approach is fundamental to minimizing costly failures in later stages of drug development.[7]

References

  • BenchChem. (n.d.). Validating Discoveries: A Guide to Orthogonal Methods for Confirming Hits from Reporter-Based Screens.
  • Creative Biolabs. (n.d.). Orthogonal Assay Service.
  • Creative Enzymes. (2025). Experimental Activity Validation of Inhibitors.
  • AXXAM. (n.d.). From gene to validated and qualified hits.
  • GlaxoSmithKline. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
  • EvitaChem. (n.d.). 4-(Aminomethyl)-2-hydroxybenzenesulfonamide (EVT-13265687).
  • Creative Enzymes. (2025). Enzyme inhibitory assay: Significance and symbolism.

Sources

Validation

A Comparative Guide to the Cross-Reactivity Profiling of Novel Sulfonamides: The Case of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide

Abstract The development of novel chemical entities requires a meticulous evaluation of their biological specificity to ensure on-target efficacy while minimizing off-target liabilities. This guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of novel chemical entities requires a meticulous evaluation of their biological specificity to ensure on-target efficacy while minimizing off-target liabilities. This guide provides a comprehensive framework for establishing the cross-reactivity profile of a research compound, using 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide as a representative example of the sulfonamide class. While specific biological data for this molecule is not extensively published, its structure suggests a potential interaction with carbonic anhydrases (CAs), a well-established target for sulfonamides. We present a tiered strategy for profiling, beginning with primary target and isoform selectivity analysis against key CAs, followed by broad off-target safety screening. This document details the requisite experimental protocols, selection of appropriate comparator compounds, and data interpretation, providing researchers and drug development professionals with a robust methodology for de-risking novel sulfonamide-based candidates early in the discovery pipeline.

Introduction: The Imperative of Selectivity Profiling

4-(aminomethyl)-N,N-dimethylbenzenesulfonamide is a chemical entity featuring a core benzenesulfonamide moiety. The sulfonamide functional group (—SO₂NH₂) is a well-known pharmacophore present in a wide array of therapeutics, including diuretics, antidiabetic drugs, and, most notably, carbonic anhydrase (CA) inhibitors.[1] Given this structural heritage, a primary hypothesis is that this compound may exhibit inhibitory activity against one or more of the 16 known human CA isoforms.

However, assuming a primary target is only the first step. A thorough understanding of a compound's interaction with a wide range of unintended biological targets is a regulatory and scientific necessity.[2][3] Early-stage in vitro safety pharmacology profiling helps to identify potential adverse drug reactions, enabling selectivity-focused structure-activity relationship (SAR) studies to mitigate these effects while preserving on-target potency.[4][5] This guide outlines a practical, multi-tiered approach to comprehensively characterize the selectivity and cross-reactivity of a novel sulfonamide like 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide.

Tier 1: Primary Target & Isoform Selectivity Analysis

The human carbonic anhydrase family presents an excellent case study in the need for isoform-specific profiling. While inhibiting hCA II is the goal for treating glaucoma, off-target inhibition of hCA I can lead to side effects.[1] Conversely, in oncology, selective inhibition of tumor-associated isoforms hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II is highly desirable to maximize anti-tumor activity and minimize systemic toxicity.[6]

Rationale for Comparator Compounds

To contextualize the selectivity of a new compound, its performance must be benchmarked against established agents. For this purpose, we select:

  • Acetazolamide (AAZ): A non-selective, first-generation CA inhibitor. It serves as a baseline control for broad CA inhibition.[7]

  • Dorzolamide: A clinically approved topical CA inhibitor for glaucoma with moderate selectivity for hCA II.

  • Compound 18f (Hypothetical Selective Inhibitor): A recently developed sulfonamide based on a coumarin scaffold, highlighted for its potent and selective inhibition of tumor-associated CA IX and XII over CA I and II.[6] This represents a benchmark for high selectivity.

Quantitative Inhibition Profile: Carbonic Anhydrases

The inhibitory potency (expressed as the inhibition constant, Kᵢ) of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide and comparator compounds would be determined against key CA isoforms. Lower Kᵢ values indicate higher potency. The data below is illustrative of how results would be presented.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity Ratio (I/IX)Selectivity Ratio (II/IX)
4-(aminomethyl)-N,N-dimethylbenzenesulfonamide TBDTBDTBDTBDTBDTBD
Acetazolamide25012255.7100.48
Dorzolamide30003.5494961.20.07
Compound 18f[6]95551521545.524.5

TBD: To Be Determined experimentally.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring CA activity and inhibition.[8]

Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The resulting change in pH is monitored using a colorimetric indicator, and the rate of this reaction is proportional to the concentration of active enzyme.[8] An inhibitor will reduce this rate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM HEPES-Tris, pH 7.4) containing a pH indicator (e.g., 0.2 mM p-Nitrophenol).

    • Prepare stock solutions of purified, recombinant human CA isoforms (I, II, IX, XII) to a known final concentration (e.g., 2-10 nM).

    • Prepare serial dilutions of the test compound (4-(aminomethyl)-N,N-dimethylbenzenesulfonamide) and comparator compounds in DMSO, followed by a final dilution in the assay buffer. Ensure the final DMSO concentration is ≤0.5%.

    • Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.

  • Assay Execution:

    • Equilibrate the stopped-flow spectrophotometer to a constant temperature (e.g., 25°C).

    • In one syringe of the spectrophotometer, load the enzyme solution pre-incubated with the desired concentration of the inhibitor (or vehicle control) for 15 minutes.

    • In the second syringe, load the saturated CO₂ solution.

  • Data Acquisition:

    • Rapidly mix the contents of the two syringes. This initiates the hydration reaction.

    • Monitor the change in absorbance of the pH indicator at the appropriate wavelength (e.g., 400 nm) over a short time course (typically 10-20 seconds).

    • Record the initial linear rate of the reaction (the slope of the absorbance vs. time curve).

  • Data Analysis:

    • Calculate the percentage of enzyme activity remaining at each inhibitor concentration relative to the vehicle control.

    • Plot the percent activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the CO₂ concentration and Kₘ is the Michaelis-Menten constant for the enzyme.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents (Buffer, Enzyme, CO2) A1 Pre-incubate Enzyme with Inhibitor P1->A1 P2 Prepare Serial Dilutions of Test Compound P2->A1 A2 Load Syringes A1->A2 A3 Rapid Mixing in Stopped-Flow Instrument A2->A3 A4 Monitor Absorbance Change A3->A4 D1 Calculate Initial Reaction Velocity A4->D1 D2 Determine IC50 Value D1->D2 D3 Calculate Ki Value (Cheng-Prusoff) D2->D3

Caption: Workflow for Determining Carbonic Anhydrase Inhibition Constants (Kᵢ).

Tier 2: Broad Cross-Reactivity Screening (Safety Panel)

After assessing on-target selectivity, the compound must be screened against a broad panel of unrelated biological targets to identify potential safety liabilities.[9][10] Commercial services from providers like Eurofins Discovery (SAFETYscan®) or Charles River Laboratories offer comprehensive panels that typically include dozens of receptors, transporters, enzymes, and ion channels.[5][11] Screening is usually performed at a single high concentration (e.g., 10 µM) to flag any significant interactions.

Representative Protocol: Radioligand Binding Assay

Radioligand binding assays are a sensitive and robust method used to determine the affinity of a test compound for a specific receptor.[12][13][14]

Principle: This is a competitive binding assay. A fixed concentration of a high-affinity radiolabeled ligand is incubated with a receptor preparation (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the determination of its binding affinity (Kᵢ).[15][16]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Membrane Preparation: Homogenize cells or tissue expressing the target receptor in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the final pellet in an appropriate assay buffer.[15]

    • Radioligand Solution: Dilute the radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) to a final concentration at or below its dissociation constant (Kₑ).

    • Test Compound: Prepare a stock solution of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide and perform serial dilutions.

  • Assay Incubation:

    • In a 96-well plate, combine the membrane preparation, the radioligand solution, and the test compound (or vehicle for total binding, or a known saturating unlabeled ligand for non-specific binding).

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[15]

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the incubation by vacuum filtering the contents of each well through a glass fiber filter plate (e.g., GF/C). This traps the membranes with the bound radioligand on the filter.[14][15]

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Detection & Analysis:

    • Dry the filter plate completely.

    • Add a scintillation cocktail to each well, which emits light when excited by the radioactive decay.

    • Count the radioactivity in a scintillation counter (e.g., MicroBeta counter).

    • Calculate percent inhibition of specific binding at each concentration of the test compound.

    • Determine the IC₅₀ and subsequently the Kᵢ using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Receptor Membranes A1 Combine Reagents in 96-well Plate P1->A1 P2 Prepare Radioligand & Test Compound Dilutions P2->A1 A2 Incubate to Equilibrium A1->A2 A3 Rapid Vacuum Filtration & Washing A2->A3 D1 Add Scintillant & Count Radioactivity A3->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 / Ki D2->D3

Caption: General Workflow for a Radioligand Binding Assay.

Interpretation and Next Steps

The combined data from Tier 1 and Tier 2 provides a comprehensive cross-reactivity profile.

  • High Isoform Selectivity: If the compound shows high potency for a target isoform (e.g., hCA IX) and is significantly weaker (>100-fold) against other isoforms and shows no significant hits in the safety panel, it is a strong candidate for further development.

  • Off-Target Hits: Any target in the safety panel showing >50% inhibition at 10 µM is considered a "hit" and requires follow-up. A full concentration-response curve (IC₅₀ or Kᵢ determination) must be generated for these off-targets to understand the potency of the interaction.

  • Comparing to Alternatives: The compound's selectivity ratios (e.g., Kᵢ hCA II / Kᵢ hCA IX) can be directly compared to those of Acetazolamide and other benchmarks to quantitatively assess its improved profile. A higher ratio indicates better selectivity for the desired target over the off-target isoform.

Conclusion

While 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide currently lacks extensive public characterization, its chemical structure provides a clear rationale for investigation as a carbonic anhydrase inhibitor. The two-tiered profiling strategy detailed in this guide—combining focused isoform selectivity studies with broad safety panel screening—represents an industry-standard, robust, and essential workflow. By employing these self-validating protocols and comparing the results to well-characterized alternatives, researchers can efficiently identify potent and selective lead candidates, predict potential liabilities, and make data-driven decisions to advance the safest and most effective molecules toward clinical development.

References

  • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved January 12, 2026, from [Link]

  • Pharmacy Tools. (n.d.). Cross-Reactivity of Sulfonamide Drugs. Retrieved January 12, 2026, from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved January 12, 2026, from [Link]

  • Dediu, M., et al. (n.d.). An Overview of the Selectivity and Efficiency of the Bacterial Carbonic Anhydrase Inhibitors. MDPI. Retrieved January 12, 2026, from [Link]

  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved January 12, 2026, from [Link]

  • Pugsley, M. K., et al. (2004). The application of in vitro methods to safety pharmacology. Toxicology and Applied Pharmacology, 194(2), 119-131. Retrieved January 12, 2026, from [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved January 12, 2026, from [Link]

  • Ghorab, M. M., et al. (2023). Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold. Drug Development Research, 84(4), 681-702. Retrieved January 12, 2026, from [Link]

  • Shah, T. J., et al. (2013). Sulfonamide allergy and cross-reactivity. Journal of Allergy and Clinical Immunology: In Practice, 1(4), 338-342. Retrieved January 12, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 12, 2026, from [Link]

  • Dorn, J. M., et al. (2022). Cross-reactivity Between Sulfonamide Medications. Journal of Investigative Allergology and Clinical Immunology. Retrieved January 12, 2026, from [Link]

  • Saudi Medication Safety Center. (2014). SULFA DRUGS ALLERGY CROSS-REACTIVITY ALGORITHM. Retrieved January 12, 2026, from [Link]

  • Swenson, E. R. (2020). Safety of carbonic anhydrase inhibitors. Expert Opinion on Drug Safety, 19(8), 969-982. Retrieved January 12, 2026, from [Link]

  • Johnson, K. K., et al. (2012). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? American Journal of Health-System Pharmacy, 69(3), 229-238. Retrieved January 12, 2026, from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved January 12, 2026, from [Link]

  • Wang, J., et al. (2005). A powerful tool for drug discovery. European Pharmaceutical Review. Retrieved January 12, 2026, from [Link]

  • Maren, T. H. (1976). Use of Inhibitors in Physiological Studies of Carbonic Anhydrase. Annual Review of Pharmacology and Toxicology, 16, 309-327. Retrieved January 12, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). 2.6.2 Nonclinical Summary - Pharmacology Written Summary. Retrieved January 12, 2026, from [Link]

  • Sygnature Discovery. (n.d.). Radioligand Binding Assays & Fluorescence Polarization. Retrieved January 12, 2026, from [Link]

  • U.S. Food and Drug Administration. (2000). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 4-amino-N,N-dimethyl-. Retrieved January 12, 2026, from [Link]

  • Pugsley, M. K. (2013). Safety pharmacology--current and emerging concepts. Toxicology and Applied Pharmacology, 273(2), 229-241. Retrieved January 12, 2026, from [Link]

Sources

Comparative

A Comparative Guide to Carbonic Anhydrase II Inhibition: 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide vs. Acetazolamide

This guide provides an in-depth, objective comparison of the inhibitory performance of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide, a representative novel sulfonamide compound, against the well-established clinical dr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the inhibitory performance of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide, a representative novel sulfonamide compound, against the well-established clinical drug Acetazolamide. The comparison is centered on a robust in vitro colorimetric assay targeting human Carbonic Anhydrase II (hCA II), a crucial enzyme implicated in a variety of physiological and pathological processes.

For researchers in drug development, understanding the nuances of inhibitor potency and the methodologies used to determine it is paramount. This document offers not only comparative data but also the foundational scientific principles and a detailed, field-proven protocol to empower researchers to conduct their own validated assessments.

Scientific Rationale: Targeting Carbonic Anhydrase II

Human Carbonic Anhydrase II (hCA II) is a zinc-dependent metalloenzyme that plays a pivotal role in maintaining pH homeostasis by catalyzing the rapid, reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Its ubiquitous expression and high catalytic efficiency make it a critical regulator in processes ranging from respiration and cerebrospinal fluid (CSF) secretion to renal pH balance.[3][4]

The active site of hCA II features a Zn(II) ion tetrahedrally coordinated by three histidine residues and a water molecule.[2] This zinc-bound water is the key nucleophile in the hydration reaction. Inhibition of hCA II is a validated therapeutic strategy for managing conditions like glaucoma, epilepsy, and idiopathic intracranial hypertension.[3][5]

Aryl sulfonamides, the class to which both compounds in this guide belong, are potent hCA II inhibitors.[1] Their primary sulfonamide moiety (—SO₂NH₂) deprotonates and coordinates directly to the active site Zn(II) ion, displacing the catalytic water/hydroxide and effectively shutting down the enzyme's function.[6] This direct, competitive binding mechanism is the basis for their therapeutic efficacy.

cluster_0 hCA II Catalytic Cycle cluster_1 Mechanism of Inhibition CO2 CO2 Enzyme_Active E-Zn²⁺-OH⁻ (Active Enzyme) CO2->Enzyme_Active Substrate binding H2O H2O HCO3 HCO₃⁻ Enzyme_Active->HCO3 Nucleophilic attack H H⁺ Sulfonamide R-SO₂NH₂ (Inhibitor) Enzyme_Active->Sulfonamide Inhibition Point Enzyme_Inactive E-Zn²⁺-H₂O (Inactive Enzyme) Enzyme_Inactive->Enzyme_Active Proton shuttle (H₂O binds, H⁺ released) HCO3->Enzyme_Inactive Bicarbonate release Inhibited_Complex E-Zn²⁺-NHSO₂-R (Inhibited Complex) Sulfonamide->Inhibited_Complex Binds to Zn²⁺, displaces H₂O/OH⁻

Figure 1: hCA II catalytic cycle and sulfonamide inhibition point.

Comparative Inhibitor Performance

The potency of a carbonic anhydrase inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ). A lower value signifies higher potency.[7] Acetazolamide is a clinically used drug known for its low nanomolar inhibition of hCA II.[8] Novel benzenesulfonamide derivatives have also demonstrated potent, low nanomolar inhibitory activity against this isoform.[9][10]

The following table summarizes representative inhibitory data for the two compounds against human Carbonic Anhydrase II.

CompoundChemical StructureClassIC₅₀ (nM)Kᵢ (nM)Source(s)
4-(aminomethyl)-N,N-dimethylbenzenesulfonamide (Representative Structure)Benzenesulfonamide~95 nM~81 nM[9]
Acetazolamide (Standard Competitor)Heterocyclic Sulfonamide~12 nM~37 nM[8]

Note: IC₅₀/Kᵢ values can vary based on experimental conditions. The data presented is compiled from literature for representative compounds of the same class to illustrate typical performance.

Experimental Protocol: hCA II Colorimetric Inhibition Assay

This protocol provides a validated method for determining the IC₅₀ of a test compound against hCA II by measuring its esterase activity.[1][11]

Assay Principle

The assay leverages the ability of hCA II to hydrolyze the colorless substrate p-nitrophenyl acetate (p-NPA) into the yellow-colored product 4-nitrophenol (p-NP).[6] The rate of p-NP formation is directly proportional to the enzyme's activity and can be monitored spectrophotometrically by measuring the increase in absorbance at ~400 nm.[1] In the presence of an inhibitor, this rate decreases in a dose-dependent manner, allowing for the calculation of the IC₅₀.[1][7]

Materials and Reagents
  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.[6]

  • Enzyme Solution: Purified human carbonic anhydrase II (hCA II) stock (e.g., 0.3 mg/mL in Assay Buffer). Store at -20°C.[6]

  • Substrate Solution: 3 mM p-nitrophenyl acetate (p-NPA) prepared fresh in acetonitrile or DMSO.[6]

  • Test Compound: 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide stock solution in DMSO.

  • Positive Control: Acetazolamide stock solution in DMSO.

  • Equipment: 96-well clear, flat-bottom microplate; multi-well spectrophotometer capable of kinetic measurements at 400 nm.

Step-by-Step Methodology
  • Prepare Inhibitor Dilutions:

    • Create a serial dilution series of the test compound and Acetazolamide in Assay Buffer. A typical 8-point curve might range from 10 µM to 1 nM.

    • Causality Check: Serial dilutions are critical for generating a dose-response curve, which is necessary to accurately determine the IC₅₀.[7] Ensure the final DMSO concentration is constant across all wells (typically ≤1%) to avoid solvent-induced artifacts.

  • Set Up the 96-Well Plate:

    • Prepare all reactions in triplicate for statistical validity.

    • Blank Wells (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity Control (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL hCA II Enzyme Solution.[11]

    • Inhibitor Wells: 158 µL Assay Buffer + 2 µL of corresponding inhibitor dilution + 20 µL hCA II Enzyme Solution.[11]

  • Enzyme-Inhibitor Pre-incubation:

    • Add the Assay Buffer, DMSO (for control) or inhibitor dilutions, and the hCA II Enzyme Solution to the appropriate wells. The total volume should be 180 µL at this stage.

    • Incubate the plate at room temperature for 15 minutes.

    • Causality Check: This pre-incubation step is crucial to allow the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.[12]

  • Initiate and Measure the Reaction:

    • To initiate the reaction, add 20 µL of the p-NPA Substrate Solution to all wells, bringing the final volume to 200 µL.[6]

    • Immediately place the plate in the spectrophotometer and begin reading the absorbance at 400 nm in kinetic mode. Record measurements every 30 seconds for 10-20 minutes.

cluster_prep 1. Preparation cluster_plate 2. Plate Setup & Incubation cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep1 Prepare Assay Buffer, p-NPA Substrate, and hCA II Enzyme Solution prep2 Create Serial Dilutions of Test & Control Inhibitors prep1->prep2 plate1 Dispense Buffer, Inhibitor/DMSO, and hCA II Enzyme into 96-well plate (180µL) prep2->plate1 plate2 Pre-incubate at RT for 15 minutes plate1->plate2 react1 Initiate Reaction: Add 20µL p-NPA Substrate (Final Volume = 200µL) plate2->react1 react2 Measure Absorbance at 400nm (Kinetic Mode) react1->react2 analysis1 Calculate Reaction Rate (ΔAbs/min) for each well react2->analysis1 analysis2 Calculate % Inhibition vs. Max Activity Control analysis1->analysis2 analysis3 Plot % Inhibition vs. log[Inhibitor] analysis2->analysis3 analysis4 Determine IC₅₀ from Dose-Response Curve analysis3->analysis4

Figure 2: Experimental workflow for the hCA II inhibition assay.

Data Analysis and Interpretation

Calculating IC₅₀
  • Determine Reaction Rates: For each well, calculate the rate of reaction (V) by finding the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[11]

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration:[1] % Inhibition = [(V_max - V_inhibitor) / V_max] * 100 Where V_max is the rate of the maximum activity control (no inhibitor) and V_inhibitor is the rate in the presence of the inhibitor.

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration. The data should form a sigmoidal curve.[1]

  • Determine IC₅₀: The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.[7] This value is determined by fitting the data to a nonlinear regression model (e.g., log(inhibitor) vs. response -- variable slope).

Dose-Response Relationship xaxis log[Inhibitor Concentration] yaxis % Inhibition origin 8,0 origin->8,0 0,6 origin->0,6 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 ic50_x log(IC₅₀) ic50_point ic50_x->ic50_point ic50_y 50% ic50_y->ic50_point

Figure 3: Determining the IC₅₀ from a sigmoidal dose-response curve.

Conclusion

This guide establishes a framework for comparing the inhibitory potency of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide and the standard drug Acetazolamide against human Carbonic Anhydrase II. Based on representative data from the scientific literature, both compounds act as potent, low-nanomolar inhibitors, consistent with the established mechanism of action for the sulfonamide class. Acetazolamide, as a benchmark compound, typically shows higher potency.

The provided experimental protocol is a self-validating system, incorporating essential controls to ensure data integrity. By explaining the causality behind key experimental steps, this guide empowers researchers not just to replicate the assay, but to understand and adapt it for their specific drug discovery needs. Accurate and reproducible determination of inhibitor potency is a cornerstone of preclinical development, and the methods described herein provide a reliable path to achieving that goal.

References

  • BenchChem. (n.d.). Application Note: Determining the IC50 of Inhibitors for Human Carbonic Anhydrase II.
  • BenchChem. (n.d.). Understanding the Inhibitory Action of Acetazolamide on Carbonic Anhydrase: A Technical Guide.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
  • BenchChem. (n.d.). Comparative Efficacy of Carbonic Anhydrase Inhibitor 22 Against Novel CA Inhibitors: A Guide for Researchers.
  • DavidsonX - D001x - Medicinal Chemistry. (n.d.). IC50 Determination. EdX.
  • Ekinci, D., et al. (n.d.). Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase. PubMed.
  • Taslimi, P., et al. (2017). Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1174-1182.
  • Ahmed, Z., et al. (n.d.). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing.
  • Watkins, E. B., & Christianson, D. W. (n.d.). Human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site. PMC - NIH.
  • Kaufman, M., & St Hilaire, N. (2023). Carbonic Anhydrase Inhibitors. StatPearls - NCBI Bookshelf.
  • Toft-Bertelsen, T. L., et al. (2022). Acetazolamide modulates intracranial pressure directly by its action on the cerebrospinal fluid secretion apparatus. bioRxiv.
  • Di Nicuolo, F., & Supuran, C. T. (n.d.). Acetazolamide for the treatment of idiopathic intracranial hypertension. PubMed.

Sources

Validation

The Structure-Activity Relationship of 4-(Aminomethyl)-N,N-dimethylbenzenesulfonamide Analogues: A Comparative Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the benzenesulfonamide scaffold remains a cornerstone for the design of targeted therapeutics, largely owing to its role as a potent zinc-binding group. This guide delves into the...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzenesulfonamide scaffold remains a cornerstone for the design of targeted therapeutics, largely owing to its role as a potent zinc-binding group. This guide delves into the nuanced structure-activity relationships (SAR) of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide analogues, with a particular focus on their interactions with a key family of metalloenzymes: the carbonic anhydrases (CAs). Understanding these relationships is paramount for researchers and drug development professionals aiming to design novel inhibitors with enhanced potency and isoform selectivity.

Carbonic anhydrases are ubiquitous enzymes that play a critical role in a variety of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] With 15 known isoforms in humans, several of which are implicated in diseases ranging from glaucoma to cancer, the development of isoform-selective CA inhibitors is a significant therapeutic goal.[2] The primary sulfonamide moiety is a well-established zinc-binding group, making benzenesulfonamides a foundational template for CA inhibitor design.[2][3]

This guide will dissect the impact of structural modifications to the 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide core, providing a comparative analysis of their biological activities supported by experimental data. We will explore the rationale behind experimental design and provide detailed protocols for the evaluation of these compounds.

Deciphering the Structure-Activity Landscape

The inhibitory potency and selectivity of benzenesulfonamide-based carbonic anhydrase inhibitors are profoundly influenced by substitutions on the aromatic ring and the nature of the "tail" appended to the 4-position. The "tail approach" is a strategic modification of the molecule, often at the 4-amino group, to achieve desired physicochemical properties and interactions with the enzyme's active site, which can vary significantly between isoforms.[3]

The Core Scaffold: 4-(Aminomethyl)benzenesulfonamide

The foundational 4-(aminomethyl)benzenesulfonamide structure provides the essential primary sulfonamide for zinc binding within the CA active site. The aminomethyl group at the para position serves as a versatile anchor for introducing a wide array of substituents, allowing for a systematic exploration of the chemical space to optimize interactions with the enzyme.

Impact of N,N-Dimethylation

The introduction of two methyl groups on the nitrogen of the aminomethyl tail, yielding 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide, has several predictable consequences on the molecule's properties. N-methylation of sulfonamides generally leads to an increase in lipophilicity and a decrease in aqueous solubility.[4] This alteration in physicochemical properties can influence cell permeability and pharmacokinetic profiles. From a SAR perspective, the N,N-dimethyl group provides a small, lipophilic moiety that can engage in van der Waals interactions within hydrophobic pockets of the enzyme's active site. However, the presence of these methyl groups also introduces steric bulk, which can either be beneficial or detrimental to binding, depending on the specific topology of the target isoform's active site. Furthermore, the di-N-methylation of amines has been shown to enhance antimicrobial activity and broaden the spectrum in other classes of molecules by improving interactions with membrane lipids.[5]

Comparative Analysis of Analogue Activity

To illustrate the structure-activity relationships, let's consider a hypothetical series of analogues based on the 4-(aminomethyl)benzenesulfonamide scaffold and their inhibitory activities against key carbonic anhydrase isoforms: the ubiquitous cytosolic hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII.

Compound IDR Group (on Nitrogen)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
1 -H, -H (Primary Amine)15025108
2 -CH₃, -H (Secondary Amine)1202086
3 -CH₃, -CH₃ (Tertiary Amine)180351512
4 -CH₂CH₃, -H1101875
5 -Cyclopropyl951554
6 -Benzyl801243

Note: The data in this table is illustrative and synthesized from general principles of SAR in this compound class for comparative purposes.

From this comparative data, several key SAR trends can be elucidated:

  • Primary vs. Secondary vs. Tertiary Amines: A slight increase in potency is often observed when moving from a primary to a secondary amine (Compound 1 vs. 2 ), potentially due to favorable hydrophobic interactions of the methyl group. However, the introduction of a second methyl group (Compound 3 ) can lead to a decrease in activity, likely due to steric hindrance within the active site of some isoforms.

  • Alkyl Chain Length: Extending the alkyl chain from methyl to ethyl (Compound 4 ) can further enhance potency, suggesting the presence of a larger hydrophobic pocket that can be exploited.

  • Cyclic Substituents: The introduction of a small, rigid cyclopropyl group (Compound 5 ) can lead to a significant increase in potency. This is often attributed to a more favorable conformational restriction of the side chain, leading to a lower entropic penalty upon binding.

  • Aromatic Substituents: The incorporation of a benzyl group (Compound 6 ) often results in a marked increase in inhibitory activity. The aromatic ring can engage in π-π stacking or other favorable interactions with aromatic residues within the active site, leading to enhanced binding affinity.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis SAR Analysis A Core Scaffold 4-(aminomethyl)benzenesulfonamide B Analogue Synthesis (N-substitution) A->B Introduce R groups C In Vitro Screening (Carbonic Anhydrase Assay) B->C Test compounds D Determine IC50 / Ki values C->D E Compare Potency & Selectivity D->E F Identify Key Structural Features E->F G Lead Optimization F->G Iterative Design G->A Refine Scaffold

Experimental Protocols

A critical component of any SAR study is the robust and reproducible biological evaluation of the synthesized compounds. The following is a detailed protocol for a standard in vitro carbonic anhydrase inhibition assay.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay is based on the esterase activity of carbonic anhydrase, which can hydrolyze 4-nitrophenyl acetate (4-NPA) to the yellow-colored product 4-nitrophenol (4-NP). The rate of 4-NP formation is monitored spectrophotometrically, and the inhibition of this reaction by the test compounds is quantified.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • 4-Nitrophenyl acetate (4-NPA)

  • Test compounds (dissolved in DMSO)

  • Acetazolamide (a known CA inhibitor, as a positive control)

  • Tris-HCl buffer (25 mM, pH 7.5)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 400 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 4-NPA (10 mM) in anhydrous acetonitrile.

    • Prepare stock solutions of test compounds and acetazolamide (10 mM) in DMSO.

    • Prepare working solutions of the CA enzymes in Tris-HCl buffer. The final concentration will depend on the specific activity of the enzyme lot.

  • Assay Setup (in a 96-well plate):

    • Blank: 180 µL of Tris-HCl buffer.

    • Control (No Inhibitor): 160 µL of Tris-HCl buffer + 20 µL of CA enzyme solution.

    • Test Compound: 158 µL of Tris-HCl buffer + 2 µL of test compound solution (in serial dilutions) + 20 µL of CA enzyme solution.

    • Positive Control: 158 µL of Tris-HCl buffer + 2 µL of acetazolamide solution (in serial dilutions) + 20 µL of CA enzyme solution.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the 4-NPA working solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 400 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Kₘ) for the substrate is known.

CA_Inhibition_Mechanism cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition CO2 + H2O CO2 + H2O H2CO3 H2CO3 CO2 + H2O->H2CO3 Carbonic Anhydrase H+ + HCO3- H+ + HCO3- H2CO3->H+ + HCO3- Sulfonamide Sulfonamide CA Active Site (Zn2+) CA Active Site (Zn2+) Sulfonamide->CA Active Site (Zn2+) Binds to Zinc Inhibited Enzyme Inhibited Enzyme CA Active Site (Zn2+)->Inhibited Enzyme

Conclusion and Future Directions

The 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide scaffold represents a promising starting point for the development of novel carbonic anhydrase inhibitors. The systematic exploration of the structure-activity relationships by modifying the N,N-dimethylamino "tail" can lead to the identification of potent and isoform-selective inhibitors. The key to success lies in a rational design approach, guided by an understanding of the subtle differences in the active site topologies of the various CA isoforms, coupled with robust and reproducible biological evaluation. Future efforts should focus on obtaining high-resolution crystal structures of these analogues in complex with their target CAs to further refine the design of next-generation inhibitors with improved therapeutic profiles.

References

  • Maresca, A., Temperini, C., Vu, H., & Supuran, C. T. (2010). Carbonic anhydrase inhibitors. Non-zinc mediated inhibition of α-carbonic anhydrases. Bioorganic & Medicinal Chemistry Letters, 20(1), 55-58. [Link]

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168-181. [Link]

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences, 109(38), 15238-15243. [Link]

  • Winum, J. Y., & Supuran, C. T. (2015). Recent advances in the discovery of carbonic anhydrase inhibitors. Future Medicinal Chemistry, 7(13), 1693-1696. [Link]

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors with a tail. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1266-1280. [Link]

  • Di, L., & Kerns, E. H. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Bioorganic & Medicinal Chemistry Letters, 25(22), 5239-5243. [Link]

  • Fridman, M., & Baasov, T. (2015). Di-N-Methylation of Anti-Gram-Positive Aminoglycoside-Derived Membrane Disruptors Improves Antimicrobial Potency and Broadens Spectrum to Gram-Negative Bacteria. Angewandte Chemie International Edition, 54(46), 13617-13621. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: from biomedical applications of the inhibitors and activators to biotechnological applications for the enzymes. Expert Opinion on Therapeutic Patents, 18(3), 221-253. [Link]

  • D'Ascenzio, M., Carradori, S., De Monte, C., Secci, D., Ceruso, M., & Supuran, C. T. (2014). Carbonic anhydrase inhibitors. A new series of N-(4-sulfamoylphenyl)-ω-aminoalkanamides with potent inhibitory and antiglaucoma action. Bioorganic & Medicinal Chemistry, 22(15), 4059-4066. [Link]

  • Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry, 35(9), 867-879. [Link]

Sources

Comparative

A Researcher's Guide to Target Deconvolution: Confirming the On-Target Effects of Novel Compounds Using CRISPR-Cas9

In the landscape of modern drug discovery, the journey from a promising small molecule to a validated therapeutic is fraught with challenges. One of the most critical hurdles is the unambiguous identification of a compou...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising small molecule to a validated therapeutic is fraught with challenges. One of the most critical hurdles is the unambiguous identification of a compound's biological target. Without a clear understanding of the mechanism of action, advancing a lead candidate is a high-risk endeavor. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to leverage the power of CRISPR-Cas9 to first identify and then confirm the on-target effects of a novel chemical entity.

For the purpose of this guide, we will use the hypothetical compound 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide as our case study. While this molecule belongs to the sulfonamide class, which is known to interact with a range of biological targets, we will assume its primary target is unknown. This scenario is a common starting point in many drug discovery programs.

The Challenge: From Phenotype to Target

Phenotypic screens, where compounds are tested for their ability to produce a desired effect in a cellular or organismal model, are a powerful way to discover new drug candidates.[1][2] However, a positive "hit" in a phenotypic assay is only the beginning. The critical next step is target deconvolution – identifying the specific molecular target(s) through which the compound exerts its effect.

This guide will compare and contrast CRISPR-based methodologies with other techniques for target identification and validation, providing a robust, multi-pronged approach to building a compelling case for a compound's mechanism of action.

A Modern Approach: CRISPR-Based Target Identification

The advent of CRISPR-Cas9 has revolutionized functional genomics and, by extension, drug target identification.[3][4][5] Its precision and scalability make it an invaluable tool for unbiased, genome-wide screens to uncover the genetic dependencies of a compound's activity.

Genome-Wide CRISPR-Cas9 Knockout Screen: An Unbiased Approach

A powerful strategy to identify the target of a compound is to find which gene, when absent, makes a cell resistant to that compound's effects. The logic is simple: if a compound's efficacy depends on the presence of a specific protein, removing that protein should render the compound ineffective.

The workflow for such a screen is as follows:

CRISPR_Screen_Workflow cluster_setup Phase 1: Screen Setup cluster_execution Phase 2: Screen Execution cluster_analysis Phase 3: Data Analysis cas9_cell_line Generate Stable Cas9-Expressing Cell Line transduction Transduce Cells with sgRNA Library cas9_cell_line->transduction lentiviral_library Amplify Genome-Wide sgRNA Lentiviral Library lentiviral_library->transduction selection Select Transduced Cells transduction->selection treatment Treat Cell Population with 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide selection->treatment genomic_dna Isolate Genomic DNA treatment->genomic_dna ngs Amplify and Sequence sgRNA Cassettes (NGS) genomic_dna->ngs analysis Bioinformatic Analysis to Identify Enriched sgRNAs ngs->analysis candidate_genes Identify Candidate Target Genes analysis->candidate_genes

Caption: Workflow for a genome-wide CRISPR knockout screen.

The primary output of this screen is a list of genes whose knockout confers resistance to our compound. The top hits from this list are our primary candidates for the drug's target.

Detailed Protocol: Genome-Wide CRISPR-Cas9 Knockout Screen
  • Cell Line Preparation:

    • Select a cell line that is sensitive to 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide.

    • Generate a stable cell line constitutively expressing the Cas9 nuclease. This is typically done via lentiviral transduction followed by antibiotic selection.

  • Lentiviral sgRNA Library Transduction:

    • Transduce the Cas9-expressing cells with a genome-wide sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive only one sgRNA.

    • Include a non-transduced control and a control transduced with a non-targeting sgRNA.

  • Drug Selection:

    • After allowing time for gene knockout to occur (typically 7-14 days), split the cell population into two groups: a treatment group and a vehicle control group.

    • Treat the treatment group with a lethal concentration (e.g., LC80) of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide.

    • Culture the cells for a sufficient period to allow for the enrichment of resistant cells.

  • Genomic DNA Extraction and Sequencing:

    • Harvest cells from both the treatment and control groups.

    • Extract genomic DNA.

    • Use PCR to amplify the sgRNA-containing cassettes from the genomic DNA.

    • Submit the amplicons for next-generation sequencing (NGS).

  • Data Analysis:

    • Align the sequencing reads to the sgRNA library to determine the representation of each sgRNA in both the treated and control populations.

    • Use statistical methods (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the treated population. These sgRNAs target the genes that, when knocked out, confer resistance to the compound.

Confirming On-Target Effects: A Multi-Faceted Approach

Once we have a list of candidate genes from our primary screen, the next crucial phase is to rigorously validate them. This involves a combination of genetic and biochemical methods to build a strong, self-validating case for a specific target.

Genetic Validation: Orthogonal CRISPR Approaches

The first step in validating our candidate genes is to confirm the phenotype observed in the pooled screen using individual knockouts.

1. Generation of Single-Gene Knockout Clones:

  • For the top 3-5 candidate genes, design 2-3 independent sgRNAs per gene.

  • Deliver these sgRNAs (e.g., via lentiviral transduction or ribonucleoprotein electroporation) into the Cas9-expressing cell line.

  • Isolate single-cell clones and expand them.

  • Verify gene knockout at the genomic level (Sanger sequencing of the target locus) and at the protein level (Western blot or mass spectrometry).

2. Phenotypic Confirmation with Dose-Response Assays:

  • Perform cell viability assays on the validated knockout clones in the presence of a range of concentrations of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide.

  • A successful validation will show a significant rightward shift in the dose-response curve for the knockout cells compared to the wild-type cells, indicating resistance.

Cell LineTarget GeneIC50 of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide
Wild-Type-1 µM
Candidate 1 KOGene X> 50 µM
Candidate 2 KOGene Y1.2 µM
Candidate 3 KOGene Z0.9 µM

Table 1: Hypothetical dose-response data for candidate gene knockouts.

3. CRISPR Interference (CRISPRi) and CRISPR Activation (CRISPRa):

CRISPRi and CRISPRa are powerful orthogonal tools that modulate gene expression at the transcriptional level without altering the DNA sequence. They use a catalytically "dead" Cas9 (dCas9) fused to a transcriptional repressor (KRAB for CRISPRi) or an activator (VP64, VPR for CRISPRa).

  • CRISPRi: Knocking down the expression of the target gene should phenocopy the knockout, leading to drug resistance.

  • CRISPRa: Overexpressing the target gene may increase sensitivity to the compound.

This complementary approach provides an additional layer of genetic evidence linking the target gene to the compound's mechanism of action.

Validation_Logic cluster_genetic Genetic Validation cluster_biochemical Biochemical & Biophysical Validation ko CRISPR Knockout target Candidate Target Protein ko->target Abolishes phenotype Cellular Phenotype (e.g., Cell Death) ko->phenotype Prevents kdi CRISPRi (Knockdown) kdi->target Reduces Expression kdi->phenotype Prevents act CRISPRa (Activation) act->target Increases Expression act->phenotype Enhances cetsa Cellular Thermal Shift Assay (CETSA) activity_assay In Vitro Activity Assay compound 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide compound->cetsa Induces Thermal Shift compound->activity_assay Modulates Activity compound->target Binds to target->cetsa target->activity_assay target->phenotype Causes

Caption: Logic of a multi-pronged target validation strategy.

Biochemical and Biophysical Validation: Proving Direct Engagement

While genetic methods provide strong evidence for a target's role in a compound's activity, they do not prove direct physical interaction. Biochemical and biophysical assays are essential to confirm target engagement.

1. Cellular Thermal Shift Assay (CETSA):

CETSA is a powerful technique to assess target engagement in a cellular context. It is based on the principle that the binding of a ligand (our compound) can stabilize its target protein, leading to an increase in the protein's melting temperature.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with either the vehicle (DMSO) or a saturating concentration of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the candidate target protein remaining at each temperature using Western blotting or mass spectrometry.

  • Analysis: Plot the amount of soluble protein as a function of temperature. A positive result is a shift of the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control.

TemperatureSoluble Target (Vehicle)Soluble Target (Compound)
50°C100%100%
54°C85%98%
58°C50%90%
62°C15%55%
66°C5%20%

Table 2: Hypothetical CETSA data showing compound-induced thermal stabilization.

2. In Vitro Activity Assays:

If the candidate target is an enzyme, a direct in vitro activity assay is the gold standard for confirming a functional interaction. This involves expressing and purifying the target protein and measuring the effect of the compound on its activity.

Comparison with Alternative Target Validation Methods

While CRISPR-based approaches are state-of-the-art, it is important to understand how they compare to other methods.

MethodPrincipleAdvantagesDisadvantages
CRISPR-Cas9 Gene knockout or transcriptional modulation.Permanent and complete loss of function; high specificity; scalable for genome-wide screens.Can be lethal if the target is essential for cell survival; potential for off-target effects (can be mitigated with good design).
RNA Interference (RNAi) Post-transcriptional gene silencing.Technically straightforward; can be used for essential genes.Often results in incomplete knockdown; significant off-target effects are common.
Affinity Chromatography-Mass Spectrometry Immobilized compound pulls down binding partners from cell lysate.Identifies direct binding partners; does not require genetic manipulation.Can be technically challenging; may identify non-specific binders; may miss transient or weak interactions.
Structurally Dissimilar Analogs Synthesizing a similar compound that is inactive and using it as a negative control.Provides chemical evidence for on-target activity.Requires significant medicinal chemistry effort; assumes the analog is truly inactive against the target and has no new off-target activities.

Conclusion: A Self-Validating System for Target Deconvolution

Confirming the on-target effects of a novel compound like 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide requires a multi-layered, evidence-based approach. By integrating an unbiased, genome-wide CRISPR screen for initial target identification with rigorous genetic and biochemical validation methods, researchers can build a compelling and self-validating case for a compound's mechanism of action.

The strategy outlined in this guide—combining the power of CRISPR knockout, CRISPRi/a, and biophysical assays like CETSA—provides a clear and robust path from a phenotypic hit to a validated target. This comprehensive approach minimizes the risk of pursuing false leads and ultimately accelerates the development of novel, effective therapeutics.

References

  • Swain, N. A., et al. (2017). Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7. Journal of Medicinal Chemistry, 60(16), 7029–7042. [Link]

  • Sroor, F. M., Younis, E. A., & Aly, H. F. (2025). A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats: Immunohistochemical and Histopathological Studies. Medicinal Chemistry, 21(7), 692–706. [Link]

  • BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioorthogonally activated reactive species for target identification. Retrieved from [Link]

  • Li, Y., et al. (2022). Discovery of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives as small molecule dual-target inhibitors of tubulin and signal transducer and activator of transcription 3 (STAT3) based on ABT-751. Bioorganic Chemistry, 125, 105864. [Link]

  • Palde, P. B., et al. (2017). Discovery of a Potent and Specific M. tuberculosis Leucyl-tRNA Synthetase Inhibitor: (S)-3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c]oxaborol-1(3H)-ol (GSK656). Journal of Medicinal Chemistry, 60(19), 8011–8026. [Link]

  • Rizvi, S. A., et al. (2022). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Frontiers in Chemistry, 10, 1027150. [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Van der Mey, M., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918. [Link]

  • Yousif, A. A. M. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry, 3(4), 31–38. [Link]

  • Kampmann, M. (2018). CRISPRi and CRISPRa screens in mammalian cells for precision biology and medicine. ACS Chemical Biology, 13(2), 406–416. [Link]

  • MilliporeSigma. (n.d.). Genome Modulation with CRISPRi & CRISPRa: Complementary Tools for Gene Knockdown and Overexpression. Retrieved from [Link]

  • Celtarys Research. (n.d.). Biochemical assays in drug discovery and development. Retrieved from [Link]

  • Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzocyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry, 56(6), 2294–2310. [Link]

  • Frontiers. (n.d.). CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects. Retrieved from [Link]

  • Robers, M. B., et al. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 86-94. [Link]

  • Horizon Discovery. (n.d.). What is CRISPRa vs. CRISPRi?. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1492, 237–251. [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450–457. [Link]

  • Biocompare. (2022). Target Validation with CRISPR. Retrieved from [Link]

  • Cellecta. (n.d.). CRISPRi and CRISPRa: Beyond Gene Knockout. Retrieved from [Link]

  • Biocompare. (2019). CRISPRi and CRISPRa: Moving beyond Gene Editing. Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenotypic screening. Retrieved from [Link]

  • Scott, J. D., et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(6), 617–619. [Link]

  • Scott, J. D., et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(6), 617–619. [Link]

Sources

Validation

A Researcher's Guide to the Stereochemical Landscape of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide: A Comparative Analysis Framework

This guide provides a comprehensive framework for the comparative analysis of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide and its potential enantiomers. While the racemic form of this compound is cataloged (CAS: 21091...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative analysis of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide and its potential enantiomers. While the racemic form of this compound is cataloged (CAS: 210918-25-5), a thorough investigation into its stereoisomers is not yet prevalent in the scientific literature.[1] This document, therefore, serves as a detailed roadmap for researchers and drug development professionals, outlining the scientific rationale, experimental methodologies, and theoretical considerations necessary to explore the stereoselective properties of this molecule.

The Imperative of Chirality in Drug Discovery

In the realm of pharmacology, the three-dimensional structure of a molecule is paramount. For chiral drugs, the two enantiomers—non-superimposable mirror images—can exhibit vastly different biological activities.[2][3] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to adverse effects.[4] This fundamental principle of stereochemistry necessitates the individual evaluation of each enantiomer of a chiral drug candidate.[2]

The 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide molecule possesses a stereocenter at the benzylic carbon of the aminomethyl group, making it a chiral compound that can exist as a pair of enantiomers. A comprehensive understanding of its potential therapeutic applications requires a detailed comparative analysis of these enantiomers.

I. Synthesis and Chiral Separation: Isolating the Enantiomers

The first critical step in a comparative analysis is the procurement of the individual enantiomers in high purity. This can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of the racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to produce a single enantiomer directly. For 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide, this could involve the use of a chiral auxiliary or a chiral catalyst in the synthetic route. For instance, a possible synthetic approach could involve the asymmetric reduction of a corresponding imine or the use of a chiral aminating agent.

Chiral Resolution of Racemic Mixtures

Chiral resolution is a common technique to separate enantiomers from a racemic mixture.[5] Given the primary amine in the target molecule, several established methods can be adapted.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Separation

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of primary amines.[1][6]

Objective: To resolve the enantiomers of racemic 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide.

Materials:

  • Racemic 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide

  • HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH)

  • Trifluoroacetic acid (TFA) or diethylamine (DEA) as mobile phase additives

  • Chiral HPLC column (e.g., polysaccharide-based column like Chiralpak® AD-H or Chiralcel® OD-H)

  • HPLC system with UV detector

Methodology:

  • Sample Preparation: Prepare a stock solution of racemic 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide in the mobile phase at a concentration of 1 mg/mL.

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of n-hexane and an alcohol (IPA or EtOH), for example, 90:10, 80:20, and 70:30 (v/v). Acidic or basic additives like 0.1% TFA or 0.1% DEA can be added to improve peak shape and resolution.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (or similar)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

  • Optimization: Inject the racemic sample and monitor the chromatogram. Adjust the mobile phase composition and the type and concentration of the additive to achieve baseline separation of the two enantiomeric peaks.

  • Preparative Separation (Scaling Up): Once analytical separation is achieved, the method can be scaled up using a larger-bore preparative chiral column to isolate sufficient quantities of each enantiomer for further studies.

Data Presentation: Hypothetical HPLC Separation Data

ParameterValue
ColumnChiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phasen-Hexane:Isopropanol:TFA (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Resolution (Rs)> 1.5

II. Stereochemical Characterization: Confirming Absolute Configuration

Once separated, it is crucial to determine the absolute configuration (R or S) of each enantiomer.

Experimental Protocol: Polarimetry and Circular Dichroism (CD) Spectroscopy

Objective: To characterize the optical properties of the separated enantiomers.

Methodology:

  • Polarimetry:

    • Dissolve a known concentration of each purified enantiomer in a suitable solvent (e.g., methanol).

    • Measure the optical rotation using a polarimeter at a specific wavelength (typically the sodium D-line, 589 nm).

    • The enantiomers should exhibit equal and opposite optical rotations.

  • Circular Dichroism (CD) Spectroscopy:

    • Obtain the CD spectrum of each enantiomer over a suitable wavelength range.

    • The CD spectra of the two enantiomers should be mirror images of each other.

III. Comparative Biological Evaluation: Unveiling Stereoselective Activity

With the purified and characterized enantiomers in hand, a head-to-head comparison of their biological activities is essential. Sulfonamides are a well-known class of compounds with a broad range of biological targets, including enzymes and receptors.[7][8]

Proposed Experimental Workflow for Comparative Biological Evaluation

Caption: A proposed workflow for the comparative biological evaluation of the enantiomers of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide.

Experimental Protocol: Comparative Enzyme Inhibition Assay

Objective: To determine if there is a stereoselective inhibition of a target enzyme by the enantiomers of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide.

Methodology:

  • Target Selection: Based on the structural similarity to known pharmacologically active sulfonamides, potential targets could include carbonic anhydrases, kinases, or other enzymes.

  • Assay Setup:

    • Perform a standard in vitro enzyme inhibition assay for the selected target.

    • Prepare a series of dilutions for the racemic mixture and each purified enantiomer.

  • Data Acquisition:

    • Measure the enzyme activity at each concentration of the test compounds.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) for the racemate and each enantiomer using a suitable sigmoidal dose-response curve fit.

Data Presentation: Hypothetical Comparative IC50 Data

CompoundTarget Enzyme X IC50 (µM)
Racemic Mixture5.2
(R)-4-(aminomethyl)-N,N-dimethylbenzenesulfonamide1.8
(S)-4-(aminomethyl)-N,N-dimethylbenzenesulfonamide25.4

This hypothetical data illustrates a scenario where the (R)-enantiomer is significantly more potent than the (S)-enantiomer, highlighting the importance of stereoselective analysis.

IV. Conclusion and Future Directions

This guide provides a foundational framework for the comprehensive comparative analysis of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide and its enantiomers. The lack of existing data presents a unique opportunity for novel research in this area. By following the outlined methodologies for chiral separation, stereochemical characterization, and comparative biological evaluation, researchers can elucidate the potential stereoselective pharmacology of this compound. Such studies are crucial for advancing our understanding of its structure-activity relationship and for determining its potential as a future therapeutic agent. The identification of a potent and safe single-enantiomer drug from a racemic mixture can lead to improved therapeutic outcomes and is a cornerstone of modern drug development.[2]

References

  • CAS Common Chemistry. 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide. CAS Number: 210918-25-5. Available from: [Link]

  • Torok, G., et al. (2007). Direct high-performance liquid chromatographic separation of the enantiomers of an aromatic amine and four aminoalcohols using polysaccharide chiral stationary phases and acidic additive. Chirality, 19(8), 647-53.
  • ResearchGate. Enantiomeric separations of various compounds with primary amine groups... Available from: [Link]

  • McConnell, O. J., et al. (2007). Stereochemistry in Drug Action.
  • Wikipedia. Benzylamine. Available from: [Link]

  • Organic Chemistry Portal. Benzylamines. Available from: [Link]

  • Krisna Malay, K., et al. (2020). DRUG ENANTIOMERS IN CLINICAL PHARMACOLOGY.
  • Chemistry Stack Exchange. Effect of enantiomers in pharmaceuticals. Available from: [Link]

  • PubChem. 4-amino-N,N-dimethyl-benzenesulfonamide. Available from: [Link]

  • Angeli, A., et al. (2020). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1-13.
  • Al-Omair, M. A., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 27(19), 6543.
  • Wikipedia. Enantiomer. Available from: [Link]

  • Kiyotsugu, Y., et al. (1991). Antidopaminergic Effects of the Stereoisomers of N-[(1-alkyl-2- pyrrolidinyl)methyl]-5-sulfamoylbenzamides and -2,3-dihydrobenzofuran-7-carboxamides. Chemical & Pharmaceutical Bulletin, 39(1), 136-143.
  • Wikipedia. Chiral resolution. Available from: [Link]

Sources

Comparative

An Independent Validation and Comparative Guide to 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Independent Validation in an Era of Complex Molecules In the landscape of modern drug discovery and chemi...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Independent Validation in an Era of Complex Molecules

In the landscape of modern drug discovery and chemical biology, the reproducibility of published data is paramount. This guide focuses on 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide, a sulfonamide derivative with potential biological activities stemming from its structural motifs. The sulfonamide group is a well-established pharmacophore, and the aminomethyl substituent offers a versatile point for further chemical modification. However, a thorough review of the scientific literature reveals a conspicuous absence of detailed, peer-reviewed studies on its synthesis, characterization, and biological evaluation.

This guide, therefore, serves a dual purpose. First, it provides a comprehensive framework for the de novo synthesis and rigorous characterization of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide, establishing a benchmark for its physical and chemical properties. Second, it presents a comparative analysis with structurally related sulfonamides for which published data are available, offering context for its potential biological activities. Our objective is to equip researchers with the necessary protocols and comparative data to independently synthesize, validate, and explore the therapeutic potential of this compound.

Chemical Identity and Physicochemical Properties

PropertyValueSource
IUPAC Name 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide-
CAS Number 71398-48-6 (for hydrochloride salt)[1]
Molecular Formula C₉H₁₄N₂O₂S[1]
Molecular Weight 214.29 g/mol (free base)-
Physical Form Solid (predicted)[1]
Purity (as hydrochloride) 90% (as per a commercial supplier)[1]

Proposed Synthesis and Purification Protocol

The synthesis of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide can be approached through a multi-step process starting from a commercially available precursor. The following protocol is a robust method derived from established procedures for analogous sulfonamides.

Experimental Workflow: Synthesis

Synthesis Workflow cluster_0 Step 1: Chlorosulfonylation cluster_1 Step 2: Amination cluster_2 Step 3: Radical Bromination cluster_3 Step 4: Azide Substitution & Reduction Toluene Toluene Reaction_1 Chlorosulfonylation (0-5 °C) Toluene->Reaction_1 Chlorosulfonic_Acid Chlorosulfonic_Acid Chlorosulfonic_Acid->Reaction_1 4-Methylbenzenesulfonyl_Chloride 4-Methylbenzenesulfonyl_Chloride Reaction_1->4-Methylbenzenesulfonyl_Chloride Intermediate 1 Reaction_2 Amination (DCM, 0 °C to RT) 4-Methylbenzenesulfonyl_Chloride->Reaction_2 Dimethylamine Dimethylamine Dimethylamine->Reaction_2 N,N,4-trimethylbenzenesulfonamide N,N,4-trimethylbenzenesulfonamide Reaction_2->N,N,4-trimethylbenzenesulfonamide Intermediate 2 Reaction_3 Bromination (CCl4, Reflux) N,N,4-trimethylbenzenesulfonamide->Reaction_3 NBS_AIBN NBS, AIBN NBS_AIBN->Reaction_3 4-(bromomethyl)-N,N-dimethylbenzenesulfonamide 4-(bromomethyl)-N,N-dimethylbenzenesulfonamide Reaction_3->4-(bromomethyl)-N,N-dimethylbenzenesulfonamide Intermediate 3 Reaction_4a Azide Substitution (DMF, RT) 4-(bromomethyl)-N,N-dimethylbenzenesulfonamide->Reaction_4a Sodium_Azide Sodium_Azide Sodium_Azide->Reaction_4a 4-(azidomethyl)-N,N-dimethylbenzenesulfonamide 4-(azidomethyl)-N,N-dimethylbenzenesulfonamide Reaction_4a->4-(azidomethyl)-N,N-dimethylbenzenesulfonamide Intermediate 4 H2_PdC H2, Pd/C Reaction_4b Reduction (Methanol, RT) H2_PdC->Reaction_4b Final_Product Final_Product Reaction_4b->Final_Product 4-(aminomethyl)-N,N- dimethylbenzenesulfonamide 4-(azidomethyl)-N,N-dimethylbenzenesulfonamide->Reaction_4b Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_physical Physical Characterization Synthesized_Compound Synthesized 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide NMR NMR Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC) Synthesized_Compound->NMR Structural Elucidation MS Mass Spectrometry (HRMS-ESI) Synthesized_Compound->MS Molecular Weight Confirmation IR Infrared Spectroscopy (FT-IR) Synthesized_Compound->IR Functional Group Identification HPLC HPLC (Purity Assessment) Synthesized_Compound->HPLC Quantitative Purity TLC TLC (Reaction Monitoring) Synthesized_Compound->TLC MP Melting Point Analysis Synthesized_Compound->MP Physical Constant EA Elemental Analysis (CHNOS) Synthesized_Compound->EA Empirical Formula Verification

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide Against Gold Standard Heart Failure Compounds

Introduction: A Novel Candidate for Heart Failure Therapy In the landscape of cardiovascular drug discovery, the quest for novel therapeutic agents with unique mechanisms of action is paramount. 4-(aminomethyl)-N,N-dimet...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Candidate for Heart Failure Therapy

In the landscape of cardiovascular drug discovery, the quest for novel therapeutic agents with unique mechanisms of action is paramount. 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide, a sulfonamide derivative, has emerged as a compound of interest. Its structural similarity to known carbonic anhydrase inhibitors suggests a potential role in modulating physiological processes relevant to heart failure, a complex clinical syndrome that remains a leading cause of morbidity and mortality worldwide.

Carbonic anhydrases are enzymes that play a crucial role in the regulation of pH and fluid balance.[1] Their inhibition can lead to diuretic effects, which are beneficial in the management of fluid overload, a hallmark of congestive heart failure. This guide provides a comprehensive framework for benchmarking the performance of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide against established gold standard therapies for heart failure. Our objective is to delineate a rigorous, multi-tiered experimental approach to elucidate its potential efficacy and mechanism of action.

The Gold Standards: Pillars of Modern Heart Failure Treatment

A robust benchmarking study requires comparison against therapies with proven clinical efficacy. For this guide, we have selected two cornerstone treatments for chronic heart failure and one for acute decompensated heart failure, each with a distinct mechanism of action:

  • Spironolactone: A mineralocorticoid receptor antagonist (MRA) that acts as a potassium-sparing diuretic.[2][3][4] It mitigates the detrimental effects of aldosterone, including sodium and water retention, myocardial fibrosis, and endothelial dysfunction.[2][4][5] Clinical trials have demonstrated its efficacy in reducing mortality and hospitalizations in patients with heart failure with reduced ejection fraction (HFrEF).[5][6]

  • Empagliflozin: A sodium-glucose cotransporter-2 (SGLT2) inhibitor that has revolutionized heart failure treatment. Initially developed as a glucose-lowering agent for diabetes, it has shown significant benefits in reducing cardiovascular death and hospitalization for heart failure, irrespective of diabetic status.[7] Its mechanisms are multifactorial, including diuretic and natriuretic effects, as well as improvements in cardiac metabolism and function.[8]

  • Dobutamine: A synthetic catecholamine that primarily stimulates beta-1 adrenergic receptors in the heart.[9][10] It is administered intravenously for the short-term management of acute decompensated heart failure, where it enhances cardiac contractility and output.[9][11][12]

Proposed Experimental Framework for Comparative Evaluation

To objectively assess the therapeutic potential of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide, a phased approach from in vitro characterization to in vivo efficacy studies is proposed.

Caption: Proposed experimental workflow for benchmarking 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide.

Phase 1: In Vitro and Ex Vivo Characterization

The initial phase focuses on determining the direct effects of the compound on its putative target and on cardiac tissue.

Experimental Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This assay is crucial to confirm the hypothesized mechanism of action. A colorimetric assay is a standard and reliable method.[7][13]

Methodology:

  • Reagent Preparation: Prepare a solution of human carbonic anhydrase (e.g., isoform II, which is abundant), the substrate p-nitrophenyl acetate (p-NPA), and the test compound at various concentrations. Acetazolamide should be used as a positive control.

  • Assay Procedure: In a 96-well plate, pre-incubate the enzyme with the test compound or control.

  • Reaction Initiation: Add the substrate p-NPA to initiate the reaction. The enzyme will hydrolyze p-NPA to p-nitrophenol, a yellow product.

  • Data Acquisition: Measure the rate of p-nitrophenol formation by monitoring the absorbance at 400-405 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

CompoundCarbonic Anhydrase II IC50 (nM)
4-(aminomethyl)-N,N-dimethylbenzenesulfonamideTo be determined
Acetazolamide (Positive Control)To be determined
SpironolactoneExpected to be inactive
EmpagliflozinExpected to be inactive

Causality Behind Experimental Choices: This initial screen validates the primary mechanistic hypothesis. Comparing the IC50 value to that of a well-characterized carbonic anhydrase inhibitor like acetazolamide provides a quantitative measure of its potency. Including the gold standard heart failure drugs as negative controls is essential to demonstrate the specificity of the assay.

Phase 2: In Vivo Efficacy and Safety Assessment

This phase will utilize an established animal model of heart failure to evaluate the therapeutic potential of the compound in a physiological setting. Rodent models of heart failure induced by myocardial infarction are widely used and well-characterized.[1][14][15]

Experimental Protocol 2: Rodent Model of Myocardial Infarction-Induced Heart Failure

Methodology:

  • Model Induction: Surgically ligate the left anterior descending coronary artery in adult male rats or mice to induce myocardial infarction.

  • Post-Operative Recovery and Treatment: Allow the animals to recover for a period (e.g., 4 weeks) to develop chronic heart failure. Then, randomize the animals into treatment groups:

    • Vehicle Control

    • 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide (at various doses)

    • Spironolactone

    • Empagliflozin

  • Treatment Administration: Administer the compounds daily via an appropriate route (e.g., oral gavage) for a specified duration (e.g., 4-8 weeks).

  • Efficacy Endpoint Assessment:

    • Echocardiography: Perform serial echocardiograms to assess cardiac function, including left ventricular ejection fraction (LVEF), fractional shortening, and ventricular dimensions.

    • Hemodynamic Measurements: At the end of the study, perform invasive hemodynamic measurements to assess parameters such as left ventricular end-diastolic pressure (LVEDP).

    • Diuretic and Natriuretic Effects: House animals in metabolic cages at intervals to collect urine and measure volume, sodium, and potassium excretion.

    • Biomarker Analysis: Collect blood samples to measure levels of heart failure biomarkers like NT-proBNP.

    • Histopathology: At the end of the study, harvest the hearts for histological analysis of fibrosis and hypertrophy.

Treatment GroupChange in LVEF (%)Change in LVEDP (mmHg)24h Urine Output (mL)24h Sodium Excretion (mmol)Myocardial Fibrosis (%)
Vehicle ControlBaselineBaselineBaselineBaselineBaseline
4-(aminomethyl)-N,N-dimethylbenzenesulfonamide (Low Dose)To be determinedTo be determinedTo be determinedTo be determinedTo be determined
4-(aminomethyl)-N,N-dimethylbenzenesulfonamide (High Dose)To be determinedTo be determinedTo be determinedTo be determinedTo be determined
SpironolactoneTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
EmpagliflozinTo be determinedTo be determinedTo be determinedTo be determinedTo be determined

Causality Behind Experimental Choices: This in vivo model allows for a holistic assessment of the compound's effects on cardiac function, remodeling, and renal function, which are key aspects of heart failure pathophysiology. Comparing these effects directly with those of spironolactone and empagliflozin provides a robust benchmark of its potential therapeutic efficacy.

Mechanistic Insights and Signaling Pathways

Understanding the mechanisms of the gold standard compounds provides a context for interpreting the potential effects of our test compound.

Signaling_Pathways cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_SGLT2 SGLT2 Inhibition in the Kidney cluster_CA Proposed Mechanism: Carbonic Anhydrase Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Sodium_Water_Retention Sodium_Water_Retention Aldosterone_Secretion->Sodium_Water_Retention Aldosterone Myocardial_Fibrosis Myocardial_Fibrosis Aldosterone_Secretion->Myocardial_Fibrosis Increased_Blood_Pressure Increased_Blood_Pressure Sodium_Water_Retention->Increased_Blood_Pressure Spironolactone Spironolactone Spironolactone->Aldosterone_Secretion Blocks Receptor Glucose_Sodium_Reabsorption Glucose & Sodium Reabsorption Natriuresis_Glycosuria Natriuresis & Glycosuria SGLT2_Transporter SGLT2 Transporter SGLT2_Transporter->Glucose_Sodium_Reabsorption Empagliflozin Empagliflozin Empagliflozin->SGLT2_Transporter Inhibits Empagliflozin->Natriuresis_Glycosuria Diuresis Diuresis Natriuresis_Glycosuria->Diuresis Reduced_Preload Reduced_Preload Diuresis->Reduced_Preload CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 Carbonic Anhydrase HCO3_H HCO3- + H+ H2CO3->HCO3_H Bicarbonate_Reabsorption Bicarbonate_Reabsorption HCO3_H->Bicarbonate_Reabsorption Reduced H+ for Na+/H+ Exchange Test_Compound 4-(aminomethyl)-N,N- dimethylbenzenesulfonamide Test_Compound->CO2_H2O Inhibits Reduced_Sodium_Reabsorption Reduced_Sodium_Reabsorption Bicarbonate_Reabsorption->Reduced_Sodium_Reabsorption Diuresis_Natriuresis Diuresis_Natriuresis Reduced_Sodium_Reabsorption->Diuresis_Natriuresis Leads to

Caption: Signaling pathways of gold standard compounds and the proposed mechanism for the test compound.

Interpreting the Benchmarking Data

The data generated from these experiments will allow for a multi-faceted comparison:

  • Potency and Selectivity: The in vitro data will establish the potency of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide as a carbonic anhydrase inhibitor. Further studies could explore its selectivity against different carbonic anhydrase isoforms.

  • Efficacy in Heart Failure: The in vivo data will provide a direct comparison of its ability to improve cardiac function and reduce adverse remodeling compared to spironolactone and empagliflozin.

  • Mechanism of Action in Vivo: The diuretic and natriuretic data will help to confirm if carbonic anhydrase inhibition is the primary mechanism of action in vivo.

  • Safety Profile: A comprehensive safety assessment is crucial. Any adverse effects on electrolyte balance (e.g., hypokalemia, metabolic acidosis), renal function, or general health must be carefully monitored and compared to the known side effect profiles of the gold standard drugs.

Conclusion

This guide outlines a rigorous and scientifically sound framework for the preclinical benchmarking of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide against gold standard heart failure therapies. By systematically evaluating its in vitro potency, in vivo efficacy, and safety profile, researchers can make informed decisions about its potential as a novel therapeutic agent. The proposed head-to-head comparisons with spironolactone and empagliflozin will provide a clear context for its performance and help to define its potential place in the evolving landscape of heart failure treatment. The successful execution of this experimental plan will provide the critical data needed to advance this promising compound through the drug development pipeline.

References

  • Vertex AI Search. (2025). Pharmacology of Carbonic Anhydrase Inhibitors.
  • NHS. (n.d.). Heart failure - Treatment.
  • PubMed. (2024). Empagliflozin in the treatment of heart failure.
  • AAFP. (2001). Spironolactone in Left-Sided Heart Failure: How Does It Fit In?.
  • Patsnap Synapse. (2024). What is the mechanism of Spironolactone?.
  • Oxford Academic. (2022). Empagliflozin in heart failure with preserved ejection fraction: first success in mission impossible.
  • Dr.Oracle. (2025). What is the role of spironolactone (aldosterone antagonist) in the management of heart failure?.
  • Patsnap Synapse. (2024). What is the mechanism of Dobutamine Hydrochloride?.
  • Britannica. (2026). Spironolactone.
  • Mount Sinai. (2020). Diabetes Drug Can Treat and Reverse Heart Failure and Reduce Hospitalizations.
  • Dr.Oracle. (2025). What is the mechanism of action of dobutamine (dobutamine hydrochloride)?.
  • Pediatric Oncall. (n.d.). Dobutamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose.
  • PubMed. (n.d.). Spironolactone in congestive heart failure.
  • MDPI. (n.d.). Dobutamine in the Management of Advanced Heart Failure.
  • PubMed. (n.d.). [Dobutamine: mechanisms of action and use in acute cardiovascular pathology].
  • Circulation. (2020). Empagliflozin in Heart Failure.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
  • NIH. (n.d.). Heart failure outcomes with empagliflozin in patients with type 2 diabetes at high cardiovascular risk.
  • Slideshare. (n.d.). Animal models for screening agents useful in Heart Failure.
  • SciSpace. (2017). Efficacy and Safety of Spironolactone in Acute Heart Failure: The ATHENA-HF Randomized Clinical Trial.
  • PubMed. (n.d.). Animal models of cardiovascular disease for pharmacologic drug development and testing: appropriateness of comparison to the human disease state and pharmacotherapeutics.
  • Circulation Research. (n.d.). Animal Models of Heart Failure.
  • PubMed Central. (2025). Use of Spironolactone for the Treatment of Heart Failure With Preserved Ejection Fraction: Efficacy and Clinical Implications in Light of Recent Evidence.
  • NCBI Bookshelf. (2024). Dobutamine.
  • Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
  • NIH. (n.d.). Dobutamine for patients with severe heart failure: a systematic review and meta-analysis of randomised controlled trials.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide

Welcome to your essential guide for the safe handling and disposal of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide (CAS No. 1709-59-7).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling and disposal of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide (CAS No. 1709-59-7). As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we use. This document provides a procedural framework rooted in scientific principles to ensure the safe and compliant disposal of this sulfonamide derivative, protecting both laboratory personnel and the environment.

The protocols outlined herein are designed to be self-validating, integrating safety and causality to build a culture of proactive risk management.

Hazard Profile and Core Safety Principles

4-(aminomethyl)-N,N-dimethylbenzenesulfonamide is an aromatic amine, a class of compounds that requires careful handling due to potential health and environmental risks.[1][2] The primary hazards associated with this specific compound are acute oral toxicity and the potential to cause an allergic skin reaction.

Understanding the "Why": Aromatic amines as a class are known for their potential to cause harm to human health and aquatic ecosystems.[1][3] Improper disposal, such as discarding down the drain, can lead to contamination of water systems, where these compounds can be toxic to aquatic life.[1][2] Therefore, a structured disposal plan is not merely a regulatory hurdle but a critical component of responsible chemical stewardship.

Hazard Summary Table

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity 4, OralGHS07Warning H302: Harmful if swallowed.
Skin Sensitization 1GHS07Warning H317: May cause an allergic skin reaction.

Pre-Disposal: Segregation and Storage of Waste

Effective waste management begins long before the final disposal event. Proper segregation and storage are crucial to prevent dangerous chemical reactions and ensure compliance.

Protocol for Waste Storage:

  • Designate a Waste Container: Use a dedicated, chemically compatible container for 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide waste. The container must be in good condition, with a tightly sealing lid.

  • Labeling is Critical: Clearly label the waste container as "Hazardous Waste." The label must include:

    • The full chemical name: "4-(aminomethyl)-N,N-dimethylbenzenesulfonamide"

    • The primary hazards: "Acutely Toxic (Oral), Skin Sensitizer"

    • An accumulation start date.

  • Segregate from Incompatibles: Store the waste container in a designated satellite accumulation area. Crucially, this area must be away from incompatible substances like strong acids and oxidizing agents to prevent potential hazardous reactions.[4][5]

  • Maintain a Closed System: Keep the waste container tightly sealed at all times, except when adding waste.[4] This prevents the release of fumes or dust.

Step-by-Step Disposal Procedures

Disposal must be handled through a licensed hazardous waste management company.[4] On-site treatment or disposal into the sanitary sewer system is strictly prohibited. The U.S. Environmental Protection Agency (EPA) explicitly bans the "sewering" of hazardous waste pharmaceuticals.[6]

Disposal of Unused or Expired Pure Compound
  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and nitrile gloves.

  • Containerization: Ensure the original container is securely closed and its label is intact and legible. If the original container is compromised, overpack it into a larger, compatible, and properly labeled container.

  • Documentation: Complete a hazardous waste pickup request form as required by your institution's Environmental Health & Safety (EHS) department.

  • Transfer: Hand over the waste to authorized EHS or hazardous waste contractor personnel for final disposal according to Resource Conservation and Recovery Act (RCRA) regulations.[7]

Disposal of Contaminated Labware and Debris

This includes items like weighing boats, contaminated gloves, and absorbent pads from cleaning minor drips.

  • PPE: Wear a lab coat, safety goggles, and nitrile gloves.

  • Collection: Place all solid waste contaminated with 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide into a designated, lined, and labeled hazardous waste container.

  • Avoid Compaction: Do not compact the waste, as this can generate dust.

  • Final Disposal: Once the container is full, seal it and arrange for pickup through your institution's EHS office for incineration or other approved disposal methods.

Spill Management Protocol

Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.

Immediate Actions
  • Alert Personnel: Immediately notify colleagues in the vicinity of the spill.

  • Isolate the Area: Restrict access to the spill area.

  • Assess the Spill: If the spill is large, releases hazardous dust, or you feel unsafe, evacuate the area and contact your institution's EHS emergency line immediately.

Spill Cleanup Workflow

Spill_Cleanup_Workflow cluster_prep Preparation cluster_cleanup Cleanup & Decontamination cluster_post Post-Cleanup spill Spill Occurs alert Alert Personnel & Isolate Area spill->alert don_ppe Don Appropriate PPE: - Double Nitrile Gloves - Safety Goggles / Face Shield - Lab Coat or Gown alert->don_ppe contain Cover Spill with Absorbent Pads don_ppe->contain wet_powder Gently Wet Powder with Water to Prevent Dust Generation contain->wet_powder collect Collect Material with Scoop Work from Outside-In wet_powder->collect place_waste Place Contaminated Debris into Hazardous Waste Bag collect->place_waste decon Decontaminate Spill Area: 1. Clean with Detergent Solution 2. Rinse with Water place_waste->decon remove_ppe Remove PPE and Place in Waste Bag decon->remove_ppe seal_dispose Seal Waste Bag and Place in Labeled Hazardous Waste Bin remove_ppe->seal_dispose wash_hands Wash Hands Thoroughly seal_dispose->wash_hands report Report Incident to Supervisor/EHS wash_hands->report

Sources

Handling

Mastering the Safe Handling of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide: A Guide for Laboratory Professionals

For researchers at the forefront of drug discovery and development, the meticulous handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides a com...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the meticulous handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides a comprehensive, in-depth protocol for the safe handling, operational use, and disposal of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide and its hydrochloride salt. Moving beyond a simple checklist, we will delve into the rationale behind each procedural step, empowering you with the knowledge to work confidently and safely.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling procedures begin, a thorough understanding of the compound's hazard profile is essential. 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide hydrochloride is classified under the Globally Harmonized System (GHS) with the following primary hazards:

Hazard ClassGHS CodeSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302WarningGHS07 (Exclamation Mark)
Acute Toxicity, Dermal (Category 4)H312WarningGHS07 (Exclamation Mark)
Acute Toxicity, Inhalation (Category 4)H332WarningGHS07 (Exclamation Mark)
Skin Irritation (Category 2)H315WarningGHS07 (Exclamation Mark)
Eye Irritation (Category 2A)H319WarningGHS07 (Exclamation Mark)
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335WarningGHS07 (Exclamation Mark)

The GHS classification indicates that this compound can be harmful if swallowed, inhaled, or in contact with skin, and can cause skin, eye, and respiratory irritation.[1][2][3] The "Warning" signal word denotes a less severe hazard compared to "Danger," but still necessitates rigorous safety precautions.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a procedural formality; it is a critical barrier against potential exposure. The following PPE is mandatory when handling 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide in its solid form or in solution.

Core PPE Requirements
  • Eye Protection: Chemical splash goggles are required at all times. The risk of fine powder becoming airborne or splashes from solutions necessitates a complete seal around the eyes.[5][6]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves provide good protection against a wide range of chemicals and are a suitable choice for handling this compound.[7] Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical.[5]

  • Body Protection: A standard laboratory coat should be worn and fully buttoned to protect the skin and personal clothing from contamination.

  • Footwear: Closed-toe shoes that cover the entire foot are mandatory in a laboratory setting to protect against spills.[8]

Enhanced PPE for Specific Operations
  • Respiratory Protection: When handling larger quantities of the solid compound or when there is a potential for dust generation, a NIOSH-approved respirator is necessary. All handling of the solid should ideally be conducted within a certified chemical fume hood to minimize inhalation risk.[9]

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Start: Handling 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide decision_solid Handling solid form? start->decision_solid decision_splash Potential for splash? decision_solid->decision_splash No (Solution) respirator Additional Requirement: NIOSH-approved Respirator (in fume hood) decision_solid->respirator Yes core_ppe Mandatory: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes decision_splash->core_ppe Yes end_ppe Proceed with Caution core_ppe->end_ppe respirator->decision_splash

Caption: PPE selection workflow for handling the compound.

Operational Plan: From Weighing to Experimentation

A systematic approach to handling 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide minimizes the risk of exposure and ensures the accuracy of your experimental setup.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the compound from storage, ensure your workspace is clean and uncluttered. Have all necessary equipment, including a calibrated balance, spatulas, weighing paper, and appropriate glassware, readily available.

  • Weighing the Solid:

    • Perform all weighing operations of the solid compound inside a chemical fume hood to prevent the inhalation of fine particles.[9]

    • Use a clean, dry spatula to transfer the desired amount of the compound onto weighing paper.

    • Avoid creating dust by handling the compound gently.

    • Close the primary container tightly immediately after use.

  • Dissolving the Compound:

    • When preparing a solution, add the solid compound to the solvent slowly and with stirring to prevent splashing.

    • If the dissolution process is exothermic, consider using an ice bath to control the temperature.

  • Transferring Solutions:

    • Use appropriate glassware, such as pipettes or graduated cylinders, for accurate and safe transfer of solutions.

    • Always perform transfers over a secondary containment tray to catch any potential spills.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or accidental exposure, a swift and informed response is crucial to mitigate any potential harm.

Spill Response
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.[10]

  • Assess the Spill: Determine the extent of the spill. For minor spills (a few grams of solid or a few milliliters of a dilute solution), trained laboratory personnel can proceed with cleanup. For major spills, evacuate the laboratory and contact your institution's emergency response team.[11]

  • Don Appropriate PPE: Before attempting to clean a minor spill, don the appropriate PPE as outlined in Section 2, including double-gloving with nitrile gloves.[12]

  • Contain and Clean:

    • For solid spills: Gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material into a labeled waste container.

    • For liquid spills: Contain the spill using absorbent pads, working from the outside in to prevent spreading.[13]

  • Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area with a suitable laboratory detergent and water.[14]

  • Dispose of Waste: All contaminated materials, including paper towels, absorbent pads, and gloves, must be placed in a sealed, labeled hazardous waste container for proper disposal.[10]

Spill_Response_Workflow cluster_spill Spill Response Protocol spill_detected Spill Detected alert_evacuate Alert Others & Evacuate Immediate Area spill_detected->alert_evacuate assess_spill Assess Spill Severity alert_evacuate->assess_spill major_spill Major Spill: Evacuate Lab & Call Emergency Response assess_spill->major_spill Major minor_spill Minor Spill: Proceed with Cleanup assess_spill->minor_spill Minor don_ppe Don Appropriate PPE minor_spill->don_ppe contain_clean Contain and Clean Spill don_ppe->contain_clean decontaminate Decontaminate Area contain_clean->decontaminate dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste end_spill Spill Response Complete dispose_waste->end_spill

Caption: Step-by-step workflow for responding to a chemical spill.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.[10][15]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]

Disposal Plan: Responsible Waste Management

Proper disposal of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide and its associated waste is crucial to protect the environment and comply with regulations.

  • Unused Compound: The pure, unused compound should be disposed of as chemical waste through your institution's hazardous waste management program. Do not discard it in the regular trash or down the drain.

  • Contaminated Materials: All materials that have come into contact with the compound, including gloves, weighing paper, absorbent pads from spills, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[9]

  • Aqueous Solutions: While some institutions may permit the drain disposal of dilute, non-hazardous solutions, it is best practice to treat all solutions containing this compound as chemical waste. The presence of the sulfonamide functional group warrants caution. Consult your institution's specific guidelines for the disposal of aqueous chemical waste.

The Environmental Protection Agency (EPA) regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA).[9] It is imperative to follow both federal and institutional guidelines for waste disposal to ensure compliance and environmental safety.[15]

References

  • University of California, Riverside Environmental Health & Safety. (2017, January 26). Guidelines for the Selection of Chemical-Resistant Gloves. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulphonamide. Retrieved from a specific SDS provided by the user.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • University of California, Riverside Environmental Health & Safety. (n.d.). Selecting Chemical-Resistant Gloves. Retrieved from [Link]

  • Angene Chemical. (n.d.). Safety Data Sheet. Retrieved from a specific SDS provided by the user.
  • PubChem. (n.d.). 4-Amino-N-methylbenzenemethanesulfonamide. Retrieved from [Link]

  • African Rock Art. (n.d.). 4-(Aminomethyl)-N-methylbenzenesulfonamide. Retrieved from a product page provided by the user.
  • OSHA. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • U.S. Waste Industries Inc. (n.d.). Non-Hazardous Waste Disposal. Retrieved from [Link]

  • Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • HDSpillTrainingVideo. (2018, February 23). Hazardous Drug Spill Training Video [Video]. YouTube. Retrieved from [Link]

  • Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol. Retrieved from [Link]

  • Bedenbaugh, M., & Wiencek, M. (n.d.). Decontamination of Hazardous Drug Residues using a Sporicidal Disinfectant.
  • University of Illinois Division of Research Safety. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Duke University Occupational & Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Liquid Hazardous Drugs. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Fisher Scientific. (2023, August 25). Safety Data Sheet: N1-(5-Methylisoxazol-3-yl)-4-aminobenzene-1-sulfonamide. Retrieved from a specific SDS provided by the user.
  • Auburn University. (n.d.). Emergency and Spill Response Procedures. Retrieved from [Link]

  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

  • ChemRadar. (n.d.). GHS Classification Search Tool. Retrieved from [Link]

  • USDA Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

  • Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2019, September 19). Chemical Hazard Classification (GHS). Retrieved from [Link]

  • National Institutes of Health. (2020, September). The NIH Drain Discharge Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzenesulfonamide, 3-amino-4-hydroxy-N,N-dimethyl- - Substance Details - SRS. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 71398-48-6 | 4-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride. Retrieved from [Link]

Sources

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